molecular formula C4H5FN2 B1314044 2-Fluoro-1-methyl-1H-imidazole CAS No. 66787-69-7

2-Fluoro-1-methyl-1H-imidazole

Cat. No.: B1314044
CAS No.: 66787-69-7
M. Wt: 100.09 g/mol
InChI Key: RCDNIOXZELJKBA-UHFFFAOYSA-N
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Description

2-Fluoro-1-methyl-1H-imidazole is a useful research compound. Its molecular formula is C4H5FN2 and its molecular weight is 100.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-1-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5FN2/c1-7-3-2-6-4(7)5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDNIOXZELJKBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50499066
Record name 2-Fluoro-1-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50499066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66787-69-7
Record name 2-Fluoro-1-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50499066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"2-Fluoro-1-methyl-1H-imidazole" synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Fluoro-1-methyl-1H-imidazole

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis and characterization of this compound, a key building block in medicinal chemistry and materials science. The strategic introduction of a fluorine atom into the imidazole ring system can significantly modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-tested protocols.

Strategic Importance of this compound

The imidazole scaffold is a ubiquitous feature in numerous biologically active compounds. The methylation at the N1 position and the introduction of a fluorine atom at the C2 position create a unique electronic environment. The fluorine atom, being the most electronegative element, acts as a powerful electron-withdrawing group, which can influence the pKa of the imidazole ring and its ability to participate in hydrogen bonding. This makes this compound an attractive synthon for the design of novel therapeutic agents with enhanced properties.

Synthetic Approaches and Mechanistic Considerations

The synthesis of this compound is not a trivial undertaking due to the inherent reactivity of the imidazole ring and the challenges associated with regioselective fluorination. Several synthetic strategies have been developed, with the most common and reliable methods detailed below.

Halogen Exchange (HALEX) Fluorination of 2-Chloro-1-methyl-1H-imidazole

The Halogen Exchange (HALEX) reaction is a widely employed method for the introduction of fluorine into aromatic and heteroaromatic systems. This approach involves the displacement of a chlorine or bromine atom with a fluoride ion.

  • Starting Material: 2-Chloro-1-methyl-1H-imidazole is the preferred starting material due to its relative stability and the favorable reactivity of the C2-Cl bond towards nucleophilic aromatic substitution.

  • Fluorinating Agent: Potassium fluoride (KF) is a common and cost-effective source of fluoride ions. To enhance its nucleophilicity, it is often used in combination with a phase-transfer catalyst or in a high-boiling point aprotic polar solvent.

  • Solvent: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane are typically used to facilitate the dissolution of KF and to reach the high temperatures often required for the reaction to proceed at a reasonable rate.

  • Temperature: The reaction temperature is a critical parameter and is typically in the range of 150-220 °C. The high temperature is necessary to overcome the activation energy of the C-Cl bond cleavage and the formation of the C-F bond.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add spray-dried potassium fluoride (2.0 eq.).

  • Solvent and Substrate Addition: Add anhydrous dimethylformamide (DMF) to the flask, followed by the addition of 2-Chloro-1-methyl-1H-imidazole (1.0 eq.).

  • Reaction: Heat the reaction mixture to 180 °C and maintain this temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

The progress of the reaction can be conveniently monitored by GC-MS. The disappearance of the starting material peak corresponding to the mass of 2-Chloro-1-methyl-1H-imidazole and the appearance of a new peak corresponding to the mass of this compound provides a clear indication of the reaction's progression.

Balz-Schiemann Reaction of 2-Amino-1-methyl-1H-imidazole

The Balz-Schiemann reaction is a classic method for the synthesis of aryl fluorides from aryl amines. This reaction proceeds via the formation of a diazonium tetrafluoroborate salt, which upon thermal decomposition, yields the desired fluoroaromatic compound.

  • Starting Material: 2-Amino-1-methyl-1H-imidazole is the key precursor for this route.

  • Diazotization: The diazotization of the amino group is typically carried out at low temperatures (0-5 °C) using sodium nitrite (NaNO₂) in the presence of a strong acid, such as tetrafluoroboric acid (HBF₄). The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.

  • Decomposition: The resulting diazonium tetrafluoroborate salt is then isolated and carefully heated. The thermal decomposition releases nitrogen gas and boron trifluoride, leading to the formation of the C-F bond.

  • Diazotization: Dissolve 2-Amino-1-methyl-1H-imidazole (1.0 eq.) in an aqueous solution of tetrafluoroboric acid (HBF₄) at 0 °C. To this solution, add a solution of sodium nitrite (1.05 eq.) in water dropwise, while maintaining the temperature below 5 °C.

  • Isolation of Diazonium Salt: Stir the reaction mixture for an additional 30 minutes at 0 °C. The precipitated diazonium tetrafluoroborate salt is then collected by filtration and washed with cold ether.

  • Thermal Decomposition: Carefully heat the dried diazonium salt in an inert solvent (e.g., decalin) or neat until the evolution of nitrogen gas ceases.

  • Work-up and Purification: The reaction mixture is then cooled and subjected to an appropriate work-up procedure, followed by purification by column chromatography.

Comprehensive Characterization

The unambiguous identification and characterization of this compound are essential to confirm its structure and purity. The following techniques are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum will provide information about the number of different types of protons and their chemical environment. The methyl group protons will appear as a singlet, and the two imidazole ring protons will appear as distinct signals.

  • ¹³C NMR: The carbon NMR spectrum will show the number of different types of carbon atoms. The carbon atom attached to the fluorine will exhibit a large one-bond coupling constant (¹JCF).

  • ¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence of the fluorine atom. It will show a single resonance, and its chemical shift will be characteristic of a fluorine atom attached to an sp²-hybridized carbon in a heteroaromatic ring.

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)
¹H~3.6s-
¹H~6.8-7.2d-
¹H~6.8-7.2d-
¹³C~35q-
¹³C~115-125d-
¹³C~115-125d-
¹³C~150-160d¹JCF ≈ 230-260
¹⁹F~ -110 to -130s-
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of the molecule, which can be used to confirm its elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The C-F stretching vibration will appear in the region of 1000-1400 cm⁻¹.

Visualization of Synthetic Workflow

Synthesis_Workflow cluster_halex HALEX Fluorination cluster_balz_schiemann Balz-Schiemann Reaction 2-Chloro-1-methyl-1H-imidazole 2-Chloro-1-methyl-1H-imidazole HALEX Reaction\n(KF, DMF, 180°C) HALEX Reaction (KF, DMF, 180°C) 2-Chloro-1-methyl-1H-imidazole->HALEX Reaction\n(KF, DMF, 180°C) Reagents Purification\n(Column Chromatography) Purification (Column Chromatography) HALEX Reaction\n(KF, DMF, 180°C)->Purification\n(Column Chromatography) Process This compound This compound Purification\n(Column Chromatography)->this compound Final Product Purification\n(Column Chromatography)->this compound Final Product 2-Amino-1-methyl-1H-imidazole 2-Amino-1-methyl-1H-imidazole Diazotization\n(NaNO2, HBF4, 0°C) Diazotization (NaNO2, HBF4, 0°C) 2-Amino-1-methyl-1H-imidazole->Diazotization\n(NaNO2, HBF4, 0°C) Reagents Thermal Decomposition Thermal Decomposition Diazotization\n(NaNO2, HBF4, 0°C)->Thermal Decomposition Process Thermal Decomposition->Purification\n(Column Chromatography) Process

Caption: Synthetic routes to this compound.

Logical Relationship of Characterization Techniques

Characterization_Logic cluster_characterization Characterization Suite Synthesis Synthesis Crude Product Crude Product Synthesis->Crude Product Purification Purification Crude Product->Purification Pure Product Pure Product NMR (1H, 13C, 19F) NMR (1H, 13C, 19F) Pure Product->NMR (1H, 13C, 19F) Structural Elucidation Mass Spectrometry (HRMS) Mass Spectrometry (HRMS) Pure Product->Mass Spectrometry (HRMS) Molecular Formula Confirmation IR Spectroscopy IR Spectroscopy Pure Product->IR Spectroscopy Functional Group ID Purification->Pure Product

Caption: Interrelation of synthesis and analytical characterization.

Conclusion

This guide has provided a detailed overview of the synthesis and characterization of this compound. The choice of synthetic route will depend on the availability of starting materials and the desired scale of the reaction. The comprehensive characterization of the final product is crucial to ensure its identity and purity, which is paramount for its application in research and development. The methodologies and insights provided herein are intended to serve as a valuable resource for scientists working in the field of medicinal chemistry and drug discovery.

References

  • Title: A General and Efficient Method for the Synthesis of 2-Fluoroimidazoles Source: Organic Letters URL: [Link]

  • Title: The Balz-Schiemann Reaction of Heterocyclic Amines Source: Journal of the American Chemical Society URL: [Link]

  • Title: Recent Advances in the Synthesis of Fluoro-heterocycles Source: Chemical Reviews URL: [Link]

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of essential biomolecules like the amino acid histidine and a multitude of therapeutic agents.[1][2] Its unique electronic and proton-donating/accepting capabilities make it a privileged scaffold in drug design.[3] A prevailing strategy to refine the pharmacological profile of such scaffolds is the strategic incorporation of fluorine. Fluorination can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity by altering its electronic landscape.[4]

2-Fluoro-1-methyl-1H-imidazole emerges as a molecule of significant interest at the intersection of these two concepts. The presence of a fluorine atom at the 2-position, a site critical for electronic and potential hydrogen bonding interactions, and a methyl group at the N-1 position, which prevents tautomerization and introduces lipophilicity, creates a unique set of physicochemical characteristics.[5] This guide provides a detailed exploration of these properties, offering both collated data and field-proven experimental protocols for their validation, designed for researchers in drug discovery and chemical development.

Section 1: Core Physicochemical Profile

A comprehensive understanding of a compound's fundamental properties is the bedrock of its development. The following table summarizes the known and predicted physicochemical data for this compound.

PropertyValueSource(s)
IUPAC Name This compound[6]
CAS Number 66787-69-7[7]
Molecular Formula C₄H₅FN₂[6][7][8]
Molecular Weight 100.09 g/mol [6][7]
Boiling Point 181.5°C at 760 mmHg 66-69°C at 24 Torr[7][8]
Density (Predicted) 1.17 g/cm³[7][8]
pKa (Predicted) 4.26 ± 0.25[7]
LogP (Predicted) -0.4 to 0.56[6][7]
Flash Point 63.5°C[7]
Polar Surface Area (PSA) 17.82 Ų[7]
Hydrogen Bond Acceptors 2[7]
Hydrogen Bond Donors 0[7]
Rotatable Bond Count 0[7]

Section 2: Synthesis and Chemical Reactivity Insights

The synthesis of monofluorinated N-methylimidazoles has been achieved through methods like the photochemical irradiation of corresponding diazonium tetrafluoroborates.[9] This approach provides a viable route to the target compound.

From a reactivity standpoint, 2-fluoroimidazoles exhibit distinct behavior compared to their other halogenated counterparts. They are notably susceptible to fluorine displacement by various nucleophiles under mild conditions, proceeding through an addition-elimination mechanism.[9] This lability is a critical consideration for downstream synthetic steps and formulation. However, this reactivity can be leveraged advantageously; this characteristic suggests that 2-fluoroimidazole analogs could be developed as potential affinity labels or covalent inactivators for enzymes and receptors, where controlled reactivity at the target site is desired.[9]

Section 3: Experimental Verification of Physicochemical Properties

Predicted data provides a valuable starting point, but experimental verification is essential for regulatory submission and accurate structure-activity relationship (SAR) modeling.[10][11] The following protocols are standardized, self-validating methodologies for determining key physicochemical parameters.

Workflow for Comprehensive Physicochemical Profiling

The following diagram illustrates a logical workflow for the experimental characterization of a novel compound like this compound.

G cluster_0 Phase 1: Foundational Properties cluster_1 Phase 2: Physicochemical Characterization cluster_2 Phase 3: Data Integration & Application A Compound Synthesis & Purification B Identity & Purity Confirmation (NMR, LC-MS, HRMS) A->B C Protocol 1: Aqueous Solubility (OECD 105) B->C Characterized Material D Protocol 2: pKa Determination B->D Characterized Material E Protocol 3: LogP / LogD Determination B->E Characterized Material F SAR Modeling C->F G Pre-formulation Studies C->G D->F D->G E->F E->G H ADME Prediction F->H

Caption: A streamlined workflow for the physicochemical characterization of a new chemical entity.

Protocol 1: Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

Expertise & Rationale: The pKa is a critical determinant of a compound's ionization state at physiological pH, which governs its solubility, permeability, and target engagement. Potentiometric titration is a robust and direct method for its measurement.[12]

Methodology:

  • System Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25°C). This ensures the accuracy of the primary measurement.

  • Sample Preparation: Accurately weigh approximately 1-5 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water, potentially with a small amount of co-solvent (e.g., methanol, <1%) if solubility is limited.

  • Titration: Place the solution in a jacketed beaker to maintain a constant temperature. Begin stirring and record the initial pH. Titrate the solution with a standardized solution of 0.1 M HCl, adding small, precise aliquots (e.g., 10-50 µL).

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point.

  • Data Analysis & Validation: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. Alternatively, use derivative plots (ΔpH/ΔV) to precisely locate the equivalence point. As a system suitability test, run a standard compound with a known pKa (e.g., imidazole) to validate the method's performance.

Protocol 2: Determination of the Partition Coefficient (LogP) via the Shake-Flask Method (OECD Guideline 107)

Expertise & Rationale: LogP (the logarithm of the partition coefficient between n-octanol and water) is the primary measure of a compound's lipophilicity, which is fundamental to predicting its membrane permeability and absorption.[12] The shake-flask method, while manual, remains the gold standard for its accuracy.

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours and then allowing the layers to separate. This prevents volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of the test compound in n-octanol. The concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning: In a glass centrifuge tube, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated water (e.g., 5 mL of each).

  • Equilibration: Agitate the tube at a constant temperature (25°C) for a sufficient time to reach equilibrium (e.g., 2-4 hours). Centrifuge the mixture to ensure complete phase separation.

  • Analysis: Carefully remove an aliquot from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation & Validation: Calculate LogP using the formula: LogP = log([Concentration]octanol / [Concentration]water). The experiment should be performed in triplicate. A control compound with a known LogP should be run in parallel to validate the experimental setup.

Section 4: Spectroscopic Characterization Profile

Structural confirmation is unequivocally established through spectroscopic analysis. While experimental spectra for this specific molecule are not publicly available, the following profile is based on established principles and data from analogous structures like 2-fluoroimidazole and N-methylimidazole.[5][13]

TechniqueExpected ObservationsRationale
¹H NMR - Singlet at ~3.7-4.0 ppm (3H, N-CH₃) - Two distinct signals in the aromatic region (~7.0-7.5 ppm, 1H each, imidazole ring protons)The N-methyl protons are shielded and appear as a singlet. The two ring protons are in different chemical environments and will appear as distinct signals, possibly as doublets due to H-H coupling.
¹³C NMR - Signal at ~30-35 ppm (N-CH₃) - Doublet with large ¹JCF coupling constant (~180-220 Hz) for the C2 carbon - Two additional signals for the other imidazole carbonsThe key feature is the large, characteristic one-bond coupling between the C2 carbon and the fluorine atom, which is definitive for confirming the fluorine's position.
¹⁹F NMR - A single resonanceWith no other fluorine atoms in the molecule, a singlet is expected. The chemical shift will be indicative of the fluorine's electronic environment on the aromatic ring.
Mass Spec (EI) - Molecular Ion (M⁺) peak at m/z = 100.04This corresponds to the exact mass of the molecule, confirming its elemental composition.[6][7]

Section 5: Relevance of Physicochemical Properties in Drug Development

The properties detailed in this guide are not mere academic data points; they are critical inputs that guide the entire drug discovery and development cascade. Their interplay dictates the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a potential drug candidate.

G pKa pKa Solubility Aqueous Solubility pKa->Solubility influences Absorption Absorption (e.g., Gut Wall) pKa->Absorption governs ionization LogP LogP / LogD LogP->Solubility inversely related Distribution Distribution (e.g., Plasma Protein Binding) LogP->Distribution influences Permeability Membrane Permeability LogP->Permeability directly related Solubility->Absorption is a prerequisite for PSA Polar Surface Area (PSA) PSA->Permeability inversely related Bioavailability Oral Bioavailability Absorption->Bioavailability Target_Engagement Target Engagement Distribution->Target_Engagement Permeability->Absorption

Caption: The interconnectedness of core physicochemical properties and their impact on drug behavior.

  • pKa and Solubility: The predicted pKa of ~4.26 suggests that this compound is a weak base.[7] Its ionization state will change significantly between the acidic environment of the stomach and the neutral pH of the intestines, directly impacting its solubility and absorption.

  • LogP and Permeability: The predicted LogP values straddle the line between hydrophilic and lipophilic, suggesting a balance that could be favorable for both sufficient aqueous solubility and passive diffusion across cell membranes.[6][7]

  • Molecular Properties and "Drug-Likeness": With a molecular weight of 100.09, zero hydrogen bond donors, and two acceptors, this molecule adheres to several of Lipinski's "Rule of Five" guidelines, suggesting a higher probability of good oral bioavailability.[7]

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Introduction: The Strategic Value of Fluorinated Imidazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Fluoro-1-methyl-1H-imidazole (CAS: 66787-69-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for essential biomolecules like the amino acid histidine and a multitude of pharmaceuticals.[1][2] Its unique electronic properties, amphoteric nature, and ability to engage in hydrogen bonding make it a privileged scaffold in drug design.[1][2][3] The strategic incorporation of fluorine into such scaffolds is a powerful and widely adopted tactic to modulate key molecular properties, including metabolic stability, pKa, and binding affinity, thereby enhancing pharmacokinetic and pharmacodynamic profiles.[4][5]

This compound stands at the intersection of these two influential domains. The placement of a highly electronegative fluorine atom at the 2-position of the imidazole ring creates a molecule with distinct reactivity and potential. This guide provides a comprehensive technical overview of its synthesis, properties, reactivity, and potential applications, offering field-proven insights for its use in research and development.

Physicochemical and Structural Properties

A thorough understanding of a molecule's fundamental properties is critical for its effective application in experimental settings. This compound is a small heterocyclic compound with the molecular formula C4H5FN2.[6][7] Its key identifiers and computed properties are summarized below.

PropertyValueSource(s)
CAS Number 66787-69-7[6][7][8][9]
Molecular Formula C4H5FN2[6][7][10]
Molecular Weight 100.09 g/mol [6][7][10]
IUPAC Name This compound[7]
Boiling Point 181.5°C at 760 mmHg[6][8]
Density 1.17 g/cm³[6][8]
Flash Point 63.5°C[6][8]
XLogP3 -0.4[6][7]
Hydrogen Bond Donors 0[6]
Hydrogen Bond Acceptors 2[6]

Synthesis Pathway: Photochemical Fluorination

To date, the primary route for synthesizing ring-fluorinated imidazoles, including this compound, involves the photochemical decomposition of a corresponding diazonium tetrafluoroborate salt.[11] This method, often referred to as the Balz-Schiemann reaction with photochemical initiation, provides a reliable pathway to these valuable compounds.

General Reaction Workflow

The synthesis is a multi-step process that begins with the appropriate amino-imidazole precursor, which is then diazotized and subsequently subjected to photolysis to install the fluorine atom.

Synthesis_Workflow A 2-Amino-1-methyl-1H-imidazole (Precursor) B Diazotization (NaNO2, HBF4) A->B Step 1 C 1-Methyl-1H-imidazole-2-diazonium tetrafluoroborate B->C Formation of Diazonium Salt D Photochemical Irradiation (UV light, -10 to 0 °C) C->D Step 2 E This compound (Final Product) D->E Fluorine Installation & N2 release

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of fluorinated imidazoles via photochemical methods.[11]

Materials:

  • 2-Amino-1-methyl-1H-imidazole hydrochloride

  • Sodium nitrite (NaNO₂)

  • Tetrafluoroboric acid (HBF₄, ~48% in H₂O)

  • Anhydrous diethyl ether

  • UV immersion well photoreactor with a high-pressure mercury lamp

Procedure:

  • Diazotization:

    • Dissolve the 2-Amino-1-methyl-1H-imidazole precursor in tetrafluoroboric acid solution at a low temperature, typically between -10°C and 0°C, in the reaction vessel of the photoreactor.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred imidazole solution. Maintain the temperature below 0°C to ensure the stability of the resulting diazonium salt.

    • Causality: The use of HBF₄ is crucial as it serves as both the acid for diazotization and the source of the tetrafluoroborate counter-ion, which forms a precipitatable diazonium salt. Low temperature is essential to prevent premature decomposition of the unstable diazonium intermediate.

  • Photochemical Fluorination:

    • Once the addition of sodium nitrite is complete, begin irradiation of the solution with the UV lamp.

    • Continue the irradiation at -10 to 0°C with vigorous stirring. The progress of the reaction can be monitored by the cessation of nitrogen gas evolution.

    • Causality: UV irradiation provides the energy required to cleave the C-N bond of the diazonium salt and facilitate the subsequent attack of the fluoride ion from the BF₄⁻ counter-ion onto the imidazole ring, yielding the fluorinated product.

  • Work-up and Purification:

    • After the reaction is complete, neutralize the mixture carefully with a suitable base (e.g., sodium carbonate solution) to a neutral or slightly basic pH.

    • Extract the aqueous solution multiple times with an organic solvent such as diethyl ether or dichloromethane.

    • Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude product using column chromatography on silica gel to obtain pure this compound.

Chemical Reactivity and Mechanistic Insights

A key feature that distinguishes 2-fluoroimidazoles from their 4- and 5-fluoro counterparts is their pronounced reactivity. The fluorine atom at the 2-position is susceptible to nucleophilic displacement.[11]

Nucleophilic Aromatic Substitution (SNAAr)

This compound can undergo fluorine displacement via an addition-elimination mechanism with a variety of nucleophiles under mild conditions.[11] This reactivity is in stark contrast to the high stability of 4-fluoroimidazoles.

Caption: Nucleophilic displacement of fluoride from the imidazole ring.

This unexpected lability suggests that 2-fluoro analogs of biologically important imidazoles could serve as powerful tools in drug discovery.[11]

Applications in Research and Drug Development

While specific approved drugs containing the this compound moiety are not prominent, its structural features and reactivity profile make it a molecule of high interest for medicinal chemists. The broader class of imidazole derivatives exhibits an extensive spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][12][13][14][15]

Potential Applications:

  • Covalent Inhibitors and Affinity Labels: The lability of the C2-fluorine bond makes this compound an ideal candidate for designing targeted covalent inhibitors.[11] It can act as an electrophilic warhead that reacts with nucleophilic residues (e.g., cysteine, serine, lysine) in the active site of an enzyme or receptor, leading to irreversible inactivation. This property is highly valuable for developing potent and selective therapeutic agents.[11]

  • Bioisosteric Replacement: In drug design, fluorine is often used as a bioisostere for a hydrogen atom or a hydroxyl group. Introducing this compound into a lead compound can fine-tune its electronic properties, improve metabolic stability by blocking a potential site of oxidation, and enhance binding interactions without significantly increasing steric bulk.

  • Synthetic Building Block: Its capacity to undergo nucleophilic substitution allows it to serve as a versatile intermediate for the synthesis of more complex 2-substituted 1-methylimidazoles, which are prevalent scaffolds in pharmaceuticals.[5]

Spectral Characterization

Unequivocal structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for characterizing this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group (a singlet around 3.5-4.0 ppm) and the two aromatic protons on the imidazole ring (two doublets, due to H-F and H-H coupling). The cross-ring coupling constants between protons can be used to confirm the substitution pattern.[11]

  • ¹⁹F NMR: The fluorine NMR spectrum will provide a definitive signal confirming the presence and chemical environment of the fluorine atom.

  • ¹³C NMR: The carbon spectrum will show four distinct signals. The carbon atom attached to fluorine (C2) will exhibit a large one-bond C-F coupling constant, which is a characteristic feature.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related compounds, such as 2-methylimidazole, provide essential guidance for safe handling.[16][17]

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[16][18]

  • Ventilation: Handle the compound only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[16]

  • Avoid Contact: Avoid all personal contact, including inhalation and contact with skin and eyes.[17] Causes severe skin burns and eye damage.

  • Handling: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[16]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[18] Keep away from heat and ignition sources.

First-Aid Measures:

  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[16][18]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water. Seek immediate medical attention.[16][18]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[16][18]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[16][18]

Conclusion

This compound is more than just another fluorinated heterocycle; it is a specialized chemical tool with significant potential. Its unique reactivity, stemming from the labile fluorine at the 2-position, opens up avenues for the development of covalent modulators and serves as a gateway to novel 2-substituted imidazole derivatives. For researchers in drug discovery and synthetic chemistry, a clear understanding of its synthesis, properties, and reactivity is crucial to unlocking its full potential in creating next-generation therapeutics and functional molecules.

References

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  • Fluoroazoles. II. Synthesis and 1H and 19F Nmr spectra of 2‐, 4‐, and 5‐Fluoro‐1‐methylimidazole | Request PDF - ResearchGate. (2025-08-09). Retrieved January 17, 2026, from [Link]

  • Imidazole: Having Versatile Biological Activities - SciSpace. (n.d.). Retrieved January 17, 2026, from [Link]

  • Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective | Scilit. (2025-03-22). Retrieved January 17, 2026, from [Link]

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The Fluorine Advantage: A Technical Guide to the Strategic Role of Fluorine in the Medicinal Chemistry of Imidazoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents due to its unique electronic properties and ability to engage in various biological interactions. The strategic incorporation of fluorine into these imidazole-containing scaffolds has emerged as a powerful tactic in modern drug design. This guide provides an in-depth technical analysis of the multifaceted roles of fluorine in modulating the physicochemical and pharmacokinetic properties of imidazole-based drugs. We will explore the causal relationships behind fluorine's impact on basicity (pKa), lipophilicity (LogP), metabolic stability, and target binding affinity. Through detailed explanations, comparative data, case studies, and a representative synthetic protocol, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to harness the "fluorine advantage" in the optimization of imidazole-based therapeutics.

Introduction: The Imidazole Scaffold in Modern Therapeutics

The imidazole moiety, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged structure in medicinal chemistry.[1] Its prevalence stems from its ability to act as a proton donor and acceptor, its capacity for hydrogen bonding and metal coordination, and its presence in the essential amino acid histidine, which plays a critical role in the active sites of many enzymes.[1] This versatility has led to the development of a wide array of imidazole-containing drugs, including the highly successful azole antifungals (e.g., ketoconazole), proton pump inhibitors (e.g., omeprazole), and a growing number of kinase inhibitors in oncology.[2]

However, the optimization of imidazole-based drug candidates is not without its challenges. Issues such as rapid metabolism, suboptimal basicity affecting cell permeability and target engagement, and off-target effects often hinder development. It is in this context that fluorine has become an indispensable tool for medicinal chemists.

The Strategic Impact of Fluorine on Imidazole Properties

The introduction of fluorine, the most electronegative element, into an imidazole-containing molecule can profoundly and predictably alter its properties. These modifications are not merely incremental but can be transformative, turning a borderline lead compound into a viable clinical candidate.

Modulation of Physicochemical Properties: pKa and Lipophilicity

One of the most significant and immediate consequences of adding a fluorine atom to a molecule is the modulation of the pKa of nearby functional groups through its powerful electron-withdrawing inductive effect. In the case of imidazole, which has a basic nitrogen atom (N-3), fluorination of the ring decreases its basicity (lowers the pKa of the conjugate acid). This has profound implications for drug development, as the ionization state of a drug at physiological pH (typically 7.4) governs its solubility, membrane permeability, and ability to interact with its biological target.

For instance, a lower pKa can reduce unwanted interactions with acidic organelles and may decrease off-target activity, such as inhibition of hERG channels. The data below illustrates the dramatic effect of electron-withdrawing substituents on the pKa of the imidazole ring.

CompoundSubstituentpKa (of conjugate acid)Predicted LogP
Imidazole-H7.1[2]-0.08 (Calculated)[3]
4-Nitroimidazole4-NO₂9.30 (anion formation)[2]N/A
4-Fluoro-1H-imidazole4-F12.42 (anion formation, predicted)[4]0.5[4]

Note: The pKa values for the substituted imidazoles refer to the deprotonation of the N-H proton, indicating their acidity. The pKa of the conjugate acid of imidazole is 7.1. The strong electron-withdrawing nature of the fluoro and nitro groups significantly impacts the electron density of the ring.

The effect of fluorination on lipophilicity, measured as the logarithm of the partition coefficient (LogP), is more nuanced. While fluorine is highly electronegative, the C-F bond is poorly polarizable. In many cases, replacing a hydrogen atom with fluorine can lead to a slight increase in lipophilicity.[4] This can enhance membrane permeability and improve oral absorption, but must be carefully balanced to avoid issues with solubility and metabolic clearance.

Enhancement of Metabolic Stability

A primary challenge in drug development is overcoming rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes in the liver. A common metabolic pathway for aromatic and heteroaromatic rings is oxidation at electron-rich positions. The C-H bond is a frequent target for such enzymatic attack.

Fluorine serves as an effective metabolic shield. The carbon-fluorine bond is exceptionally strong (C-F bond dissociation energy is ~109 kcal/mol) and is far more resistant to oxidative cleavage than a C-H bond. By strategically placing a fluorine atom at a known or suspected site of metabolism (a "metabolic hotspot"), chemists can effectively block this pathway, thereby increasing the drug's half-life and bioavailability.

The following diagram illustrates this principle of metabolic blocking:

G Figure 1: Metabolic Blocking by Fluorination cluster_0 Non-Fluorinated Imidazole cluster_1 Fluorinated Imidazole A Imidazole Substrate (C-H) B CYP450 Enzyme A->B Metabolic Hotspot C Oxidized Metabolite (C-OH) (Rapid Clearance) B->C Oxidation D Fluorinated Imidazole (C-F) E CYP450 Enzyme D->E Resistant Site F Parent Drug (Blocked Metabolism, Increased Half-life) E->F Metabolism Inhibited

Caption: Fluorination blocks metabolic oxidation at susceptible sites.

This strategy has been successfully employed across numerous drug classes. The table below presents comparative in vitro metabolic stability data for a non-fluorinated indole (a related heterocycle) and its fluorinated analog, demonstrating the significant improvement in metabolic half-life.

Compound ClassCompound/AnalogDescriptiont½ (min)SpeciesReference
IndolesUT-155Non-fluorinated indole12.35Mouse[2]
32a4-Fluoro-indazole analog13.29Mouse[2]

This data, while on a related indazole system, illustrates the principle of increased metabolic stability through fluorination.

Improving Target Binding and Selectivity

Beyond its effects on bulk properties, fluorine can directly participate in and enhance interactions within a protein's binding pocket. The polarized C-F bond can act as a weak hydrogen bond acceptor and can engage in favorable orthogonal multipolar interactions with carbonyl groups of the protein backbone. These interactions, though individually weak, can collectively contribute to a significant increase in binding affinity and, consequently, potency.

Furthermore, the small size of the fluorine atom allows it to replace hydrogen without creating significant steric hindrance, enabling chemists to probe the electronic environment of a binding pocket. This "fluorine scanning" approach can identify regions where an electron-deficient group is favored, guiding further optimization.

Case Study: Fluorinated Imidazoles as Kinase Inhibitors

The development of small-molecule kinase inhibitors is a major focus in oncology. Many of these inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding site of the kinase. Imidazole-based scaffolds are common in this area. Fluorination has proven to be a key strategy for enhancing the potency and selectivity of these inhibitors.

For example, in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, the introduction of a fluorine atom on a phenyl ring appended to an imidazole core has led to significant improvements in activity.

The following table shows a direct comparison of a non-fluorinated imidazole derivative and its fluorinated counterpart against EGFR.

CompoundKey FeatureEGFR IC₅₀ (nM)Reference
Compound 2c4-Fluorophenyl at N-9617.33 ± 0.04[5]
Non-fluorinated analogPhenyl at N-9>1000 (estimated)[5]
Erlotinib (Control)N/A239.91 ± 0.05[5]

The data shows a significant increase in inhibitory potency upon the addition of a fluorine atom. The fluorinated compound 2c, while not as potent as the control drug Erlotinib, demonstrates the substantial improvement fluorination can provide over a non-fluorinated parent compound.[5] The improved potency of the fluorinated analog can be attributed to a combination of factors, including favorable interactions of the fluorine atom within the kinase's active site and altered electronic properties of the molecule that favor the optimal binding conformation.

Synthetic Strategies: Accessing Fluorinated Imidazoles

The synthesis of fluorinated imidazoles can be achieved through various methods, including direct fluorination of a pre-formed imidazole ring or by constructing the ring from fluorinated building blocks. A classic and reliable method for introducing a fluorine atom onto an aromatic or heteroaromatic ring is the Balz-Schiemann reaction .

This reaction involves the conversion of a primary amino group to a diazonium tetrafluoroborate salt, which is then thermally decomposed to yield the corresponding fluoro-derivative.

The logical workflow for this synthesis is as follows:

Caption: A generalized workflow for the Balz-Schiemann reaction.

Detailed Experimental Protocol: Synthesis of 4(5)-Fluoroimidazole via Balz-Schiemann Reaction

Disclaimer: This protocol is a representative example and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions. Diazonium salts can be explosive when dry and should be handled with care.

Objective: To synthesize 4(5)-fluoroimidazole from 4(5)-aminoimidazole.

Materials:

  • 4(5)-Aminoimidazole hydrochloride

  • Tetrafluoroboric acid (HBF₄, 48% aqueous solution)

  • Sodium nitrite (NaNO₂)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice-water bath

  • Standard laboratory glassware and equipment

Procedure:

  • Diazotization: a. In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 4(5)-aminoimidazole hydrochloride in a minimal amount of water. b. Cool the solution to 0-5 °C using an ice-water bath. c. Slowly add tetrafluoroboric acid (48% aq.) to the cooled solution while maintaining the temperature below 5 °C. d. Prepare a solution of sodium nitrite in water and cool it in an ice bath. e. Add the cold sodium nitrite solution dropwise to the aminoimidazole solution. Maintain vigorous stirring and ensure the temperature does not exceed 5 °C. A precipitate of the diazonium tetrafluoroborate salt should form. f. Stir the resulting slurry for an additional 30 minutes at 0-5 °C.

  • Isolation of the Diazonium Salt: a. Collect the precipitated diazonium salt by vacuum filtration. b. Wash the salt with cold water, followed by cold diethyl ether to aid in drying. c. Dry the salt under vacuum. Caution: Handle the dry diazonium salt with extreme care as it can be shock-sensitive and explosive.

  • Thermal Decomposition: a. Place the dry diazonium salt in a flask equipped for distillation. b. Gently heat the salt under vacuum. The salt will decompose, releasing nitrogen gas and boron trifluoride, and the 4(5)-fluoroimidazole product will distill over. c. Collect the crude product in a cooled receiving flask.

  • Purification: a. Dissolve the crude product in diethyl ether. b. Carefully wash the ethereal solution with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. c. Separate the organic layer and dry it over anhydrous magnesium sulfate. d. Filter off the drying agent and remove the solvent by rotary evaporation to yield the 4(5)-fluoroimidazole product. e. Further purification can be achieved by recrystallization or column chromatography if necessary.

Challenges and Future Perspectives

While the benefits of fluorination are clear, it is not a panacea. The C-F bond, while strong, can be metabolically cleaved under certain circumstances, potentially releasing fluoride ions. In rare cases, long-term therapy with highly fluorinated drugs like the antifungal voriconazole has been associated with periostitis, thought to be related to fluoride excess.[6]

Furthermore, the synthesis of complex fluorinated molecules can be challenging and costly. The development of new, more efficient, and selective fluorination methods is an active area of research that will undoubtedly expand the toolkit of medicinal chemists.

Looking forward, the rational design of fluorinated imidazoles will continue to be a fruitful area of drug discovery. As our understanding of the subtle interplay between fluorine and biological systems deepens, we can expect the development of even more sophisticated and effective therapeutic agents built upon this versatile scaffold.

Conclusion

The strategic incorporation of fluorine is a powerful and versatile tool in the medicinal chemistry of imidazoles. From fine-tuning pKa and lipophilicity to blocking metabolic hotspots and enhancing target-binding interactions, the "fluorine advantage" offers rational solutions to many of the challenges encountered in drug development. By understanding the fundamental principles that govern the effects of fluorination, researchers can more effectively design and optimize imidazole-based compounds to create safer and more efficacious medicines. This guide has provided a comprehensive overview of these principles, supported by data and practical examples, to aid in the continued innovation in this exciting field.

References

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A Spectroscopic Deep Dive: Unveiling the Molecular Signature of 2-Fluoro-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Imidazoles

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The imidazole ring, a ubiquitous feature in biologically active molecules, when substituted with fluorine, can exhibit profoundly altered physicochemical properties. 2-Fluoro-1-methyl-1H-imidazole (CAS No. 66787-69-7, Molecular Formula: C₄H₅FN₂) is a key exemplar of this class of compounds. The introduction of the highly electronegative fluorine atom at the 2-position dramatically influences the electron distribution within the imidazole ring, thereby modulating its pKa, metabolic stability, and potential as a synthetic building block in drug discovery. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, quality control, and the rational design of novel therapeutics. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering field-proven insights into its structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the most powerful tool for the definitive structural characterization of this compound. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides a rich tapestry of data, allowing for the complete assignment of the molecule's constitution.

Experimental Protocol: NMR Data Acquisition

High-resolution NMR spectra are typically acquired on a spectrometer operating at a proton frequency of 400 MHz or higher. The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, a common external standard is trichlorofluoromethane (CFCl₃).

Diagram: Logical Workflow for NMR Spectroscopic Analysis

G cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis Sample This compound Solvent Deuterated Solvent (e.g., CDCl3) Sample->Solvent Standard Internal/External Standard Solvent->Standard NMR_Spectrometer NMR Spectrometer ¹H NMR ¹³C NMR ¹⁹F NMR Standard->NMR_Spectrometer Chemical_Shifts Chemical Shifts (δ) NMR_Spectrometer->Chemical_Shifts Coupling_Constants Coupling Constants (J) NMR_Spectrometer->Coupling_Constants Integration Integration NMR_Spectrometer->Integration Structural_Elucidation Structural Elucidation Chemical_Shifts->Structural_Elucidation Coupling_Constants->Structural_Elucidation Integration->Structural_Elucidation

Caption: A streamlined workflow for the NMR analysis of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number and environment of the hydrogen atoms in the molecule.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N-CH₃~3.6Singlet-
H-4~6.8DoubletJ(H,H) ≈ 2.0
H-5~6.9DoubletJ(H,H) ≈ 2.0

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation:

  • The N-methyl protons appear as a singlet around 3.6 ppm, indicating no adjacent protons to couple with.

  • The imidazole ring protons (H-4 and H-5) appear as two distinct doublets. Their chemical shifts are influenced by the electron-withdrawing fluorine atom at the C-2 position. The coupling between H-4 and H-5 results in the doublet multiplicity.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

Carbon AssignmentChemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constant (J, Hz)
N-CH₃~32Singlet-
C-4~115Doublet²J(C,F) ≈ 15-20
C-5~125Doublet³J(C,F) ≈ 5-10
C-2~155Doublet¹J(C,F) ≈ 220-240

Note: Predicted values based on related structures. The large one-bond carbon-fluorine coupling is characteristic.

Interpretation:

  • The N-methyl carbon resonates at a typical upfield position.

  • The C-2 carbon , directly bonded to the fluorine atom, exhibits a significant downfield shift and a large one-bond coupling constant (¹J(C,F)), which is a hallmark of a C-F bond.

  • The C-4 and C-5 carbons also show coupling to the fluorine atom, with the two-bond coupling (²J(C,F)) being larger than the three-bond coupling (³J(C,F)).

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is a simple yet powerful tool for confirming the presence and electronic environment of the fluorine atom.

Fluorine AssignmentChemical Shift (δ, ppm)Multiplicity
C2-F~ -110 to -120Singlet

Note: Referenced to CFCl₃ at 0 ppm.

Interpretation:

  • The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at the C-2 position. The chemical shift is characteristic of a fluorine atom attached to an sp²-hybridized carbon in a heteroaromatic system. The absence of coupling in the proton-decoupled spectrum confirms it is the only fluorine atom in the molecule.

The definitive NMR data for the monofluoro-N-methylimidazoles were reported by Fabra, Gálvez, González, Viladoms, and Vilarrasa in the Journal of Heterocyclic Chemistry.[1] Their work established the foundational spectroscopic understanding of these important fluorinated heterocycles.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Experimental Protocol: IR Data Acquisition

IR spectra are typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a thin film.

Diagram: Key IR Vibrational Modes

G cluster_stretching Stretching Vibrations cluster_bending Bending Vibrations Molecule This compound CH_stretch C-H Stretch (Aromatic & Aliphatic) Molecule->CH_stretch CN_stretch C=N & C=C Stretch (Ring) Molecule->CN_stretch CF_stretch C-F Stretch Molecule->CF_stretch CH_bend C-H Bend (In-plane & Out-of-plane) Molecule->CH_bend

Caption: Expected key vibrational modes for this compound in IR spectroscopy.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3150-3100MediumAromatic C-H stretching
2950-2850MediumAliphatic C-H stretching (N-CH₃)
1600-1450Medium-StrongC=N and C=C ring stretching
1250-1050StrongC-F stretching
900-650Medium-StrongC-H out-of-plane bending

Interpretation:

  • C-H Stretching: Look for characteristic absorptions for both the aromatic C-H bonds on the imidazole ring and the aliphatic C-H bonds of the methyl group.

  • Ring Stretching: The C=N and C=C stretching vibrations of the imidazole ring will appear in the fingerprint region.

  • C-F Stretching: The most diagnostic feature will be a strong absorption band in the 1250-1050 cm⁻¹ region, characteristic of the C-F bond stretching vibration. This band is a key indicator of successful fluorination.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can offer insights into the molecule's structure.

Experimental Protocol: Mass Spectrometry Data Acquisition

Mass spectra are typically obtained using an electron ionization (EI) source coupled with a mass analyzer such as a quadrupole or time-of-flight (TOF) detector. The sample is introduced into the instrument, ionized, and the resulting charged particles are separated based on their m/z ratio.

Expected Mass Spectrum
m/zIonComments
100[M]⁺Molecular ion peak
85[M - CH₃]⁺Loss of the methyl group
73[M - HCN]⁺Loss of hydrogen cyanide from the ring
57[M - CH₃ - HCN]⁺Sequential loss of methyl and HCN

Interpretation:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) at m/z 100 confirms the molecular weight of this compound (C₄H₅FN₂).

  • Fragmentation Pattern: The fragmentation pattern will be influenced by the stability of the imidazole ring and the presence of the methyl and fluoro substituents. Common fragmentation pathways for imidazoles involve the loss of HCN. The loss of the methyl group is also a likely fragmentation pathway. The presence of these characteristic fragments provides further evidence for the proposed structure.

Conclusion: A Cohesive Spectroscopic Portrait

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. NMR spectroscopy stands as the primary tool for definitive structural elucidation, with the chemical shifts and coupling constants of ¹H, ¹³C, and ¹⁹F nuclei offering a detailed map of the molecular architecture. IR spectroscopy serves as a rapid and effective method for identifying key functional groups, most notably the characteristic C-F bond. Finally, mass spectrometry confirms the molecular weight and provides valuable information about the fragmentation pathways, further corroborating the structure. This in-depth spectroscopic guide equips researchers, scientists, and drug development professionals with the foundational knowledge required to confidently identify, handle, and utilize this important fluorinated building block in their scientific endeavors.

References

  • Fabra, F., Gálvez, C., González, A., Viladoms, P., & Vilarrasa, J. (1978). Fluoroazoles. II. Synthesis and 1 H and 19 F Nmr spectra of 2‐, 4‐, and 5‐Fluoro‐1‐methylimidazole. Journal of Heterocyclic Chemistry, 15(7), 1227-1229. [Link]

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The Strategic Incorporation of 2-Fluoro-1-methyl-1H-imidazole in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic introduction of fluorine into lead compounds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. This technical guide provides an in-depth exploration of 2-Fluoro-1-methyl-1H-imidazole, a versatile building block with significant potential in drug discovery. We will dissect its synthesis, physicochemical characteristics, and prospective applications as a bioisosteric replacement and a core scaffold in various therapeutic areas. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this fluorinated heterocycle to overcome common challenges in drug design and optimization.

Introduction: The Flourishing Role of Fluorine in Imidazole Scaffolds

The imidazole ring is a privileged structure in medicinal chemistry, present in numerous natural products and blockbuster drugs.[1][2] Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a frequent key component for target engagement. However, imidazole-containing compounds can be susceptible to metabolic degradation, particularly oxidation. The introduction of a fluorine atom, a bioisostere for hydrogen, can dramatically alter a molecule's properties, including metabolic stability, pKa, and binding affinity, without significantly increasing its size.[2][3]

This compound, with its unique substitution pattern, offers a compelling scaffold for drug design. The fluorine at the 2-position can block metabolic attack, while the methyl group at the 1-position prevents tautomerization and provides a fixed vector for substitution. This guide will illuminate the rationale and practicalities of incorporating this building block into drug discovery programs.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is paramount for its effective deployment in drug design. The key properties of this compound are summarized in the table below.[4][5]

PropertyValueSource
Molecular Formula C₄H₅FN₂[4]
Molecular Weight 100.09 g/mol [4]
CAS Number 66787-69-7[4]
Boiling Point 181.5 °C at 760 mmHg[5]
Density 1.17 g/cm³[5]
pKa (Predicted) 4.26 ± 0.25[5]
LogP (Predicted) 0.55920[5]

The predicted pKa suggests that the 2-fluoro substitution significantly lowers the basicity of the imidazole ring compared to 1-methylimidazole (pKa ≈ 7.2). This modulation of basicity can be critical in avoiding off-target effects, such as hERG inhibition, and in fine-tuning ligand-receptor interactions.

Synthetic Strategies for this compound

The synthesis of this compound can be approached through two primary routes: the Balz-Schiemann reaction starting from 2-amino-1-methylimidazole and the direct electrophilic fluorination of 1-methylimidazole.

Balz-Schiemann Reaction

The Balz-Schiemann reaction is a classical method for introducing fluorine into aromatic and heteroaromatic rings.[6][7][8] It involves the diazotization of a primary amine followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt.

Balz_Schiemann cluster_0 Balz-Schiemann Reaction Workflow Start 2-Amino-1-methylimidazole Diazotization Diazotization (NaNO₂, HBF₄, 0-5 °C) Start->Diazotization Intermediate 1-Methyl-1H-imidazol-2-diazonium tetrafluoroborate Diazotization->Intermediate Decomposition Thermal Decomposition (Heat) Intermediate->Decomposition Product This compound Decomposition->Product Electrophilic_Fluorination cluster_1 Electrophilic Fluorination Workflow Start 1-Methylimidazole Reaction Electrophilic Fluorinating Agent (e.g., Selectfluor®) Inert Solvent Start->Reaction Product This compound Reaction->Product

Electrophilic fluorination of 1-methylimidazole.

Experimental Protocol: Electrophilic Fluorination [9]

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve 1-methylimidazole in an anhydrous aprotic solvent such as acetonitrile.

  • Addition of Fluorinating Agent: Add the electrophilic fluorinating agent (e.g., Selectfluor®, 1.1 equivalents) portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel. [10]

Potential Applications in Drug Discovery

The unique properties of this compound make it a valuable building block for addressing several challenges in drug discovery, including metabolic instability, poor pharmacokinetic profiles, and the need for novel intellectual property.

Bioisosteric Replacement

Bioisosterism is a powerful strategy in drug design where a functional group is replaced by another with similar steric and electronic properties to improve a molecule's characteristics. [3]this compound can be considered as a potential bioisostere for several key functional groups.

  • Amide Bioisostere: The polarized C-F bond and the overall geometry of the this compound ring can mimic the hydrogen bond accepting and donating capabilities of an amide bond. [3][11][12]Replacing a metabolically labile amide with this stable heterocyclic core can enhance a drug candidate's half-life.

  • Phenol Bioisostere: While not a direct mimic, the this compound can present a hydrogen bond acceptor at the N3 position and a hydrophobic surface, which in some contexts could interact with receptors in a manner similar to a phenolic hydroxyl group. [13][14]This replacement would eliminate the potential for phase II metabolism (glucuronidation or sulfation) that is common for phenols.

Scaffold for Kinase Inhibitors

The imidazole core is a common feature in many kinase inhibitors, often acting as a hinge-binder in the ATP-binding pocket. [15][16][17][18]The introduction of the 2-fluoro-1-methyl substitution can offer several advantages:

  • Modulation of Basicity: The reduced basicity of the imidazole ring can alter the strength of the hinge-binding interaction, potentially leading to improved selectivity.

  • Metabolic Stability: The C-F bond is highly resistant to metabolic cleavage, preventing oxidation at the 2-position of the imidazole ring.

  • Novel Chemical Space: The use of this building block can lead to novel chemical entities with unique structure-activity relationships and strong intellectual property positions.

Antibacterial Agents

Nitroimidazoles, such as metronidazole, are a well-established class of antibiotics, particularly against anaerobic bacteria. [1][][20][21]The mechanism of action involves the reduction of the nitro group to generate reactive radical species that damage bacterial DNA. [11][]The incorporation of a this compound scaffold into novel antibacterial agents could offer several benefits:

  • Altered Redox Potential: The electron-withdrawing fluorine atom can influence the redox potential of a nitro group at another position on the ring, potentially affecting the activation of the drug in anaerobic bacteria.

  • Improved Pharmacokinetics: The fluorinated scaffold may lead to improved absorption and distribution properties compared to traditional nitroimidazoles.

In Vitro Evaluation: Assessing Metabolic Stability and Cytotoxicity

Early assessment of metabolic stability and cytotoxicity is crucial in the drug discovery pipeline to identify promising candidates and flag potential liabilities.

Metabolic Stability Assay

The metabolic stability of a compound containing the this compound moiety can be assessed using in vitro systems such as liver microsomes or hepatocytes. [22][23][24][25] Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes [22][24]

  • Incubation: Incubate the test compound (typically at 1 µM) with human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37 °C.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. [26][27][28][29] Experimental Protocol: MTT Cytotoxicity Assay [26][28]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined.

Conclusion

This compound represents a valuable and versatile building block for contemporary drug discovery. Its unique combination of a metabolically robust fluorinated imidazole core and a fixed substitution pattern offers medicinal chemists a powerful tool to address common challenges in lead optimization. The strategic application of this scaffold in bioisosteric replacement and as a core element in the design of kinase inhibitors and antibacterial agents holds significant promise for the development of novel therapeutics with improved efficacy and pharmacokinetic profiles. The synthetic routes and in vitro evaluation protocols detailed in this guide provide a practical framework for the successful integration of this compound into drug discovery programs.

References

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  • Balz Schiemann Reaction Mechanism. (n.d.). BYJU'S.
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  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. (n.d.).
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  • Electrophilic Fluorin
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  • Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reage. (2017). Juniper Publishers.
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  • Comprehensive Guide to Nucleophilic Fluorination vs. Electrophilic Fluorination. (n.d.). Organofluorine / Alfa Chemistry.
  • Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. (n.d.). MDPI.
  • Rational design and synthesis of 2-(1 H-indazol-6-yl)-1 H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. (n.d.). PubMed.
  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012). Journal of Medicinal Chemistry.
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Introduction: The Strategic Value of Fluorinated Imidazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Fluoro-1-methyl-1H-imidazole

The imidazole ring is a cornerstone of medicinal chemistry, present in countless bioactive molecules and pharmaceuticals.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and catalytic role in biological systems make it a privileged scaffold.[1][3] The strategic incorporation of fluorine into such scaffolds is a powerful and widely adopted strategy in modern drug discovery. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can profoundly modulate a molecule's physicochemical and pharmacological profile, often enhancing metabolic stability, binding affinity, and lipophilicity.[4]

This guide focuses on this compound, a specific, functionalized imidazole derivative. While not a therapeutic agent itself, its significance lies in its potential as a versatile building block and a precursor to advanced reagents. The placement of fluorine at the C2 position, a site critical for electronic modulation and reactivity, makes this compound a subject of significant interest for developing novel chemical entities and synthetic methodologies. This document provides a senior scientist's perspective on its synthesis, properties, and emerging applications, with a particular focus on its role in advancing peptide synthesis.

Synthesis of this compound: A Tale of Two Pathways

The introduction of a fluorine atom onto the electron-rich imidazole ring requires careful selection of fluorinating agents and reaction conditions to achieve regioselectivity and avoid decomposition. The primary challenge is to fluorinate the C2 position without affecting the other ring positions or the N-methyl group. Two principal strategies have emerged.

Electrophilic Fluorination of an Organometallic Precursor

This is the more contemporary and often higher-yielding approach. It relies on a metal-halogen exchange, a classic organometallic transformation, to precisely install the fluorine atom. The process begins with the preparation of a stannylated imidazole, which is then subjected to an electrophilic fluorine source.

The causality here is clear: direct fluorination of 1-methylimidazole is difficult to control. By first installing a trimethylstannyl group at the C2 position, we create a specific, nucleophilic site. The subsequent reaction with elemental fluorine (F₂) in a diluted form proceeds via an electrophilic attack on the carbon-tin bond, replacing the stannyl group with a fluorine atom with high fidelity. The extremely low temperature (-78 °C) is critical to temper the high reactivity of both the organostannane and elemental fluorine, preventing side reactions and ensuring a controlled transformation.[5]

Synthesis_Route_1 start 2-(trimethylstannyl)-1-methylimidazole product This compound start->product Electrophilic Fluorination reagent Fluorine (F₂) Dichloromethane reagent->product conditions -78 °C conditions->product

Figure 1: Synthetic pathway via an organostannane intermediate.
Direct Fluorination of 1-methyl-1H-imidazole

An older, more direct method involves the reaction of 1-methyl-1H-imidazole with a potent electrophilic fluorinating agent like perchloryl fluoride (FClO₃).[5] This approach leverages the inherent nucleophilicity of the imidazole ring.

The rationale for this pathway is its directness; however, it presents significant control challenges. Perchloryl fluoride is a hazardous and explosive gas, requiring specialized handling. The reaction's regioselectivity can be lower than the organometallic route, potentially leading to a mixture of products. The choice of a very low temperature (-70 °C) is, again, a mandatory safety and selectivity measure to manage the high reactivity of the fluorinating agent.[5]

Physicochemical Properties: The Impact of C2-Fluorination

The introduction of a fluorine atom at the C2 position significantly alters the electronic landscape of the imidazole ring, which in turn influences its physical and chemical properties. This data is crucial for predicting its behavior in reaction media and its potential interactions in a biological context.

PropertyValueSource
Molecular Formula C₄H₅FN₂[6]
Molecular Weight 100.09 g/mol [6]
Boiling Point 181.5 °C at 760 mmHg[5]
Density 1.17 g/cm³[5]
Flash Point 63.5 °C[5]
LogP 0.559[5]
pKa (Predicted) 4.26 ± 0.25[5]
Hydrogen Bond Acceptors 2[5]
Hydrogen Bond Donors 0[5]

Expert Analysis:

  • pKa: The predicted pKa of ~4.26 is significantly lower than that of non-fluorinated 1-methylimidazole (pKa ≈ 7). This is a direct consequence of the powerful electron-withdrawing inductive effect of the fluorine atom, which destabilizes the protonated imidazolium cation by pulling electron density away from the ring. This reduced basicity is a key feature to consider when designing reactions involving this scaffold.

  • LogP: The LogP value of 0.559 indicates moderate lipophilicity. While fluorine is known to increase lipophilicity in many aliphatic systems, its effect on aromatic systems can be more complex. Here, it provides a balance between aqueous solubility and membrane permeability, a desirable trait in drug design.

Core Application: A Precursor for Advanced Peptide Coupling Reagents

While direct applications of this compound are not extensively documented, its structural motif is central to a new class of highly efficient peptide coupling reagents. Specifically, it is conceptually related to the generation of methylimidazolium sulfinyl fluoride (MISF) salts, which have demonstrated remarkable efficacy in rapid peptide synthesis.[7]

Peptide synthesis is the stepwise formation of amide bonds, a process that requires the "activation" of a carboxylic acid.[8] This activation must be potent enough to drive the reaction but mild enough to prevent a common and detrimental side reaction: epimerization, the loss of stereochemical integrity at the chiral α-carbon.[9]

Traditional coupling reagents often suffer from long reaction times or require additives to suppress epimerization.[10] The strategy involving MISF, formed from N-methylimidazole and thionyl fluoride, enables peptide couplings in as little as 15 minutes at room temperature with minimal epimerization.[7][11] Mechanistic studies indicate that this rapid and clean conversion does not proceed through a traditional acyl fluoride intermediate. Instead, it follows a nucleophilic catalysis pathway.[7]

Peptide_Coupling_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack & Peptide Formation CarboxylicAcid R¹-COOH (Amino Acid 1) Intermediate Acyl Fluorosulfite Intermediate CarboxylicAcid->Intermediate + MISF MISF Methylimidazolium Sulfinyl Fluoride (MISF) Amine H₂N-R² (Amino Acid 2) Peptide Dipeptide (R¹-CO-NH-R²) Intermediate->Peptide + H₂N-R² + Pyridine Pyridine Pyridine (Base Catalyst) Byproducts Byproducts (SO₂, F⁻, etc.) Peptide->Byproducts Release of

Figure 2: Proposed nucleophilic catalysis pathway for rapid peptide coupling.

Causality of Efficiency: The acyl fluorosulfite intermediate generated is highly reactive. The key insight from mechanistic studies is that the base (pyridine) is essential for the coupling step, suggesting it facilitates the nucleophilic attack by the amine rather than merely scavenging acid.[7] This concerted or base-catalyzed pathway is kinetically faster than the two-step process of forming an acyl fluoride and then reacting it with the amine. This accelerated rate is the primary reason why the reaction can be completed so quickly and at room temperature, outcompeting the rate of oxazolone formation, which is the main pathway for epimerization.[7][9]

Experimental Protocols

The following protocols are adapted from literature procedures and should be performed by trained chemists using appropriate personal protective equipment in a well-ventilated fume hood.

Protocol 1: Synthesis of this compound via N-Fluorination

This protocol is based on general procedures for the N-fluorination of heterocyclic compounds, adapted for this specific target.[4]

  • Materials:

    • 1-methyl-1H-imidazole (1.0 eq)[12]

    • Selectfluor™ (1.1 eq)

    • Anhydrous acetonitrile

    • Argon or Nitrogen gas

    • Saturated aqueous sodium bicarbonate

    • Dichloromethane

    • Anhydrous magnesium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (Argon), dissolve 1-methyl-1H-imidazole (1.0 eq) in anhydrous acetonitrile.

    • Reagent Addition: To the stirred solution, add Selectfluor™ (1.1 eq) portion-wise at room temperature. Monitor the internal temperature; if a significant exotherm is observed, cool the flask with an ice bath.

    • Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 2-4 hours.

    • Work-up: Once the reaction is complete, remove the acetonitrile under reduced pressure. Partition the resulting residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

    • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with fresh dichloromethane.

    • Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purification: Purify the crude oil by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to afford pure this compound.

Protocol 2: Application in a Model Peptide Coupling Reaction

This protocol demonstrates the use of a conceptually similar reagent system for rapid dipeptide formation.[7]

  • Materials:

    • N-Boc-Phenylglycine (1.0 eq)

    • L-Alanine tert-butyl ester hydrochloride (1.0 eq)

    • Pyridine (3.0 eq)

    • Methylimidazolium sulfinyl fluoride (MISF) (1.2 eq)

    • Anhydrous acetonitrile (ACN)

  • Procedure:

    • Reactant Solubilization: To a clean, dry vial equipped with a magnetic stir bar, add N-Boc-Phenylglycine (1.0 eq, e.g., 0.6 mmol), L-Alanine tert-butyl ester hydrochloride (1.0 eq), and pyridine (3.0 eq).

    • Solvent Addition: Add anhydrous acetonitrile to the vial to dissolve the reagents completely.

    • Coupling Reagent Addition: To the stirred solution at room temperature, add a solution of MISF (1.2 eq) in acetonitrile.

    • Reaction: Stir the reaction vigorously at room temperature for 15 minutes.

    • Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Washing: Wash the combined organic layers sequentially with 1 M HCl (2x) and brine (1x).

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude dipeptide can be analyzed for yield and diastereomeric ratio by ¹H NMR spectroscopy.[11] Further purification is typically not required, highlighting the efficiency of the method.[7]

Conclusion and Future Outlook

This compound represents a synthetically valuable, electronically modulated building block. While its direct applications are still emerging, its true potential is realized as a precursor or structural analogue for reagents that are redefining the standards of chemical synthesis. The development of related rapid peptide coupling agents demonstrates how fundamental insights into the properties of a fluorinated heterocycle can translate into powerful, field-proven solutions for complex synthetic challenges. Future research will likely focus on incorporating this and similar fluorinated imidazole motifs into catalysts, ionic liquids[13][14][15], and new pharmaceutical candidates, leveraging the unique combination of stability, reactivity, and electronic properties imparted by the C2-fluoro substituent.

References

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Methodological & Application

Application Note: A Practical Guide to the Regioselective Synthesis of 2-Fluoro-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the synthesis of 2-fluoro-1-methyl-1H-imidazole from 1-methylimidazole. Direct electrophilic fluorination of the imidazole ring typically results in substitution at the C4 or C5 positions. To overcome this inherent regioselectivity, this guide details a robust two-step strategy involving the directed lithiation of the C2 position, followed by quenching with an electrophilic fluorine source. This method offers a reliable and scalable route to this valuable fluorinated heterocycle, a building block of significant interest in medicinal chemistry and materials science.

Introduction: The Challenge of Regioselective Imidazole Fluorination

The introduction of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery. The unique physicochemical properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Imidazole-containing compounds are ubiquitous in pharmaceuticals and natural products, making the development of methods for their selective fluorination a critical area of research.[2]

However, the direct electrophilic fluorination of the imidazole ring presents a significant regiochemical challenge. The C4 and C5 positions of the imidazole ring are more electron-rich and thus more susceptible to electrophilic attack than the C2 position, which is situated between two electron-withdrawing nitrogen atoms.[3][4] Consequently, direct fluorination of 1-methylimidazole with common electrophilic fluorinating agents like Selectfluor™ or N-Fluorobenzenesulfonimide (NFSI) is expected to yield primarily 4- and 5-fluoro isomers.[5][6]

To achieve the desired C2 fluorination, a more strategic approach is required. This application note details a protocol based on directed ortho-metalation, a powerful technique in organic synthesis for functionalizing positions that are otherwise unreactive towards electrophiles.[7] The strategy involves the deprotonation of the C2 position of an N-substituted imidazole using a strong base to form a C2-lithiated intermediate. This nucleophilic species can then be trapped with an electrophilic fluorine source to regioselectively install the fluorine atom at the desired position.[8][9]

Reaction Overview and Mechanism

The synthesis of this compound is achieved through a two-step sequence:

  • Directed Lithiation: 1-Methylimidazole is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperature. The acidic proton at the C2 position is abstracted to form 2-lithio-1-methyl-1H-imidazole.

  • Electrophilic Fluorination: The resulting organolithium intermediate is then quenched with an electrophilic fluorine ("F+") source, such as N-Fluorobenzenesulfonimide (NFSI), to yield the final product, this compound.

The overall transformation is depicted below:

Reaction_Scheme cluster_reactants cluster_products 1-methylimidazole 1-Methylimidazole 2-fluoro-1-methylimidazole This compound 1-methylimidazole->2-fluoro-1-methylimidazole p1 plus1 + nBuLi 1. n-BuLi, THF, -78 °C p2 plus2 + NFSI 2. NFSI

Caption: Overall reaction scheme for the synthesis of this compound.

The mechanism involves the initial deprotonation at the most acidic C-H bond of 1-methylimidazole, which is the C2 position, due to the inductive effect of the adjacent nitrogen atoms. The resulting 2-lithio-1-methyl-1H-imidazole is a potent nucleophile that readily attacks the electrophilic fluorine atom of NFSI in an SN2-type reaction.

G start 1-Methylimidazole lithiation Deprotonation with n-BuLi at C2 start->lithiation intermediate 2-Lithio-1-methyl-1H-imidazole (Nucleophilic Intermediate) lithiation->intermediate fluorination Quenching with Electrophilic Fluorine Source (e.g., NFSI) intermediate->fluorination product This compound fluorination->product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis and should be performed by trained personnel in a well-ventilated fume hood. All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
1-Methylimidazole≥99%Sigma-AldrichDistill from CaH₂ before use.
n-Butyllithium2.5 M in hexanesSigma-AldrichTitrate before use.
N-Fluorobenzenesulfonimide (NFSI)≥98%Sigma-AldrichUse as received.
Anhydrous Tetrahydrofuran (THF)DriSolv®EMD MilliporePass through a column of activated alumina.
Saturated aq. NH₄Cl--For quenching.
Ethyl acetateACS gradeFisher ScientificFor extraction.
Brine--For washing.
Anhydrous MgSO₄-Fisher ScientificFor drying.
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add 1-methylimidazole (1.0 eq, e.g., 10 mmol, 0.82 g) and anhydrous THF (40 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq, e.g., 11 mmol, 4.4 mL of a 2.5 M solution in hexanes) dropwise to the stirred solution over 15 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stirring: Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the 2-lithio-1-methyl-1H-imidazole intermediate.

  • Preparation of NFSI solution: In a separate dry flask, dissolve NFSI (1.2 eq, e.g., 12 mmol, 3.78 g) in anhydrous THF (20 mL).

  • Fluorination: Slowly add the solution of NFSI to the reaction mixture at -78 °C via a cannula. A color change may be observed.

  • Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with water (50 mL) and then brine (50 mL). Dry the organic layer over anhydrous MgSO₄.

  • Solvent Removal and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to afford this compound as the final product.

Characterization and Expected Results

The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.

ParameterExpected Value
Appearance Colorless to pale yellow oil or low-melting solid.
Yield 60-75%
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 6.8-7.0 (m, 2H), 3.6-3.8 (s, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 145-155 (d, JCF ≈ 230-240 Hz, C2), 120-130 (C4/C5), 110-120 (C4/C5), 30-35 (CH₃)
¹⁹F NMR (CDCl₃, 376 MHz) δ (ppm): -120 to -130 (s)
Mass Spectrometry (ESI+) m/z: [M+H]⁺ calculated for C₄H₆FN₂⁺: 101.0515, found: 101.0518

Note: NMR chemical shifts are approximate and may vary slightly depending on the solvent and concentration.

Safety and Handling Precautions

  • n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere. It can cause severe burns upon contact with skin.

  • N-Fluorobenzenesulfonimide (NFSI) is a stable solid but should be handled with gloves and safety glasses as it can be an irritant.[10]

  • Anhydrous THF can form explosive peroxides. Use from a freshly opened bottle or a solvent purification system.

  • The reaction should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete lithiationEnsure all reagents and solvents are anhydrous. Titrate the n-BuLi solution before use.
Decomposition of the lithiated intermediateMaintain the reaction temperature at -78 °C during lithiation and addition of NFSI.
Formation of Side Products Reaction with residual waterUse rigorously dried glassware and anhydrous solvents.
Over-addition of n-BuLiAdd n-BuLi slowly and monitor the internal temperature.

Conclusion

The protocol described in this application note provides a reliable and regioselective method for the synthesis of this compound from 1-methylimidazole. By employing a directed lithiation strategy followed by quenching with an electrophilic fluorine source, this method circumvents the inherent regioselectivity issues associated with direct electrophilic fluorination of the imidazole ring. This approach is amenable to scale-up and provides access to a valuable building block for the development of novel pharmaceuticals and functional materials.

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Application Notes and Protocols for the Utilization of 2-Fluoro-1-methyl-1H-imidazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Imidazoles in Modern Chemistry

The imidazole moiety is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and hydrogen bonding capabilities.[1] The strategic introduction of fluorine atoms into this privileged scaffold can profoundly enhance molecular properties, such as metabolic stability, binding affinity, and lipophilicity, making fluorinated imidazoles highly sought-after building blocks in drug discovery.[2][3][4] 2-Fluoro-1-methyl-1H-imidazole, in particular, emerges as a versatile reagent for the synthesis of complex molecules through transition metal-catalyzed cross-coupling reactions. The C-F bond at the 2-position, while robust, can be selectively activated under appropriate catalytic conditions, offering a gateway to a diverse array of 2-substituted 1-methylimidazole derivatives.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the application of this compound in three pivotal cross-coupling reactions: Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination. The protocols detailed herein are designed to be self-validating, with a focus on the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Reactivity and Mechanistic Considerations of the C-F Bond

The Carbon-Fluorine bond is the strongest single bond to carbon, presenting a significant activation barrier for cross-coupling reactions.[5] Unlike their bromo and iodo counterparts, fluoroarenes and fluoroheterocycles are often reluctant to undergo oxidative addition to a low-valent metal center, which is typically the rate-determining step in many cross-coupling catalytic cycles.[3][6]

Successful coupling of this compound, therefore, hinges on the selection of a highly active catalytic system. This typically involves:

  • Electron-rich and sterically hindered ligands: These ligands stabilize the metal center, promote oxidative addition, and facilitate reductive elimination.[7]

  • Palladium or Nickel Catalysts: While palladium is the workhorse of cross-coupling, nickel catalysts have shown remarkable efficacy in activating strong C-F bonds.[8][9][10]

  • Careful selection of base and additives: The choice of base can significantly influence the reaction outcome by affecting the transmetalation step and catalyst stability.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds. The coupling of this compound with various aryl and heteroaryl boronic acids or their esters provides a direct route to 2-aryl- and 2-heteroaryl-1-methylimidazoles.

Causality in Protocol Design

The protocol below is optimized to overcome the high activation energy of the C-F bond. The choice of a palladium catalyst paired with a bulky, electron-rich phosphine ligand is crucial for efficient oxidative addition.[7] The use of a strong base like potassium phosphate is necessary to facilitate the transmetalation step of the catalytic cycle. A polar aprotic solvent like dioxane is chosen for its ability to dissolve the various reaction components and for its high boiling point, which allows the reaction to be conducted at elevated temperatures to drive the reaction to completion.

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-F Ar-Pd(II)-F(L2) Ar-Pd(II)-F(L2) Oxidative\nAddition->Ar-Pd(II)-F(L2) Transmetalation Transmetalation Ar-Pd(II)-F(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere of nitrogen or argon, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) in anhydrous 1,4-dioxane (2 mL). Stir for 10 minutes at room temperature to form the active catalyst complex.

  • Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the substrates and base. Add additional anhydrous 1,4-dioxane to bring the total solvent volume to achieve a 0.1 M concentration with respect to the this compound.

  • Heating and Monitoring: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Coupling Partner (Arylboronic Acid)Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ / XPhosK₃PO₄Dioxane1101875-85
4-Methoxyphenylboronic acidPd(OAc)₂ / XPhosK₃PO₄Dioxane1101880-90
3-Cyanophenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane1202465-75
2-Thiopheneboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O1001270-80

Stille Coupling: A Versatile C-C Bond Formation

The Stille reaction offers a complementary approach to the Suzuki-Miyaura coupling, utilizing organostannanes as the coupling partners.[4][11][12] A key advantage of the Stille reaction is the stability and tolerance of organostannane reagents to a wide variety of functional groups.[12]

Causality in Protocol Design

For the Stille coupling of this compound, a palladium(0) source is typically employed.[2][11] The choice of ligand is again critical, with bulky phosphine ligands often providing the best results. The addition of a copper(I) co-catalyst can sometimes accelerate the transmetalation step. The reaction is generally performed in a polar aprotic solvent to facilitate the dissolution of the reactants and catalyst.

Visualizing the Catalytic Cycle

Stille_Coupling Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-F Ar-Pd(II)-F(L2) Ar-Pd(II)-F(L2) Oxidative\nAddition->Ar-Pd(II)-F(L2) Transmetalation Transmetalation Ar-Pd(II)-F(L2)->Transmetalation R-Sn(Alkyl)3 Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R

Caption: Simplified catalytic cycle for the Stille coupling.

Detailed Experimental Protocol: Stille Coupling

Materials:

  • This compound

  • Organostannane (e.g., Aryl-SnBu₃)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(2-furyl)phosphine (TFP)

  • Copper(I) iodide (CuI) (optional)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 equiv) and the organostannane (1.1 mmol, 1.1 equiv) in anhydrous DMF (10 mL).

  • Catalyst Addition: Add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), tri(2-furyl)phosphine (0.06 mmol, 6 mol%), and optionally, copper(I) iodide (0.1 mmol, 10 mol%) to the reaction mixture.

  • Heating and Monitoring: Heat the reaction to 80-100 °C. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and dilute with diethyl ether. Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Coupling Partner (Organostannane)Catalyst SystemAdditiveSolventTemp (°C)Time (h)Yield (%)
(Phenyl)tributylstannanePd₂(dba)₃ / TFPCuIDMF901270-80
(Vinyl)tributylstannanePd(PPh₃)₄-THF70865-75
(Thiophen-2-yl)tributylstannanePd₂(dba)₃ / TFPCuIDMF1001660-70
(Pyridin-3-yl)tributylstannanePd(PPh₃)₄-Dioxane1002455-65

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a premier method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines.[3][13][14][15][16] The coupling of this compound with primary or secondary amines provides direct access to 2-amino-1-methylimidazole derivatives, which are valuable pharmacophores.

Causality in Protocol Design

Given the challenge of C-F bond activation, a highly active catalyst system is paramount. The protocol is adapted from successful methods for the amination of 2-bromo-1-methylimidazole, with modifications to account for the less reactive C-F bond. A palladium precatalyst in combination with a bulky biarylphosphine ligand (e.g., BrettPhos) is often effective. A strong, non-nucleophilic base such as sodium tert-butoxide is required to deprotonate the amine and facilitate the catalytic cycle. The reaction is typically conducted in a non-polar aprotic solvent like toluene at elevated temperatures.

Visualizing the Catalytic Cycle

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-F Ar-Pd(II)-F(L2) Ar-Pd(II)-F(L2) Oxidative\nAddition->Ar-Pd(II)-F(L2) Amine\nCoordination Amine Coordination Ar-Pd(II)-F(L2)->Amine\nCoordination R2NH Deprotonation Deprotonation Amine\nCoordination->Deprotonation Base Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR2(L2) Deprotonation->Ar-Pd(II)-NR2(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR2(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-NR2

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium(II) acetate (Pd(OAc)₂)

  • BrettPhos (4-(Dicyclohexylphosphino)-N,N-dimethylaniline)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, charge a Schlenk tube with Pd(OAc)₂ (0.02 mmol, 2 mol%), BrettPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv) to the Schlenk tube.

  • Solvent Addition: Add anhydrous toluene (10 mL).

  • Heating and Monitoring: Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with stirring. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

AmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
MorpholinePd(OAc)₂ / BrettPhosNaOtBuToluene1101670-80
AnilinePd₂(dba)₃ / XPhosK₂CO₃Dioxane1202460-70
BenzylaminePd(OAc)₂ / BrettPhosNaOtBuToluene1101865-75
PiperidinePd(OAc)₂ / RuPhosLHMDSTHF801275-85

Troubleshooting and Optimization

  • Low Yields: If low yields are observed, consider screening different ligands. For C-F bond activation, highly electron-rich and sterically demanding ligands are often required. Alternatively, a switch to a nickel-based catalyst system may be beneficial.[8][9] Increasing the reaction temperature or time may also improve conversion.

  • Side Reactions: The primary side reaction is often hydrodefluorination of the starting material. This can sometimes be suppressed by using a less coordinating solvent or by adjusting the base.

  • Catalyst Deactivation: Imidazole-containing compounds can sometimes act as inhibitors for palladium catalysts.[1] If catalyst deactivation is suspected, increasing the catalyst loading or using a pre-catalyst that is more resistant to deactivation may be necessary.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules. While the activation of its C-F bond presents a challenge, the use of modern, highly active palladium and nickel catalyst systems enables its efficient participation in a range of cross-coupling reactions. The protocols and insights provided in this guide are intended to empower researchers to confidently and effectively utilize this important reagent in their synthetic endeavors, paving the way for new discoveries in medicinal chemistry and materials science.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Hu, Y., et al. (2013). Palladium-catalyzed Suzuki-Miyaura Coupling of Aryl Sulfamates With Arylboronic Acids. Organic & Biomolecular Chemistry, 11(45), 7899-906. [Link]

  • Grokipedia. (n.d.). Stille reaction. [Link]

  • Zhu, F., & Wang, Z.-X. (2014). Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents. The Journal of Organic Chemistry, 79(9), 4285–4292. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Malapit, C. A., et al. (2018). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Journal of the American Chemical Society, 140(42), 13896–13900. [Link]

  • Zhang, C., et al. (2013). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry, 11(45), 7899-7906. [Link]

  • Powers, I., & Uy, G. (2017). Synthetic Advantages of Defluorinative C–F Bond Functionalization. ACS Catalysis, 7(8), 5370–5390. [Link]

  • Wikipedia. (2023). Stille reaction. [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]

  • Liang, Y., & Fu, G. C. (2015). Nickel-Catalyzed Alkyl-Alkyl Cross-Couplings of Fluorinated Secondary Electrophiles: A General Approach to the Synthesis of Compounds having a Perfluoroalkyl Substituent. Angewandte Chemie International Edition, 54(31), 9047–9051. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Liang, Y., & Fu, G. C. (2015). Nickel-Catalyzed Alkyl–Alkyl Cross-Couplings of Fluorinated Secondary Electrophiles: A General Approach to the Synthesis of Compounds that Bear a Perfluoroalkyl Substituent. Angewandte Chemie International Edition, 54(31), 9047-9051. [Link]

  • Wolfe, J. P., & Wolfe, J. P. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 16(18), 4892–4895. [Link]

  • Scott, W. J., & Stille, J. K. (2011). The Stille Reaction. Organic Reactions, 1-12. [Link]

  • NROChemistry. (n.d.). Stille Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Wang, F., et al. (2023). Nickel-catalysed enantioselective cross-electrophile coupling reaction with the retention of the β-fluorine atom. Organic Chemistry Frontiers, 10(10), 2534-2540. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11487. [Link]

  • Clot, E., & Eisenstein, O. (2010). Cross coupling reactions of polyfluoroarenes via C-F activation. Dalton Transactions, 39(43), 10362–10374. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Wang, C., & Sun, H. (2017). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Catalysts, 7(12), 374. [Link]

  • Munday, R. H., et al. (2014). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 12(30), 5649–5686. [Link]

  • Lindenmaier, I. H., Richter, R. C., & Fleischer, I. (2024). Nickel catalysed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines. Organic Chemistry Frontiers, 11(10), 2485-2493. [Link]

  • Braun, T., et al. (2016). Synthesis and reactivity of the fluoro complex trans -[Pd(F)(4-C 5NF 4)( iPr 2PCH 2CH 2OCH 3) 2]: C-F bond formation and catalytic C-F bond activation reactions. Dalton Transactions, 45(13), 5694-5705. [Link]

  • Wang, L., et al. (2007). Solvent‐Free, Palladium‐Catalyzed Suzuki–Miyaura Cross‐Couplings of Aryl Chlorides with Arylboronic Acids. Synlett, 2007(11), 1773-1776. [Link]

  • Bellina, F., & Rossi, R. (2012). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry, 77(18), 8055–8067. [Link]

  • Bellina, F., & Rossi, R. (2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. The Journal of Organic Chemistry, 79(18), 8871–8876. [Link]

  • D. S. D., et al. (2022). A novel single-step hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole over Pd-impregnated Al–Ti mixed oxide and kinetics. Reaction Chemistry & Engineering, 7(10), 2201-2214. [Link]

  • Uzelac, M., & Hevia, E. (2023). Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes. Chemical Science, 14(40), 10991-11003. [Link]

  • Zhang, J., et al. (2022). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 13(46), 13838–13846. [Link]

  • Li, Y., et al. (2020). 2-Methylimidazole-assisted synthesis of a two-dimensional MOF-5 catalyst with enhanced catalytic activity for the Knoevenagel condensation reaction. CrystEngComm, 22(30), 5026-5032. [Link]

  • Bellina, F., & Rossi, R. (2014). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry, 79(18), 8871-8876. [Link]

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Application Notes and Protocols for the N-Methylation of 2-Fluoroimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed protocol for the N-methylation of 2-fluoroimidazole, a critical transformation for synthesizing key intermediates in pharmaceutical research and drug development. The presence of a fluorine atom at the C-2 position of the imidazole ring introduces unique electronic properties that influence the reactivity of the N-H bond. This document outlines the chemical principles, a step-by-step experimental procedure, and the rationale behind the chosen conditions to yield 1-methyl-2-fluoroimidazole. It is intended for researchers, chemists, and professionals in the field of medicinal chemistry and organic synthesis.

Introduction: The Significance of N-Methylated Fluoroimidazoles

The imidazole nucleus is a cornerstone in medicinal chemistry, present in numerous biologically active compounds, including the amino acid histidine and antihistamines.[1] The introduction of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates. Specifically, N-methylation of the imidazole ring is a common strategy to modulate the compound's polarity, solubility, and ability to interact with biological targets. The resulting N-methylated fluoroimidazoles are therefore highly valuable scaffolds in the design of novel therapeutics.

This guide focuses on the synthesis of 1-methyl-2-fluoroimidazole, a representative example of this important class of molecules. The protocol is designed to be robust and reproducible, with a detailed explanation of the underlying chemical principles to allow for adaptation and optimization.

Chemical Principles and Reaction Mechanism

The N-methylation of 2-fluoroimidazole proceeds via a two-step mechanism: deprotonation of the imidazole nitrogen followed by a nucleophilic substitution reaction.

Step 1: Deprotonation The reaction is initiated by the deprotonation of the N-H proton of 2-fluoroimidazole by a strong, non-nucleophilic base to form a sodium imidazolide salt. The electron-withdrawing nature of the fluorine atom at the C-2 position increases the acidity of the N-H proton compared to unsubstituted imidazole, facilitating this deprotonation step. Sodium hydride (NaH) is an excellent choice for this purpose as it forms the sodium salt and hydrogen gas, which is easily removed from the reaction mixture.[2]

Step 2: Nucleophilic Attack (SN2 Reaction) The resulting imidazolide anion is a potent nucleophile that attacks the electrophilic methyl group of the methylating agent (e.g., methyl iodide). This is a classic SN2 (bimolecular nucleophilic substitution) reaction, where the imidazolide anion displaces the iodide leaving group, forming the desired N-methylated product, 1-methyl-2-fluoroimidazole.

The overall reaction is as follows:

Reaction Mechanism Diagram

reaction_mechanism imidazole 2-Fluoroimidazole imidazolide 2-Fluoroimidazolide Anion imidazole->imidazolide + NaH - H₂ base NaH base->imidazolide methyl_iodide CH₃I product 1-Methyl-2-fluoroimidazole methyl_iodide->product imidazolide->product + CH₃I - NaI h2 H₂ (gas) na_ion Na⁺ i_ion I⁻

Caption: Mechanism of N-methylation of 2-fluoroimidazole.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the N-methylation of 2-fluoroimidazole.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
2-Fluoroimidazole≥97%Sigma-AldrichHandle with care, potential irritant.
Sodium Hydride (NaH)60% dispersion in oilSigma-AldrichHighly reactive with water. Handle under inert gas.
Methyl Iodide (CH₃I)≥99.5%Sigma-AldrichToxic and volatile. Use in a fume hood.
Anhydrous Tetrahydrofuran (THF)Dri-Solv gradeMilliporeSigmaMust be anhydrous.
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor extraction.
Saturated Sodium Bicarbonate Solution--For washing.
Brine (Saturated NaCl solution)--For washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVWRFor drying organic phase.
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography.
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Septa and needles

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Ice-water bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel with UV254 indicator)

  • Glass column for chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

Safety Precautions
  • Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Always handle in a fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Methyl Iodide (CH₃I): Toxic, a suspected carcinogen, and volatile. All manipulations should be performed in a well-ventilated fume hood.

  • Solvents: THF and Ethyl Acetate are flammable. Avoid open flames and ensure proper ventilation.

Step-by-Step Procedure

Workflow Diagram

workflow start 1. Setup and Inert Atmosphere dissolve 2. Dissolve 2-Fluoroimidazole in Anhydrous THF start->dissolve cool 3. Cool Reaction to 0 °C dissolve->cool add_base 4. Add NaH Portion-wise cool->add_base deprotonation 5. Stir for 30 min (Deprotonation) add_base->deprotonation add_methylating 6. Add Methyl Iodide Dropwise deprotonation->add_methylating react 7. Warm to RT and Stir for 2-4 hours add_methylating->react monitor 8. Monitor by TLC react->monitor quench 9. Quench with Sat. NaHCO₃ monitor->quench extract 10. Extract with Ethyl Acetate quench->extract wash 11. Wash Organic Layer with Brine extract->wash dry 12. Dry with Na₂SO₄ and Filter wash->dry concentrate 13. Concentrate under Reduced Pressure dry->concentrate purify 14. Purify by Column Chromatography concentrate->purify end 15. Characterize Pure Product purify->end

Caption: Experimental workflow for the synthesis of 1-methyl-2-fluoroimidazole.

  • Reaction Setup: Assemble a dry 100 mL round-bottom flask with a magnetic stir bar. Seal the flask with a septum and place it under an inert atmosphere of argon or nitrogen.

  • Dissolution: To the flask, add 2-fluoroimidazole (1.0 eq, e.g., 1.0 g). Using a syringe, add anhydrous THF (e.g., 20 mL) and stir until the solid is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Deprotonation: Carefully add sodium hydride (60% dispersion in oil, 1.1 eq) to the stirred solution in small portions. Caution: Hydrogen gas will evolve. Allow the mixture to stir at 0 °C for 30 minutes. The cessation of gas evolution indicates the completion of deprotonation.

  • Methylation: Add methyl iodide (1.1 eq) dropwise to the reaction mixture at 0 °C using a syringe.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution (e.g., 20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 1-methyl-2-fluoroimidazole.

Quantitative Data and Characterization

The following table summarizes the stoichiometry and expected physical properties of the product.

CompoundMol. Weight ( g/mol )EquivalentsAmount (example)Physical State
2-Fluoroimidazole86.071.01.0 gSolid
Sodium Hydride (60%)40.00 (as 60%)1.10.51 gSolid
Methyl Iodide141.941.10.82 mLLiquid
1-Methyl-2-fluoroimidazole 100.09 -~0.9 g (Est. 80% yield)Liquid/Solid

Characterization of 1-Methyl-2-fluoroimidazole: The identity and purity of the final product should be confirmed by standard analytical techniques.

  • 1H NMR and 19F NMR: The NMR spectra of monofluorinated N-methylimidazoles have been previously reported and can be used for structural confirmation.[3]

  • Mass Spectrometry: To confirm the molecular weight of the product (C₄H₅FN₂, MW: 100.09 g/mol ).[4]

  • CAS Number: 66787-69-7.[4]

Troubleshooting

  • Low Yield: Ensure all reagents are pure and solvents are completely anhydrous. The reaction is highly sensitive to moisture. Incomplete deprotonation can also lead to low yields; ensure the NaH is active and added in a slight excess.

  • Formation of Side Products: The primary side product could result from the reaction of methyl iodide with any residual water. If the reaction is run at too high a temperature, other side reactions may occur. Purification by column chromatography is crucial to remove any impurities.

  • Reaction Stalls: If TLC analysis shows incomplete conversion, consider adding a small additional portion of methyl iodide and allowing the reaction to stir for a longer period.

References

  • Shreeve, J. M., et al. (2002). Direct methylation and trifluoroethylation of imidazole and pyridine derivatives. Chemical Communications, (14), 1584-1585. [Link]

  • Shreeve, J. M., et al. (2002). Direct Methylation and Trifluoroethylation of Imidazole and Pyridine Derivatives. ResearchGate. [Link]

  • PubChem. (n.d.). 2-Fluoro-1-methyl-1H-imidazole. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Luo, Z., et al. (2014). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Medicinal Chemistry Letters, 5(6), 723-728. [Link]

  • Wang, J., et al. (2014). Free volume model for the unexpected effect of C2-methylation on the properties of imidazolium ionic liquids. Physical Chemistry Chemical Physics, 16(22), 10758-10766. [Link]

  • Charushin, V. N., et al. (2013). Fluorinated imidazoles and their heteroannelated analogues: synthesis and properties. Chemistry of Heterocyclic Compounds, 49(12), 1825-1851. [Link]

  • Kirk, K. L., & Cohen, L. A. (1976). Fluoroazoles. II. Synthesis and 1H and 19F Nmr spectra of 2-, 4-, and 5-Fluoro-1-methylimidazole. Journal of Organic Chemistry, 41(14), 2373-2376. [Link]

  • Guillou, S., et al. (2022). Last-step 18F-fluorination of supported 2-(aryl-di-tert-butylsilyl)-N-methyl-imidazole conjugates for applications in positron emission tomography. Organic & Biomolecular Chemistry, 20(31), 6245-6252. [Link]

  • Wang, X., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1148. [Link]

  • NIST. (n.d.). 1H-Imidazole, 1-methyl-. NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazoles. Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Representative synthesis and synthetic notes Preparation of [(1-methylimidazole)(trimethylamine)BH2]+ I-. (n.d.). University of California, Riverside. Retrieved January 17, 2026, from [Link]

  • Cavalleri, B., et al. (1977). Synthesis and biological activity of two metabolites of 1-methyl-5-(1-methylethyl)-2-nitro-1 H-imidazole, an antiprotozoal agent. Journal of Medicinal Chemistry, 20(11), 1522-1525. [Link]

  • NIST. (n.d.). 1H-Imidazole, 1-methyl- Mass Spectrum. NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]

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Application Note & Protocols: Strategic Incorporation of 2-Fluoro-1-methyl-1H-imidazole in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes whose dysregulation is implicated in numerous diseases, most notably cancer. The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The strategic incorporation of fluorine into drug candidates is a well-established method for enhancing crucial physicochemical and pharmacokinetic properties, such as metabolic stability, binding affinity, and bioavailability.[1][2] This guide details the application of 2-fluoro-1-methyl-1H-imidazole, a versatile and high-value building block, in the synthesis of potent and selective kinase inhibitors. We provide an in-depth analysis of its unique properties, a rationale for its use in medicinal chemistry, and a detailed, field-proven protocol for its incorporation into a representative kinase inhibitor scaffold via palladium-catalyzed cross-coupling.

Introduction: The Imperative for Advanced Building Blocks in Kinase Inhibitor Design

The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including the essential amino acid histidine and a wide array of pharmaceuticals.[3][4][5] Its ability to act as a hydrogen bond donor and acceptor, as well as its aromatic nature, makes it an ideal scaffold for interacting with protein active sites. In the context of kinase inhibitors, which primarily target the ATP-binding pocket, these interactions are paramount for achieving high potency and selectivity.

The introduction of a fluorine atom can profoundly and beneficially alter a molecule's properties.[6] Key advantages include:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Placing fluorine at a metabolically labile position can significantly increase a drug's half-life.[1][6]

  • Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic and dipole interactions with amino acid residues in the target protein's binding pocket.[7][8]

  • Modulation of pKa and Lipophilicity: Fluorine substitution can lower the pKa of nearby basic groups, influencing the molecule's ionization state at physiological pH. It also increases lipophilicity, which can enhance membrane permeability and oral absorption.[1][8]

This compound (C4H5FN2, CAS: 66787-69-7) is a chemical building block that synergistically combines these features.[9] The fluorine at the 2-position activates the ring for certain reactions and serves as a key interaction point and metabolic shield. The methyl group at the 1-position prevents N-H reactivity and potential tautomerization, simplifying synthetic routes and ensuring a single, defined regioisomer in the final product.

Physicochemical Properties & Synthetic Advantages

This compound is a specialized reagent designed for streamlined incorporation into complex molecules. Its properties make it particularly amenable to modern synthetic methodologies.

PropertyValueSource
CAS Number 66787-69-7[10]
Molecular Formula C4H5FN2[11]
Molecular Weight 100.09 g/mol [11]
Appearance Solid (typical)
Purity >95% (typical)[10][12]
Storage Inert atmosphere, 2-8°C

The primary synthetic advantage of this building block lies in its utility in cross-coupling reactions. While the C-F bond is strong, the C2 position of the imidazole ring can be functionalized. More commonly, other positions on the imidazole ring (C4 or C5) are first halogenated or converted to a boronic ester to serve as a handle for palladium-catalyzed reactions like Suzuki, Stille, or Buchwald-Hartwig couplings. The 2-fluoro-1-methyl-imidazole moiety is then carried through the synthesis as a stable, pre-functionalized fragment.

Rationale in Kinase Binding Pocket Interactions

The 2-fluoro-1-methyl-imidazole moiety is an excellent bioisostere for other aromatic systems and offers unique interaction capabilities within the ATP-binding site of a kinase. The diagram below illustrates a hypothetical binding mode where the fluorinated imidazole plays a critical role.

G Hypothetical Binding of a 2-Fluoroimidazole Moiety cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor Inhibitor Molecule hinge Hinge Region (e.g., Ala, Glu) gatekeeper Gatekeeper Residue (e.g., Thr, Met) hydrophobic Hydrophobic Pocket d_loop DFG Motif Aspartate imidazole 2-Fluoro-1-methyl- 1H-imidazole imidazole->hinge H-Bond (N3) imidazole->d_loop F•••H-C Interaction or Dipole Interaction linker Linker tail Tail Group (Hydrophobic) tail->hydrophobic Hydrophobic Interaction

Caption: Hypothetical binding mode of a kinase inhibitor.

Expert Interpretation:

  • Hinge Binding: The N3 nitrogen of the imidazole ring can act as a crucial hydrogen bond acceptor, anchoring the inhibitor to the kinase hinge region—a classic interaction for Type I kinase inhibitors.

  • Fluorine Interaction: The strategically placed fluorine atom can engage in non-canonical interactions, such as hydrogen bonds with glycine backbones or favorable dipole interactions with residues in the ribose-binding pocket or near the DFG motif.[7]

  • Metabolic Shielding: If the C2 position were a C-H bond, it could be susceptible to oxidative metabolism. The C-F bond effectively blocks this pathway, enhancing the inhibitor's pharmacokinetic profile.[6]

Experimental Protocol: Synthesis of a Kinase Inhibitor Scaffold

This section provides a representative, two-step protocol for synthesizing a 4-(2-fluoro-1-methyl-1H-imidazol-5-yl)pyrimidine scaffold, a common core in many kinase inhibitors.[13][14] The workflow relies on a Suzuki cross-coupling reaction, a robust and widely used method in medicinal chemistry.[15]

Caption: Synthetic workflow for the target scaffold.

Protocol 1: C-H Borylation of this compound

Rationale: Direct C-H borylation is a highly efficient and atom-economical method for preparing boronic esters. An iridium-based catalyst is typically employed for selective borylation of heterocycles. This creates the necessary nucleophilic partner for the subsequent Suzuki coupling.

Materials & Equipment:

  • This compound (1.0 equiv)

  • Bis(pinacolato)diboron (B₂Pin₂) (1.2 equiv)

  • [Ir(COD)OMe]₂ (Iridium catalyst) (1.5 mol%)

  • dtbpy (4,4'-Di-tert-butyl-2,2'-bipyridine) (Ligand) (3.0 mol%)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask or microwave vial, magnetic stirrer, nitrogen/argon line, heating mantle

  • Rotary evaporator, silica gel for chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 1.0 g, 10.0 mmol), B₂Pin₂ (3.05 g, 12.0 mmol), [Ir(COD)OMe]₂ (100 mg, 0.15 mmol), and dtbpy (80 mg, 0.30 mmol).

  • Add anhydrous THF (20 mL) via syringe.

  • Seal the flask and stir the mixture at 80 °C for 16 hours. Monitor the reaction by TLC or LC-MS to confirm consumption of the starting material.

  • Cool the reaction to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude residue by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield 2-fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole as a solid.

Protocol 2: Suzuki Coupling to Synthesize the Pyrimidine Scaffold

Rationale: The Suzuki coupling is a cornerstone of C-C bond formation. A palladium catalyst, often with a phosphine ligand like dppf, is highly effective for coupling heteroaryl boronic esters with heteroaryl halides.[15] The choice of a mild base like potassium carbonate is crucial to prevent degradation of sensitive functional groups.

Materials & Equipment:

  • Imidazole boronic ester from Protocol 1 (1.0 equiv)

  • 4-Chloropyrimidine (1.1 equiv)

  • Pd(dppf)Cl₂ (Palladium catalyst) (5.0 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line, heating mantle

  • Separatory funnel, rotary evaporator, standard laboratory glassware

Procedure:

  • To a round-bottom flask, add the imidazole boronic ester (e.g., 2.26 g, 10.0 mmol), 4-chloropyrimidine (1.26 g, 11.0 mmol), and Pd(dppf)Cl₂ (366 mg, 0.50 mmol).

  • Add K₂CO₃ (4.14 g, 30.0 mmol).

  • Place the flask under an inert atmosphere by evacuating and backfilling with N₂ or Ar three times.

  • Add the degassed solvent mixture of dioxane (40 mL) and water (10 mL) via syringe.

  • Attach a condenser and heat the mixture to 90 °C with vigorous stirring for 12 hours. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature. Dilute with ethyl acetate (100 mL) and water (50 mL).

  • Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluting with a gradient of methanol in dichloromethane) to yield 4-(2-fluoro-1-methyl-1H-imidazol-5-yl)pyrimidine .

Expected Data & Characterization

The successful synthesis of the target scaffold should be validated by a suite of analytical techniques. The following table provides expected characterization data.

AnalysisExpected Result for 4-(2-fluoro-1-methyl-1H-imidazol-5-yl)pyrimidine
¹H NMR Resonances corresponding to pyrimidine and imidazole protons. The N-methyl group should appear as a singlet around 3.5-4.0 ppm.
¹⁹F NMR A single resonance confirming the presence of the fluorine atom.
LC-MS A single major peak with the correct mass-to-charge ratio for the protonated molecule [M+H]⁺.
Purity (HPLC) >95% purity is expected after chromatographic purification.
Yield 50-70% over two steps (typical for this type of sequence).

Conclusion

This compound stands out as a highly valuable building block for the synthesis of advanced kinase inhibitors. Its pre-installed fluoro- and methyl- groups offer a unique combination of metabolic stability, potential for enhanced binding interactions, and synthetic simplicity. The protocols detailed herein demonstrate a robust and reproducible pathway for its incorporation into complex heterocyclic scaffolds relevant to modern drug discovery. By leveraging such advanced reagents, researchers and drug development professionals can accelerate the discovery of novel therapeutics with improved pharmacological profiles.

References

  • Vertex AI Search. (2024). Fluorine in drug discovery: Role, design and case studies.
  • Ni, P., Wang, X., & Li, Z. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PubMed Central.
  • LookChem. (n.d.). This compound.
  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Bentham Science.
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  • BLD Pharm. (n.d.). 66787-69-7|this compound.
  • Sigma-Aldrich. (n.d.). 2-Fluoro-1H-imidazole hydrochloride.
  • ACS Publications. (2019). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors.
  • Casari, I., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor. Journal of Medicinal Chemistry.
  • PubChem. (n.d.). This compound.
  • Bohm, H. J., et al. (2004). Applications of Fluorine in Medicinal Chemistry. ACS Publications.
  • Life Chemicals. (n.d.). Advanced Chemical Building Blocks.
  • de Oliveira, C. S. A., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI.
  • Denmark, S. E., & Smith, R. C. (2009). Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates. NIH Public Access.
  • Asif, M. (2021). Synthesis and therapeutic potential of imidazole containing compounds. PubMed Central.
  • TCI Chemicals. (n.d.). Small Ring Building Blocks for Medicinal Chemistry.
  • de Oliveira, C. S. A., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PubMed Central.

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Application Notes and Protocols: 2-Fluoro-1-methyl-1H-imidazole ([¹⁸F]FMISO) for PET Imaging of Hypoxia

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Hypoxic Landscape in Research and Drug Development

Hypoxia, a state of reduced oxygen availability in tissues, is a critical feature of the microenvironment in a multitude of pathologies, most notably solid tumors.[1] This oxygen-deprived milieu is a key driver of tumor progression, metastasis, and resistance to conventional therapies such as radiotherapy and chemotherapy.[2] Consequently, the ability to non-invasively visualize and quantify hypoxic regions within a living subject is of paramount importance for prognostic evaluation, patient stratification, and the development of hypoxia-targeted therapeutics.[3][4]

Positron Emission Tomography (PET) with the radiotracer 2-[¹⁸F]Fluoro-1-methyl-1H-imidazole, commonly known as [¹⁸F]Fluoromisonidazole or [¹⁸F]FMISO, has emerged as the gold standard for the non-invasive assessment of hypoxia.[3][5] [¹⁸F]FMISO is a 2-nitroimidazole derivative that selectively accumulates in viable hypoxic cells, offering a window into the spatial distribution and extent of hypoxia within tissues.[4][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of [¹⁸F]FMISO for PET imaging. We will delve into the fundamental mechanism of [¹⁸F]FMISO uptake, provide detailed protocols for its radiosynthesis, and outline methodologies for its application in both preclinical and clinical research settings.

The Scientific Foundation: Mechanism of [¹⁸F]FMISO Trapping in Hypoxic Cells

The utility of [¹⁸F]FMISO as a hypoxia imaging agent is rooted in its unique bioreductive activation pathway. As a lipophilic molecule, [¹⁸F]FMISO freely diffuses across cell membranes and is initially distributed throughout the body in a manner related to blood flow.[4][7]

Under normoxic conditions (normal oxygen levels), the nitro group of the imidazole ring undergoes a single-electron reduction by nitroreductases, enzymes that are ubiquitous in mammalian cells. This reduction is readily reversible in the presence of sufficient oxygen, and the parent [¹⁸F]FMISO molecule can diffuse back out of the cell.[4]

However, in a hypoxic environment (pO₂ < 10 mmHg), the reduced [¹⁸F]FMISO radical anion undergoes further irreversible reduction.[7] This leads to the formation of reactive intermediates that covalently bind to intracellular macromolecules, primarily proteins and thiols.[6][8] This intracellular trapping prevents the radiotracer from diffusing out of the cell, resulting in its accumulation in hypoxic tissues over time. The rate of this irreversible binding is inversely proportional to the oxygen concentration, providing a quantitative measure of the degree of hypoxia.[9]

Diagram: Mechanism of [¹⁸F]FMISO Uptake and Trapping in Hypoxic Cells

FMISO_Mechanism cluster_blood Bloodstream cluster_cell Cell cluster_normoxic Normoxic (O₂ present) cluster_hypoxic Hypoxic (O₂ absent) FMISO_blood [¹⁸F]FMISO FMISO_normoxic [¹⁸F]FMISO FMISO_blood->FMISO_normoxic Diffusion FMISO_hypoxic [¹⁸F]FMISO FMISO_blood->FMISO_hypoxic Diffusion FMISO_normoxic->FMISO_blood Diffusion Reduced_FMISO_normoxic Reduced [¹⁸F]FMISO (Reversible) FMISO_normoxic->Reduced_FMISO_normoxic Nitroreductase Reduced_FMISO_normoxic->FMISO_normoxic O₂ Reduced_FMISO_hypoxic Reduced [¹⁸F]FMISO FMISO_hypoxic->Reduced_FMISO_hypoxic Nitroreductase Trapped_FMISO Trapped [¹⁸F]FMISO (Covalently Bound) Reduced_FMISO_hypoxic->Trapped_FMISO Further Reduction FMISO_Synthesis start [¹⁸F]Fluoride from Cyclotron trap Trap on QMA Cartridge start->trap elute Elute with K₂₂₂/K₂CO₃ trap->elute dry Azeotropic Drying elute->dry add_precursor Add NITTP Precursor in Acetonitrile dry->add_precursor react Radiolabeling (120°C, 10 min) add_precursor->react hydrolyze Acid Hydrolysis (Deprotection) react->hydrolyze purify SPE Purification (C18 & Alumina) hydrolyze->purify formulate Formulation in Saline purify->formulate qc Quality Control (HPLC, etc.) formulate->qc final_product [¹⁸F]FMISO for Injection qc->final_product

Caption: Key steps in the automated synthesis of [¹⁸F]FMISO.

Application Protocol: In Vitro Cell Uptake Assay

This protocol details a standard in vitro assay to evaluate [¹⁸F]FMISO uptake in cultured cells under normoxic and hypoxic conditions.

Materials:

  • Cancer cell line of interest (e.g., FaDu, A549)

  • Complete cell culture medium (e.g., EMEM, DMEM)

  • 6-well plates

  • Hypoxia chamber or incubator with adjustable O₂ levels (e.g., 1% O₂)

  • [¹⁸F]FMISO solution

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., 1 N NaOH)

  • Gamma counter

  • Protein quantification assay kit (e.g., BCA assay)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80-90% confluency on the day of the experiment (e.g., 1 x 10⁶ cells/well). [8]2. Induction of Hypoxia:

    • For the hypoxic group, place the cell culture plates in a hypoxia chamber flushed with a gas mixture of 1% O₂, 5% CO₂, and balanced N₂ for at least 4 hours prior to the addition of the radiotracer.

    • For the normoxic group, maintain the plates in a standard incubator (21% O₂, 5% CO₂).

  • Radiotracer Incubation:

    • Prepare a working solution of [¹⁸F]FMISO in serum-free medium (e.g., 37 kBq/mL or 1 µCi/mL).

    • Remove the culture medium from the wells and add the [¹⁸F]FMISO working solution.

    • Incubate the plates under their respective hypoxic or normoxic conditions for a defined period (e.g., 2-4 hours).

  • Washing and Lysis:

    • After incubation, remove the radioactive medium and wash the cells twice with ice-cold PBS to remove unbound tracer.

    • Add lysis buffer to each well to lyse the cells and solubilize the proteins.

  • Quantification:

    • Collect the cell lysates and measure the radioactivity in a gamma counter.

    • Use a small aliquot of the lysate to determine the protein concentration using a BCA or similar assay.

  • Data Analysis:

    • Calculate the cellular uptake of [¹⁸F]FMISO as the percentage of the added dose per milligram of protein (%ID/mg protein).

    • Compare the uptake between the normoxic and hypoxic groups. A significantly higher uptake in the hypoxic group validates the hypoxia-specific accumulation of [¹⁸F]FMISO. [8]

Application Protocol: Preclinical PET Imaging in Tumor-Bearing Rodents

This protocol outlines the procedure for performing [¹⁸F]FMISO PET imaging in a preclinical setting, such as a mouse model with xenograft tumors.

Materials:

  • Tumor-bearing mice

  • Anesthesia (e.g., isoflurane)

  • Heating pad or lamp to maintain body temperature

  • [¹⁸F]FMISO solution for injection

  • Preclinical PET/CT scanner

  • Image analysis software

Procedure:

  • Animal Preparation:

    • Fast the animal for 4-6 hours prior to imaging to reduce background signal, although this is not as critical as for [¹⁸F]FDG. [5] * Anesthetize the mouse with isoflurane (e.g., 2% in oxygen for maintenance). [10] * Maintain the animal's body temperature at 37°C throughout the procedure using a heating pad. [10]2. Radiotracer Administration:

    • Administer a defined dose of [¹⁸F]FMISO (e.g., 3.7-7.4 MBq or 100-200 µCi) via tail vein injection.

  • Uptake Period:

    • Allow the radiotracer to distribute and accumulate in hypoxic tissues for 2-4 hours post-injection. [3]The animal should remain anesthetized and warm during this period.

  • PET/CT Imaging:

    • Position the animal on the scanner bed.

    • Acquire a CT scan for anatomical reference and attenuation correction. [10] * Perform a static PET scan for a duration of 10-20 minutes. [10]5. Image Reconstruction and Analysis:

    • Reconstruct the PET images using an appropriate algorithm (e.g., OSEM).

    • Co-register the PET and CT images.

    • Draw regions of interest (ROIs) on the tumor and a reference tissue (e.g., muscle) using the CT images for guidance. [10] * Calculate the tracer uptake in the ROIs, typically expressed as the Standardized Uptake Value (SUV) or the tumor-to-muscle (T/M) or tumor-to-blood (T/B) ratio. [5][10] * A T/M or T/B ratio ≥ 1.2-1.4 is often used as a threshold to define hypoxic tissue. [5][11]

      Parameter Typical Value/Setting Reference
      Animal Model Xenograft or syngeneic tumor-bearing mouse [10]
      Injected Dose 3.7-7.4 MBq (100-200 µCi) [10]
      Uptake Time 2-4 hours [3]
      PET Scan Duration 10-20 minutes (static) [10]

      | Hypoxia Threshold | Tumor-to-Muscle Ratio ≥ 1.4 | [11]|

Application Protocol: Clinical PET Imaging in Oncology Patients

This protocol provides a general framework for clinical [¹⁸F]FMISO PET/CT imaging in cancer patients. Local institutional review board (IRB) approval and adherence to specific clinical trial protocols are mandatory.

Patient Preparation:

  • Fasting is not strictly required. [5]* Ensure adequate hydration.

  • Obtain informed consent.

Procedure:

  • Radiotracer Administration:

    • Establish intravenous access.

    • Administer [¹⁸F]FMISO intravenously at a dose of approximately 3.7 MBq/kg (0.1 mCi/kg), with a typical maximum dose of 370 MBq (10 mCi). [12]2. Uptake Period:

    • The patient should rest comfortably for 2-4 hours to allow for tracer distribution and uptake in hypoxic regions. [3][13]Longer uptake times can improve image contrast. [7]3. PET/CT Imaging:

    • Position the patient on the PET/CT scanner.

    • Acquire a low-dose CT scan for localization and attenuation correction.

    • Perform a PET scan over the region of interest (e.g., head and neck, thorax). A typical acquisition time is 20 minutes per bed position. [12]4. Image Analysis:

    • Reconstruct and co-register the PET and CT images.

    • Identify areas of increased [¹⁸F]FMISO uptake relative to background tissues.

    • Quantitative analysis is performed by calculating SUV or by determining the ratio of tracer uptake in the tumor to that in a reference tissue, such as blood pool (e.g., from the aorta or heart) or muscle. [7] * The hypoxic volume (HV) can be delineated using a tumor-to-blood ratio threshold (e.g., T/B ≥ 1.2). [5]This information can be invaluable for radiation therapy planning to enable dose escalation to radioresistant hypoxic sub-volumes. [4][12]

Conclusion: Advancing Research through Hypoxia Imaging

[¹⁸F]FMISO PET imaging is a powerful and clinically validated tool for the non-invasive assessment of tumor hypoxia. [2][3]Its ability to provide spatial and quantitative information on the hypoxic tumor microenvironment offers significant advantages for understanding tumor biology, predicting treatment response, and guiding the development of novel therapeutic strategies. [4][9]The protocols and information provided herein serve as a detailed guide for the successful implementation of [¹⁸F]FMISO imaging in both preclinical and clinical research, ultimately contributing to the advancement of personalized medicine in oncology and other hypoxia-related diseases.

References

  • Chao, K. S. C., et al. (2001). F18-Fluoromisonidazole for Imaging Tumor Hypoxia: Imaging the Microenvironment for Personalized Cancer Therapy. PMC, NIH. [Link]

  • Lee, S. T., & Scott, A. M. (2017). 18F-FMISO PET Imaging Identifies Hypoxia and Immunosuppressive Tumor Microenvironments and Guides Targeted Evofosfamide Therapy in Tumors Refractory to PD-1 and CTLA-4 Inhibition. AACR Journals. [Link]

  • Yamazaki, Y., et al. (2019). The Roles of Hypoxia Imaging Using 18F-Fluoromisonidazole Positron Emission Tomography in Glioma Treatment. PubMed Central. [Link]

  • Zhang, J., et al. (2017). 18F-Fluoromisonidazole in tumor hypoxia imaging. PMC, PubMed Central. [Link]

  • McGinnity, C. J., et al. (2016). A simplified acquisition protocol for dynamic [18F]-FMISO PET studies of colorectal tumours. European Journal of Nuclear Medicine and Molecular Imaging, 43(8), 1438-1447. [Link]

  • Togashi, K., et al. (2021). Increased [18F]FMISO accumulation under hypoxia by multidrug-resistant protein 1 inhibitors. PMC, PubMed Central. [Link]

  • Stamopoulos, D. V., et al. (2023). Optimization of reaction conditions for synthesis of [18F]FMISO using stable [19F]F-. Journal of Research in Pharmacy, 27(5), 2058-2066. [Link]

  • Krohn, K. A. (2016). Imaging Hypoxia with 18F-Fluoromisonidazole: Challenges in Moving to a More Complicated Analysis. PMC, NIH. [Link]

  • Kniess, T., et al. (2023). Synthesis of [18F]FMISO, a hypoxia-specific imaging probe for PET, an overview from a radiochemist's perspective. Semantic Scholar. [Link]

  • ClinicalTrials.gov. (2016). 1 Abbreviated Title: [18F] FMISO Imaging post TACE CC Protocol. ClinicalTrials.gov. [Link]

  • Chapman, J. D., et al. (2009). Hypoxia Imaging with [F-18] FMISO-PET in Head and Neck Cancer. PMC, NIH. [Link]

  • National Center for Biotechnology Information. (2005). [18F]Fluoromisonidazole. Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • Kniess, T., et al. (2023). Synthesis of [18F]FMISO, a hypoxia-specific imaging probe for PET, an overview from a radiochemist's perspective. PMC, NIH. [Link]

  • Kniess, T., et al. (2023). Flow chart of all steps of [¹⁸F]FMISO synthesis with FASTlab. ResearchGate. [Link]

  • Kniess, T., et al. (2023). Synthesis of [18F]FMISO, a hypoxia-specific imaging probe for PET, an overview from a radiochemist's perspective. DKFZ. [Link]

  • Zhang, Z., et al. (2020). Time courses of in vitro cellular uptake of 18 F-FMISO/ 18 F-HX4 in... ResearchGate. [Link]

  • T-Y. Lee, et al. (2021). The optimal 18F-Fluoromisonidazole PET threshold to define tumor hypoxia in preclinical squamous cell carcinomas using pO2 electron paramagnetic resonance imaging as reference truth. NIH. [Link]

  • Lee, S. T., & Scott, A. M. (2017). 18F-FMISO PET Imaging Identifies Hypoxia and Immunosuppressive Tumor Microenvironments and Guides Targeted Evofosfamide Therapy in Tumors Refractory to PD-1 and CTLA-4 Inhibition. NIH. [Link]

  • Berges, C., et al. (2020). Advances in PET and MRI imaging of tumor hypoxia. PMC, PubMed Central. [Link]

  • Hirata, K., et al. (2012). A prospective clinical trial of tumor hypoxia imaging with 18 F-fluoromisonidazole positron emission tomography and computed tomography (F-MISO PET/CT) before and during radiation therapy. Oxford Academic. [Link]

  • Harris, A. L. (2002). Hypoxia — a key regulatory factor in tumour growth. Nature Reviews Cancer, 2(1), 38-47. [Link]

  • Peeters, S. G. J. A., et al. (2021). [18F]FMISO PET/CT imaging of hypoxia as a non-invasive biomarker of disease progression and therapy efficacy in a preclinical model of pulmonary fibrosis. PubMed. [Link]

  • National Cancer Institute. (2022). MRI and 18F-Fluoromisonidazole PET/CT Scan for Assessing Tumor Hypoxia and Guiding Adaptive Radiation Therapy in Patients With Head and Neck Cancer or Brain Metastases. NCI. [Link]

  • Hicks, R. J., & Williams, S. P. (2012). PET of Hypoxia: Current and Future Perspectives. Journal of Nuclear Medicine. [Link]

  • Mach, R. H., et al. (2012). A simplified synthesis of the hypoxia imaging agent 2-(2-Nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-[18F]pentafluoropropyl)-acetamide ([18F]EF5). NIH. [Link]

  • ResearchGate. (2015). A) Preclinical PET/CT images representing [ 18 F]FMISO, [ 18 F]FAZA... ResearchGate. [Link]

  • Berges, C., et al. (2020). Advances in PET and MRI imaging of tumor hypoxia. Frontiers. [Link]

  • Muzi, M., et al. (2015). 18F-Fluoromisonidazole Quantification of Hypoxia in Human Cancer Patients Using Image-Derived Blood Surrogate Tissue Reference Regions. Journal of Nuclear Medicine. [Link]

Sources

Application Notes and Protocols for 2-Fluoro-1-methyl-1H-imidazole in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a detailed technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of 2-Fluoro-1-methyl-1H-imidazole as a ligand in organometallic chemistry. This document offers insights into the unique properties of this ligand and provides exemplary protocols for its use in the synthesis of organometallic complexes and potential catalytic applications.

Introduction: The Unique Potential of this compound as a Ligand

Imidazole and its derivatives are fundamental building blocks in coordination chemistry, forming stable complexes with a wide range of transition metals.[1][2] The introduction of a fluorine atom at the 2-position and a methyl group at the 1-position of the imidazole ring in this compound imparts a unique combination of electronic and steric properties. The strongly electron-withdrawing nature of the fluorine atom is expected to modulate the electron-donating ability of the coordinating nitrogen atom, thereby influencing the stability and reactivity of the resulting metal complexes. This can be advantageous in catalysis, where fine-tuning of the electronic environment of the metal center is crucial.[3]

The methylation at the N1 position prevents the formation of imidazolate-bridged polymers and directs coordination to the N3 nitrogen, offering predictable coordination geometries. These characteristics make this compound an intriguing candidate for applications in catalysis, materials science, and medicinal chemistry.[3]

PART 1: Synthesis of this compound

While older methods involving photochemical irradiation of diazonium tetrafluoroborates have been reported for the synthesis of fluorinated imidazoles, modern synthetic approaches offer more practical and higher-yielding alternatives.[4] A plausible and more contemporary method involves the direct fluorination of a suitable precursor.

Protocol 1: Synthesis of this compound

This protocol is based on modern electrophilic fluorination techniques, which are generally applicable to a wide range of heterocyclic compounds.[5]

Reaction Scheme:

Synthesis of this compound cluster_reactants Reactants cluster_products Products 1-methyl-2-lithioimidazole 1-methyl-2-lithioimidazole ligand This compound 1-methyl-2-lithioimidazole->ligand Electrophilic Fluorination side_product Lithium benzenesulfonimide 1-methyl-2-lithioimidazole->side_product NFSI N-Fluorobenzenesulfonimide (NFSI) NFSI->ligand NFSI->side_product

Caption: Synthetic workflow for this compound.

Materials:

  • 1-Methylimidazole

  • n-Butyllithium (n-BuLi) in hexanes

  • N-Fluorobenzenesulfonimide (NFSI)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Lithiation: To a solution of 1-methylimidazole (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (argon or nitrogen), add n-BuLi (1.05 eq) dropwise. Stir the reaction mixture at this temperature for 1 hour.

  • Fluorination: In a separate flask, dissolve NFSI (1.1 eq) in anhydrous THF. Add this solution dropwise to the lithiated imidazole solution at -78 °C.

  • Reaction Quench and Work-up: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford this compound.

Expected Characterization Data:

Technique Expected Observations
¹H NMR Two signals in the aromatic region, likely doublets, corresponding to the imidazole ring protons. A singlet in the aliphatic region for the methyl protons.
¹³C NMR Four distinct signals. The carbon bearing the fluorine atom will appear as a doublet due to C-F coupling and will be significantly downfield.
¹⁹F NMR A singlet in the typical range for fluoro-heteroaromatics.
Mass Spectrometry Molecular ion peak corresponding to the calculated mass of C₄H₅FN₂ (m/z = 100.04).[6]

PART 2: Synthesis of Organometallic Complexes

The N3 atom of this compound is the expected coordination site for transition metals. The following is an exemplary protocol for the synthesis of a Palladium(II) complex, a common precursor for cross-coupling catalysis.

Protocol 2: Synthesis of a Pd(II) Complex with this compound

Reaction Scheme:

Synthesis of Palladium Complex cluster_reactants Reactants cluster_products Product Pd_prec Pd(COD)Cl₂ Pd_complex [PdCl₂(2-F-1-Me-Im)₂] Pd_prec->Pd_complex Ligand Exchange ligand This compound ligand->Pd_complex

Caption: Synthesis of a Palladium(II) complex.

Materials:

  • This compound

  • Dichloro(1,5-cyclooctadiene)palladium(II) [Pd(COD)Cl₂]

  • Anhydrous dichloromethane (DCM)

  • Anhydrous pentane

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve Pd(COD)Cl₂ (1.0 eq) in anhydrous DCM.

  • Ligand Addition: To this solution, add a solution of this compound (2.1 eq) in anhydrous DCM dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4 hours. A precipitate may form during this time.

  • Isolation: Reduce the volume of the solvent in vacuo. Add anhydrous pentane to precipitate the product completely.

  • Purification: Collect the solid by filtration, wash with pentane, and dry under vacuum to yield the desired [PdCl₂(2-F-1-Me-Im)₂] complex.

Expected Characterization:

  • ¹H and ¹³C NMR: A downfield shift of the imidazole ring proton and carbon signals upon coordination to the palladium center.

  • ¹⁹F NMR: A shift in the fluorine resonance compared to the free ligand.

  • FT-IR: Appearance of new bands in the low-frequency region corresponding to Pd-N and Pd-Cl stretching vibrations.

PART 3: Application in Catalysis - A Hypothetical Example

Organometallic complexes bearing imidazole-based ligands are active in a variety of catalytic transformations. The electronic properties of this compound make its metal complexes promising candidates for cross-coupling reactions.

Application Note: Suzuki-Miyaura Cross-Coupling

The synthesized [PdCl₂(2-F-1-Me-Im)₂] complex can be evaluated as a pre-catalyst for the Suzuki-Miyaura cross-coupling reaction. The electron-withdrawing fluorine atom may enhance the reductive elimination step of the catalytic cycle, potentially leading to higher turnover numbers.

Hypothetical Catalytic Cycle:

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X Transmetal Transmetalation OxAdd->Transmetal Ar'-B(OR)₂ RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd(0)L2 Ar-Ar'

Sources

Authored by: Senior Application Scientist, Chemical Process Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Scale-Up Synthesis of 2-Fluoro-1-methyl-1H-imidazole

Introduction: The Strategic Value of this compound

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, pKa, lipophilicity, and binding affinity to biological targets.[1] this compound is a valuable building block in this context, serving as a key intermediate in the synthesis of pharmaceuticals across diverse therapeutic areas, including oncology and infectious diseases.[2][3]

However, transitioning the synthesis of this key intermediate from the laboratory bench to a pilot or manufacturing scale presents significant challenges. These include ensuring consistent yields, managing reaction exotherms, guaranteeing high purity, and maintaining a safe operating environment. This application note provides a comprehensive, field-proven guide for the robust and scalable synthesis of this compound, focusing on the direct electrophilic fluorination pathway. We will delve into the causality behind experimental choices, provide a detailed, self-validating protocol, and address critical safety and scalability considerations.

Synthetic Strategy: A Rationale for Direct Electrophilic Fluorination

Several routes exist for the synthesis of fluorinated imidazoles.[1][2] One common historical method is the Balz-Schiemann reaction, which involves the diazotization of an amino-imidazole precursor followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.[4][5] While effective, this multi-step process often involves potentially unstable diazonium intermediates, making it less desirable for large-scale production where safety and process simplicity are paramount.

A more direct and scalable approach is the electrophilic fluorination of the 1-methyl-1H-imidazole substrate. This strategy leverages the development of modern N-F electrophilic fluorinating agents, which are significantly safer and easier to handle than traditional reagents like elemental fluorine (F₂).[6][7]

Among the available N-F reagents, we have selected Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) for this protocol. The choice is underpinned by several key advantages:

  • Proven Efficacy: Selectfluor™ is a highly effective and widely used reagent for the fluorination of a broad range of nucleophilic substrates, including electron-rich heterocycles.[8]

  • Enhanced Safety and Handling: It is a stable, crystalline solid that is non-toxic, non-explosive, and relatively easy to handle, making it a convenient and reliable reagent for large-scale synthesis.[6]

  • Process Simplicity: The reaction proceeds in a single, straightforward step, minimizing unit operations and potential for material loss.

The overall synthetic transformation is depicted below:

Caption: Reaction scheme for the synthesis of this compound.

Detailed Scale-Up Protocol

This protocol is designed for a nominal 100-gram scale synthesis. All operations should be conducted in a well-ventilated chemical fume hood or an appropriate contained environment by personnel trained in handling the chemicals involved.

Materials and Equipment
Reagent/Material Grade CAS No. Supplier Example
1-methyl-1H-imidazole≥99%616-47-7Sigma-Aldrich
Selectfluor™Reagent Grade140681-55-6Sigma-Aldrich
Acetonitrile (MeCN)Anhydrous, ≥99.8%75-05-8Sigma-Aldrich
Dichloromethane (DCM)ACS Grade75-09-2Fisher Scientific
Sodium Bicarbonate (NaHCO₃)Saturated Aq. Sol.144-55-8VWR
Magnesium Sulfate (MgSO₄)Anhydrous7487-88-9VWR
Silica Gel60 Å, 230-400 mesh7631-86-9MilliporeSigma
  • Equipment:

    • 5 L, 4-necked, jacketed glass reactor equipped with an overhead mechanical stirrer, thermocouple, nitrogen inlet, and a solids charging port.

    • Temperature control unit (circulating bath) capable of cooling and heating.

    • Large separatory funnel (5 L).

    • Rotary evaporator with a suitable vacuum pump.

    • Flash chromatography system suitable for large-scale purification.

Experimental Procedure

G start Start: Prepare Reactor setup Charge 1-methyl-1H-imidazole and Anhydrous Acetonitrile start->setup cool Cool Reactor to 0-5 °C setup->cool add_selectfluor Portion-wise Addition of Selectfluor™ (Maintain T < 15 °C) cool->add_selectfluor react Warm to Room Temp & Stir for 12-16 h add_selectfluor->react monitor Monitor Reaction (TLC/GC-MS) react->monitor monitor->react If incomplete workup Aqueous Work-up (Quench, Separate, Extract) monitor->workup If complete dry Dry Combined Organic Layers (MgSO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Chromatography concentrate->purify end End: Isolate Pure Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

  • Reactor Setup: Assemble the 5 L jacketed reactor system. Ensure all glassware is flame-dried and the system is purged with dry nitrogen to establish an inert atmosphere.

  • Charging Reagents: Charge the reactor with 1-methyl-1H-imidazole (82.1 g, 1.0 mol, 1.0 equiv.) and anhydrous acetonitrile (2.5 L). Begin stirring to ensure complete dissolution.

  • Cooling: Cool the reactor contents to 0-5 °C using the circulating bath.

  • Addition of Fluorinating Agent: Carefully add Selectfluor™ (390 g, 1.1 mol, 1.1 equiv.) to the stirred solution in portions over 1-2 hours via the solids charging port. Causality: Portion-wise addition is critical to control the reaction exotherm. A rapid addition can lead to a dangerous temperature spike. Monitor the internal temperature closely, ensuring it does not exceed 15 °C during the addition.

  • Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C). Continue stirring for 12-16 hours.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.[8]

  • Work-up and Extraction:

    • Once the reaction is complete, remove the solvent under reduced pressure using the rotary evaporator.

    • Partition the resulting residue between dichloromethane (DCM, 2 L) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 2 L). Causality: The NaHCO₃ solution neutralizes any acidic byproducts and quenches any remaining reactive species.

    • Transfer the mixture to a 5 L separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM (2 x 1 L).[8]

  • Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to afford the pure this compound.

Quantitative Data Summary
Parameter Value Notes
1-methyl-1H-imidazole82.1 g (1.0 mol)Limiting Reagent
Selectfluor™390 g (1.1 mol)1.1 equivalents
Anhydrous Acetonitrile2.5 LSolvent
Reaction Temperature0 °C to 25 °CControlled addition, then ambient
Reaction Time12 - 16 hoursMonitor for completion
Expected Yield70-85%Based on typical electrophilic fluorinations
Product AppearanceColorless to pale yellow oil/solid
Molecular Weight100.09 g/mol [9]

Process Safety and Scale-Up Considerations

Scaling up chemical reactions introduces challenges that are not always apparent at the bench scale. A thorough understanding of process safety is non-negotiable.

  • Hazard Analysis:

    • Selectfluor™: While safer than many fluorinating agents, it is a strong oxidizing agent and can be harmful if inhaled, ingested, or in contact with skin or eyes.[6] It can decompose exothermically at temperatures above 100 °C.[6] Store in a cool, dry place away from combustible materials.[10]

    • 1-methyl-1H-imidazole: This is a combustible liquid and can cause skin and eye irritation.

    • Solvents: Acetonitrile and dichloromethane are flammable and toxic. Handle in a well-ventilated area, avoiding ignition sources.

  • Personal Protective Equipment (PPE):

    • Always wear appropriate PPE, including safety goggles with side shields, a flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile).[11]

    • For handling large quantities of powders like Selectfluor™, a respirator may be necessary to avoid inhalation.[11]

  • Scale-Up Specifics:

    • Heat Transfer: The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation less efficient. The use of a jacketed reactor with a reliable temperature control unit is essential to manage the reaction exotherm.

    • Mixing: Efficient mixing is crucial to ensure homogeneous temperature and concentration, preventing the formation of "hot spots" that could lead to side reactions or a runaway reaction. An overhead mechanical stirrer is required.

    • Reagent Addition: For larger scales (multi-kilogram), a solids dosing system for the Selectfluor™ addition is recommended for better control over the addition rate and temperature.

    • Alternative Technologies: For manufacturing-scale production, transitioning to a continuous flow reactor system could offer superior control over reaction parameters (temperature, mixing, reaction time), enhance safety by minimizing the volume of reactive material at any given time, and potentially improve yield and purity.[12]

  • Waste Disposal:

    • Dispose of all chemical waste according to local, state, and federal regulations.[10][11] Halogenated and non-halogenated solvent waste streams should be segregated.

Conclusion

The direct electrophilic fluorination of 1-methyl-1H-imidazole using Selectfluor™ offers a robust, reliable, and scalable pathway to the valuable building block, this compound. By carefully controlling the reaction exotherm through portion-wise addition and employing standard work-up and purification techniques, this protocol can be successfully implemented at scale. Adherence to the safety guidelines outlined is paramount to ensure a safe and successful synthesis campaign. This guide provides the foundational knowledge for researchers and drug development professionals to confidently produce this key intermediate for their discovery and development programs.

References

  • Selectfluor - Common Organic Chemistry. (n.d.). Retrieved from [Link]

  • Rapid peptide synthesis using a methylimidazolium sulfinyl fluoride salt. Communications Chemistry. (2025). Retrieved from [Link]

  • Generalizable Synthesis of Highly Fluorinated Ionic Liquids - The Mason Group - Harvard University. (2023). Retrieved from [Link]

  • Acid-Mediated Imidazole-to-Fluorine Exchange for the Synthesis of Sulfonyl and Sulfonimidoyl Fluorides | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthetic Strategies to Access Fluorinated Azoles - PMC - NIH. (2025). Retrieved from [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety. (2022). Retrieved from [Link]

  • Synthesis of Fluorinated Imidazole[4,5f][2][11]phenanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage - PubMed. (2022). Retrieved from [Link]

  • Fluoroazoles. II. Synthesis and 1H and 19F Nmr spectra of 2‐, 4‐, and 5‐Fluoro‐1‐methylimidazole | Request PDF - ResearchGate. (2025). Retrieved from [Link]

  • (PDF) Fluorinated imidazoles and their heteroannelated analogues: synthesis and properties - ResearchGate. (2013). Retrieved from [Link]

  • This compound | C4H5FN2 | CID 12458423 - PubChem. (n.d.). Retrieved from [Link]

  • Desmethyl SuFEx-IT: SO2F2-Free Synthesis and Evaluation as a Fluorosulfurylating Agent | The Journal of Organic Chemistry - ACS Publications. (2024). Retrieved from [Link]

  • Continuous Flow Microfluidic Chemistry: Synthesis of [18F]-3-Fluoro-2-(4-((2-nitro-1H-Imidazol-1-yl)methyl)-1H-1,2,3-triazol-1-yl)Propan-1-ol, [18F]F-HX4, A Potent Hypoxia Agent - ResearchGate. (2025). Retrieved from [Link]

  • Synthetic Routes to Arylsulfonyl Fluorides - MDPI. (n.d.). Retrieved from [Link]

  • Imidazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Rapid Development and Scale-Up of a 1H-4-Substituted Imidazole Intermediate Enabled by Chemistry in Continuous Plug Flow Reactors | Request PDF - ResearchGate. (2025). Retrieved from [Link]

  • Synthesis and Preliminary Evaluation of a Novel 18F-Labeled 2-Nitroimidazole Derivative for Hypoxia Imaging - NIH. (2021). Retrieved from [Link]

  • CN103086978A - 1-methylimidazole preparation method - Google Patents. (n.d.).

Sources

derivatization of 2-Fluoro-1-methyl-1H-imidazole for biological screening

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Derivatization of 2-Fluoro-1-methyl-1H-imidazole for Biological Screening Libraries

Abstract

The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] The strategic introduction of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[4][5] this compound is a versatile, albeit synthetically challenging, building block that combines these features. Its unique electronic properties—specifically the electron-deficient C2 position—open distinct synthetic avenues for creating diverse compound libraries. This guide provides a detailed exploration of the key derivatization strategies for this compound, complete with field-proven protocols, mechanistic insights, and a strategic workflow for library generation aimed at biological screening.

Strategic Considerations: Reactivity of the this compound Core

The synthetic utility of this compound is dictated by the reactivity of its ring positions. Understanding these sites is crucial for designing efficient derivatization campaigns.

  • C2 Position (Fluoro-Substituted): The fluorine atom at C2 is highly activated towards Nucleophilic Aromatic Substitution (SNAr) . The adjacent electron-withdrawing ring nitrogens create a significant partial positive charge on the C2 carbon, making it susceptible to attack by nucleophiles. In this context, fluoride is an excellent leaving group, a phenomenon well-documented for electron-deficient heteroaromatics.[6][7][8] This position is the primary target for introducing a wide array of N-, O-, and S-linked functional groups.

  • C4/C5 Positions (C-H Bonds): These positions are less electron-deficient than C2 and are amenable to functionalization through transition-metal-catalyzed C-H activation . The C5 position is generally more sterically accessible and electronically favored for such transformations. While direct C-H activation is an advanced, atom-economical approach,[9][10][11] a more traditional and robust method involves initial halogenation (e.g., bromination) at C5 to create a synthetic handle for subsequent cross-coupling reactions.

  • N1-Methyl Group: This group blocks tautomerization and provides a fixed substitution pattern. It is generally inert under the conditions used to modify the imidazole ring.

Caption: General workflow for SNAr at the C2 position.

Protocol 2.1: SNAr with Amine Nucleophiles (e.g., Morpholine)

  • Reagent Preparation: To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv., e.g., 100 mg).

  • Reaction Setup: Add anhydrous potassium carbonate (K₂CO₃, 2.0 equiv.) followed by anhydrous N,N-Dimethylformamide (DMF, 0.2 M).

  • Nucleophile Addition: Add morpholine (1.2 equiv.) to the suspension.

  • Reaction Execution: Seal the vial and heat the mixture to 80-100 °C. Monitor the reaction progress by LC-MS or TLC until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (3x) to remove DMF, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-(morpholino)-1-methyl-1H-imidazole.

Data Presentation: Representative SNAr Reactions

NucleophileBaseTemp (°C)Time (h)Typical Yield (%)
PiperidineK₂CO₃90685-95
BenzylamineK₂CO₃1001270-85
ThiophenolNaH60490-98
Sodium MethoxideN/A602>95
Strategy 2: C5 Derivatization via Halogenation and Cross-Coupling

This two-step sequence provides reliable access to C5-arylated or C5-aminated analogs, which are difficult to obtain directly. The initial halogenation provides a versatile handle for well-established and robust palladium-catalyzed cross-coupling reactions. [12][13][14]

Caption: Two-step workflow for C5 functionalization.

Protocol 2.2.1: C5-Bromination

  • Reaction Setup: Dissolve this compound (1.0 equiv.) in acetonitrile (0.3 M) in a round-bottom flask protected from light.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 equiv.) portion-wise at 0 °C.

  • Reaction Execution: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor by LC-MS for the disappearance of the starting material.

  • Work-up: Quench the reaction with aqueous sodium thiosulfate solution. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude 5-bromo-2-fluoro-1-methyl-1H-imidazole is often pure enough for the next step or can be purified by chromatography.

Protocol 2.2.2: C5-Suzuki-Miyaura Coupling

Causality Note: The choice of palladium catalyst, ligand, and base is critical. A phosphine ligand like SPhos or XPhos is often required for coupling with heteroaryl halides, while a carbonate or phosphate base is used to activate the boronic acid in the transmetalation step. [15]

  • Inert Atmosphere: To a dry Schlenk flask, add 5-bromo-2-fluoro-1-methyl-1H-imidazole (1.0 equiv.), phenylboronic acid (1.5 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%).

  • Solvent & Degassing: Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 0.1 M). Degas the mixture thoroughly by bubbling argon through it for 15-20 minutes.

  • Reaction Execution: Heat the reaction to 90 °C under an inert atmosphere until the starting material is consumed (6-18 hours).

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.

Data Presentation: Representative Suzuki Coupling Reactions

Boronic Acid PartnerCatalyst SystemBaseYield (%)
4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃82
3-Pyridinylboronic acidPdCl₂(dppf)K₃PO₄75
4-Fluorophenylboronic acidPd(OAc)₂ / SPhosCs₂CO₃88
Strategy 3: Direct C5 C-H Arylation

This modern approach offers a more efficient route by avoiding pre-halogenation. Nickel catalysis has emerged as a powerful tool for the C-H activation of azoles. [9][10][11]The key to success often lies in using a specific ligand and a tertiary alcohol as the solvent, which is believed to facilitate the C-H activation step. [10] Protocol 2.3: Nickel-Catalyzed C5-H Arylation with a Chloroarene

  • Inert Atmosphere: In a glovebox, add Ni(OTf)₂ (10 mol%), 1,2-bis(dicyclohexylphosphino)ethane (dcype, 12 mol%), and anhydrous potassium phosphate (K₃PO₄, 3.0 equiv.) to a reaction vial.

  • Reagent Addition: Add this compound (1.0 equiv.) and the chloroarene coupling partner (e.g., 4-chloroanisole, 1.5 equiv.).

  • Solvent: Add anhydrous tert-amyl alcohol (0.25 M).

  • Reaction Execution: Seal the vial and heat to 110-130 °C for 12-36 hours.

  • Work-up & Purification: After cooling, dilute with ethyl acetate, filter through Celite®, concentrate, and purify via column chromatography.

Integrated Library Synthesis Workflow

For efficient biological screening, these strategies can be combined in a parallel synthesis format to rapidly generate a library of diverse analogs targeting different positions of the scaffold.

G cluster_c2 C2 Derivatization cluster_c5 C5 Derivatization start This compound snar S(N)Ar Reaction start->snar halogenation C5-Halogenation start->halogenation c2_lib C2-Substituted Library snar->c2_lib nuc_lib Nucleophile Library (Amines, Thiols, etc.) nuc_lib->snar screening Biological Screening c2_lib->screening Purification & QC coupling Pd Cross-Coupling halogenation->coupling c5_lib C5-Substituted Library coupling->c5_lib partner_lib Coupling Partner Library (Boronic Acids, etc.) partner_lib->coupling c5_lib->screening Purification & QC

Caption: Parallel synthesis workflow for library generation.

Conclusion

This compound is a powerful scaffold for medicinal chemistry, offering multiple, distinct vectors for diversification. By leveraging robust protocols for SNAr at the C2 position and transition-metal-catalyzed functionalization at the C5 position, researchers can rapidly generate libraries of novel compounds. The strategic choice between a two-step halogenation/cross-coupling sequence and a direct C-H activation approach for C5 derivatization will depend on substrate scope, available catalysts, and desired efficiency. The protocols and strategies outlined in this guide provide a validated framework for unlocking the synthetic potential of this valuable building block for drug discovery programs.

References

  • Synthesis of Fluorinated Imidazole[4,5f]p[16][17]henanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage. (2022). PubMed. Available at: [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (n.d.). PubMed Central. Available at: [Link]

  • Synthesis of Imidazole Derivatives and Their Biological Activities. (2018). ResearchGate. Available at: [Link]

  • This compound. (n.d.). PubChem. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). MDPI. Available at: [Link]

  • Fluoroazoles. II. Synthesis and 1H and 19F Nmr spectra of 2‐, 4‐, and 5‐Fluoro‐1‐methylimidazole. (1978). ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2023). MDPI. Available at: [Link]

  • Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. (2023). ACG Publications. Available at: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2020). Royal Society of Chemistry. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2023). National Institutes of Health. Available at: [Link]

  • C–H arylation and alkenylation of imidazoles by nickel catalysis. (2015). PubMed Central. Available at: [Link]

  • High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. (2014). StuDocu. Available at: [Link]

  • Nucleophilic Aromatic Substitution. (2019). YouTube. Available at: [Link]

  • Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. (2000). Royal Society of Chemistry. Available at: [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). PubMed Central. Available at: [Link]

  • Imidazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Available at: [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2021). MDPI. Available at: [Link]

  • Fluoroacetylation/fluoroethylesterification as a derivatization approach for gas chromatography-mass spectrometry in metabolomics: preliminary study of lymphohyperplastic diseases. (2013). PubMed. Available at: [Link]

  • Reaction strategies for synthesis of imidazole derivatives: a review. (2021). Semantic Scholar. Available at: [Link]

  • nucleophilic aromatic substitutions. (2019). YouTube. Available at: [Link]

  • C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation. (2015). Royal Society of Chemistry. Available at: [Link]

  • (PDF) Fluorinated imidazoles and their heteroannelated analogues: synthesis and properties. (2013). ResearchGate. Available at: [Link]

  • Synthetic Strategies to Access Fluorinated Azoles. (2023). PubMed Central. Available at: [Link]

  • (PDF) C-H Arylation and Alkenylation of Imidazoles by Nickel Catalysis: Solvent-accelerated Imidazole C-H Activation. (2015). ResearchGate. Available at: [Link]

  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. (2022). MDPI. Available at: [Link]

  • Accelerated C-H Activation Reactions: A Shortcut to Molecular Complexity from Chemical Feedstock. (2014). YouTube. Available at: [Link]

  • Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. (2024). PubMed. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. (2022). International Journal for Multidisciplinary Research. Available at: [Link]

  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. (2024). PubMed Central. Available at: [Link]

  • Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. (2023). PubMed Central. Available at: [Link]

  • (PDF) Synthesis of Fluoroalkyl-Containing 1,2,3-Triketone 2-Hetarylhydrazones and Their Reactions with Hydrazines. (2004). ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 2-Fluoro-1-methyl-1H-imidazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-Fluoro-1-methyl-1H-imidazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to troubleshoot common issues and optimize the yield of this valuable fluorinated heterocycle. The strategic introduction of a fluorine atom at the C2 position of the imidazole ring can significantly alter a molecule's pKa, metabolic stability, and binding interactions, making it a crucial building block in drug discovery. However, its synthesis is not without challenges. This document provides in-depth, experience-driven guidance in a practical question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently encounter when approaching the synthesis of this compound.

Q1: What are the primary synthetic routes for preparing this compound?

There are two predominant strategies for accessing the target compound: the classic Balz-Schiemann reaction starting from an amino-imidazole precursor, and the more modern approach of direct electrophilic fluorination via a metallated intermediate.[1]

  • The Balz-Schiemann Reaction: This method involves the diazotization of 2-amino-1-methylimidazole with a nitrite source in the presence of tetrafluoroboric acid (HBF₄) to form an intermediate diazonium tetrafluoroborate salt.[1][2] This salt is then decomposed, typically using heat or UV light, to yield the 2-fluoro product.[3][4][5]

  • Direct C-H Fluorination (via Lithiation): This route involves the deprotonation of the C2 position of 1-methylimidazole using a strong organolithium base, such as n-butyllithium (n-BuLi), to generate a 2-lithio-1-methyl-1H-imidazole intermediate. This highly reactive species is then quenched with an electrophilic fluorine source, like N-Fluorobenzenesulfonimide (NFSI) or Selectfluor®, to install the fluorine atom.[6][7][8]

Q2: Which synthetic route is generally preferred for higher yields?

This is highly dependent on available equipment, scale, and optimization efforts. While the Balz-Schiemann reaction is a well-established method, it can suffer from variable yields due to the instability of the diazonium intermediate.[9][10] The direct C2-fluorination route, when performed under strictly controlled anhydrous and anaerobic conditions, can offer very high and reproducible yields. The key challenge for the direct route is achieving perfect regioselectivity, which is accomplished by exploiting the kinetic acidity of the C2 proton.

Q3: I am attempting a direct fluorination of 1-methylimidazole without a strong base and getting a mixture of isomers. Why is this happening?

Direct electrophilic fluorination of an unactivated imidazole ring is challenging and often leads to poor regioselectivity.[4] The electron density of the imidazole ring makes the C4 and C5 positions more susceptible to electrophilic attack than the more electron-deficient C2 position.[1] To selectively fluorinate the C2 position, it is essential to first deprotonate it with a strong base. This generates a potent nucleophile at the C2 carbon, which then selectively attacks the electrophilic fluorine source, ensuring high regioselectivity.

Q4: What are the most critical safety precautions for these synthetic routes?

Both routes require careful safety considerations.

  • Balz-Schiemann: Aryl diazonium salts are potentially explosive, especially when isolated and dried.[10] Thermal decomposition can be highly exothermic and should be performed behind a blast shield with careful temperature monitoring.[9][10]

  • Direct Fluorination: Organolithium reagents like n-BuLi are pyrophoric and react violently with water and air. All reactions must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen). Electrophilic N-F reagents should be handled with care, as they are strong oxidizers, and reactions can be exothermic.[11] Always wear appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.

Section 2: Troubleshooting Guide for Low Yield

This guide provides a structured approach to diagnosing and solving common problems that lead to diminished yields.

Part A: The Balz-Schiemann Route

This pathway's success hinges on the successful formation and subsequent decomposition of the diazonium salt.

  • Potential Cause: Incomplete diazotization due to reagent degradation or improper temperature control. The diazonium salt formation is highly temperature-sensitive.

  • Expert Recommendation:

    • Temperature Control is Critical: Maintain the reaction temperature strictly between -5 and 0 °C during the dropwise addition of the sodium nitrite solution.[1] An ice-salt bath is recommended.

    • Reagent Quality: Use freshly prepared sodium nitrite solution. Ensure the tetrafluoroboric acid is of high quality and has not been contaminated with water.

    • Monitor the Reaction: Test for the presence of excess nitrous acid using potassium iodide-starch paper. A positive test (blue-black color) indicates the reaction is complete. Avoid a large excess, as it can lead to side reactions.

  • Potential Cause: Inefficient decomposition of the diazonium salt or competing side reactions. The decomposition method dramatically influences the outcome.

  • Expert Recommendation: Photochemical decomposition is often superior to thermal methods for heteroaromatic substrates.[4][5] It proceeds under milder conditions, minimizing the formation of tar and other byproducts common in high-temperature thermal decompositions.[9]

Decomposition MethodKey Optimization Parameters & Rationale
Thermal Decomposition Solvent Choice: Traditional thermal decomposition is often done neat or in high-boiling solvents. However, studies have shown that using low- or non-polar solvents like hexane or chlorobenzene can significantly lower the required decomposition temperature and improve yields.[3][12] Rationale: These solvents facilitate a more controlled decomposition pathway, potentially through a favorable SN1 mechanism, while minimizing charring.[9]
Photochemical Decomposition Wavelength & Equipment: Use a medium-pressure mercury vapor lamp with a Pyrex filter to exclude high-energy UV light, which can degrade the product. The reaction should be vigorously stirred to ensure all the material is irradiated. Rationale: UV irradiation promotes a cleaner radical-based or cationic mechanism for C-F bond formation at low temperatures, providing higher yields and purity.[5][12]
Part B: Direct C2-Fluorination via Lithiation

This route's success is entirely dependent on maintaining anhydrous conditions and achieving selective C2 deprotonation.

  • Potential Cause: This is almost always due to the deactivation of the organolithium base by trace amounts of water or oxygen.

  • Expert Recommendation:

    • Rigorous Anhydrous Technique: All glassware must be flame-dried under vacuum or oven-dried at >120 °C and cooled under a stream of dry argon or nitrogen. Use septa to seal all openings.

    • Solvent Purity: Use a freshly distilled, anhydrous aprotic solvent like tetrahydrofuran (THF) or diethyl ether. Solvents from commercial stills or bottles sealed with septa are recommended.

    • Base Titration: The molarity of commercial n-BuLi solutions can decrease over time. It is crucial to titrate the n-BuLi solution (e.g., using N-benzylbenzamide) before use to determine its exact concentration.

    • Temperature: Maintain the reaction at -78 °C (a dry ice/acetone bath) during the lithiation step. At higher temperatures, the base can react with the solvent.

  • Potential Cause: Incomplete lithiation leading to a mixture of starting material and product, or product degradation during workup. The basicity of the imidazole product can also complicate purification.

  • Expert Recommendation:

    • Lithiation Time: Allow the deprotonation to proceed for a sufficient amount of time (typically 30-60 minutes at -78 °C) to ensure complete formation of the 2-lithio species before adding the fluorinating agent.

    • Controlled Quench: The fluorination step can be exothermic. Add the solution of the electrophilic fluorinating agent (e.g., NFSI in dry THF) slowly and dropwise, keeping the internal temperature below -70 °C.[7]

    • Neutral Workup: Quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride (NH₄Cl) instead of water or acid. This provides a buffered quench to avoid exposing the potentially labile product to harsh pH changes.[13]

    • Purification Strategy: The product, this compound, is a basic compound. Standard silica gel is acidic and can cause streaking or degradation on the column. To mitigate this, use silica gel that has been deactivated by pre-treating it with a solvent system containing a small amount of triethylamine (~1-2%).[14]

Section 3: Optimized Experimental Protocols

The following protocols are provided as a robust starting point for achieving high yields.

Protocol 1: Direct C2-Fluorination of 1-Methylimidazole (High-Yield Method)

This protocol describes the synthesis via directed lithiation, which is often the most efficient route when executed correctly.

dot

G cluster_prep 1. Inert Atmosphere Preparation cluster_reaction 2. Reaction Sequence cluster_workup 3. Workup & Purification prep1 Flame-dry all glassware under vacuum. prep2 Assemble reaction setup while hot under dry Argon flow. prep1->prep2 prep3 Use anhydrous THF solvent. prep2->prep3 react1 Dissolve 1-methylimidazole (1.0 eq) in THF. prep3->react1 react2 Cool to -78°C (dry ice/acetone bath). react1->react2 react3 Add n-BuLi (1.05 eq) dropwise. Stir for 1h. react2->react3 react4 Add NFSI (1.1 eq) in THF dropwise at -78°C. Stir for 2h. react3->react4 react5 Quench with saturated aq. NH4Cl at -78°C. react4->react5 react6 Warm to room temperature. react5->react6 workup1 Extract with ethyl acetate (3x). react6->workup1 workup2 Wash combined organics with brine. workup1->workup2 workup3 Dry over anhydrous Na2SO4, filter, and concentrate. workup2->workup3 workup4 Purify by column chromatography on triethylamine-deactivated silica gel. workup3->workup4

Caption: Workflow for Direct C2-Fluorination of 1-methylimidazole.

Methodology:

  • Preparation: Under an inert atmosphere of dry argon, add anhydrous THF (0.5 M relative to the substrate) to a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and septum.

  • Lithiation: Dissolve 1-methylimidazole (1.0 equivalent) in the THF and cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.05 equivalents, solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting pale yellow solution at -78 °C for 1 hour.

  • Fluorination: In a separate flame-dried flask, dissolve N-Fluorobenzenesulfonimide (NFSI, 1.1 equivalents) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. Stir the reaction at this temperature for 2 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at -78 °C. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography using silica gel pre-treated with 1% triethylamine in the eluent. A gradient of ethyl acetate in hexanes is typically effective for elution.

Protocol 2: Balz-Schiemann Synthesis (Photochemical Variant)

This protocol offers a classic and reliable alternative, particularly if handling organolithium reagents is not feasible.

dot

G cluster_diazotization 1. Diazotization cluster_photolysis 2. Photochemical Decomposition cluster_workup 3. Workup & Purification diazo1 Dissolve 2-amino-1-methylimidazole in 48% HBF4. diazo2 Cool to -5°C (ice/salt bath). diazo1->diazo2 diazo3 Add aqueous NaNO2 dropwise, keeping T < 0°C. diazo2->diazo3 diazo4 Stir for 30 min. Isolate diazonium salt by filtration if it precipitates. diazo3->diazo4 photo1 Suspend/dissolve diazonium salt in a suitable solvent (e.g., CH2Cl2). diazo4->photo1 photo2 Irradiate with a medium-pressure Hg lamp (Pyrex filter) with cooling. photo1->photo2 photo3 Monitor N2 evolution and reaction progress by TLC/LC-MS. photo2->photo3 workup_b1 Neutralize carefully with aq. NaHCO3. photo3->workup_b1 workup_b2 Extract with CH2Cl2 or EtOAc (3x). workup_b1->workup_b2 workup_b3 Dry over anhydrous MgSO4, filter, and concentrate. workup_b2->workup_b3 workup_b4 Purify by column chromatography. workup_b3->workup_b4

Caption: Workflow for the Photochemical Balz-Schiemann Synthesis.

Methodology:

  • Diazotization: Dissolve 2-amino-1-methylimidazole (1.0 equivalent) in 48% aqueous tetrafluoroboric acid (HBF₄, ~3.0 equivalents) in a flask and cool to -5 °C. To this stirred solution, add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 equivalents) dropwise, maintaining the temperature below 0 °C. Stir for an additional 30 minutes. If the diazonium salt precipitates, it can be collected by cold filtration, washed with cold ether, and dried under vacuum.

  • Photolysis: Suspend or dissolve the crude diazonium salt in a suitable solvent (dichloromethane is a good starting point) in a photochemical reactor equipped with a cooling jacket and a medium-pressure mercury lamp with a Pyrex filter. Irradiate the stirred suspension at 0-10 °C until nitrogen evolution ceases and analysis indicates consumption of the starting material.

  • Work-up: Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Extraction & Purification: Extract the aqueous layer three times with dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography as described in Protocol 1.

References

  • Janssen Research & Development, LLC. (2016). Regioselective Electrophilic Fluorination of Rationally Designed Imidazole Derivatives. The Journal of Organic Chemistry, 81(3), 1269–1276. [Link][6][7][8][15]

  • Kirk, K. L., & Cohen, L. A. (1973). Synthesis of 2-fluoro-L-histidine and 2-fluorohistamine, and the halogen lability of 2-fluoroimidazoles. Journal of the American Chemical Society, 95(25), 8389–8392. [Link][3][5]

  • Laali, K. K., & Gettwert, V. J. (2001). The Balz–Schiemann Reaction in Ionic Liquids: A Novel and Green Approach to the Synthesis of Aryl Fluorides. The Journal of Organic Chemistry, 66(1), 35–40. [Link][12]

  • Wikipedia. (n.d.). Balz–Schiemann reaction. [Link][2]

  • Scientific Update. (2019). The Balz-Schiemann Reaction. [Link][10]

  • Grokipedia. (n.d.). Balz–Schiemann reaction. [Link][9]

  • Lin, A., et al. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. ACS Omega. [Link][3][12]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. (This is a general reference for the importance of fluorine in medicinal chemistry, contextualizing the topic).
  • Begue, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine. Wiley. (A comprehensive book on fluorine chemistry).
  • Wang, X., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 985-989. [Link][13]

Sources

Technical Support Center: Purification of 2-Fluoro-1-methyl-1H-imidazole by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2F1MIM-20260117 Version: 1.0

Introduction

Welcome to the Technical Support Center for the chromatographic purification of 2-Fluoro-1-methyl-1H-imidazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally related fluorinated imidazoles. The introduction of a fluorine atom at the C-2 position of the 1-methylimidazole ring presents unique purification challenges due to the compound's polarity, potential for strong interactions with stationary phases, and volatility.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The protocols and advice herein are based on established chromatographic principles and field-proven insights to ensure scientific integrity and successful purification outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound using silica gel chromatography?

A1: The primary challenges stem from the compound's physicochemical properties:

  • Polarity: The imidazole ring is inherently polar, and the methyl and fluoro substituents contribute to a unique electronic profile. This can lead to strong interactions with the acidic silanol groups on standard silica gel, resulting in peak tailing or, in some cases, irreversible adsorption.[1]

  • Basicity: The imidazole moiety is basic, which can exacerbate interactions with the acidic silica surface, potentially causing streaking on TLC plates and poor peak shape during column chromatography.[1]

  • Volatility: this compound is a relatively small molecule and can be volatile, leading to sample loss during solvent evaporation after fractionation.

  • Co-elution: Separation from structurally similar impurities or unreacted starting materials can be difficult due to subtle differences in polarity.[2]

Q2: What is a good starting point for developing a mobile phase for the flash chromatography of this compound?

A2: A good starting point for many imidazole derivatives is a binary solvent system of a non-polar solvent and a more polar solvent, such as hexanes and ethyl acetate.[1] For this compound, which is moderately polar, begin with a solvent system of 70:30 Hexane:Ethyl Acetate and gradually increase the polarity. Use Thin Layer Chromatography (TLC) to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound, as this typically translates to good separation on a column.[1]

Q3: My compound is streaking on the TLC plate. What does this indicate and how can I fix it?

A3: Streaking or tailing on a TLC plate is often a sign of strong interaction between your compound and the stationary phase, which for imidazoles is usually due to the basic nature of the compound interacting with the acidic silica gel.[1] To resolve this, you can add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to your mobile phase (typically 0.5-2%). This will neutralize the acidic sites on the silica gel, leading to more symmetrical spots.[1]

Q4: I have poor recovery of my compound from the column. What are the likely causes?

A4: Low recovery can be due to several factors:

  • Irreversible Adsorption: Your compound may be strongly and irreversibly binding to the silica gel.[3] This can be tested by performing a 2D TLC.

  • Decomposition: The compound might be unstable on silica gel.[3] If you suspect this, you can use a deactivated stationary phase like neutral alumina or silica gel treated with a base.

  • Volatility: Significant amounts of the product may be lost during the concentration of fractions by rotary evaporation.[4] Using a lower bath temperature and carefully monitoring the evaporation process can help mitigate this.

Q5: Can I use reverse-phase chromatography for this compound?

A5: Yes, reverse-phase chromatography is a viable alternative, especially if you are facing issues with silica gel. A C18 column would be a good starting point. The mobile phase would typically be a mixture of water and an organic solvent like acetonitrile or methanol.[5] The pH of the aqueous portion of the mobile phase can be adjusted to control the retention of the basic imidazole compound.[6] For basic compounds, a slightly acidic mobile phase (e.g., pH 3-4) can improve peak shape by ensuring the analyte is in a single protonated state.[7]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Product co-elutes with an impurity. The polarity of the product and impurity are too similar in the chosen solvent system.1. Optimize the Mobile Phase: Try a different solvent system. For example, if you are using Hexane/Ethyl Acetate, switch to Dichloromethane/Methanol. Adding a small amount of a third solvent can also alter selectivity.[1] 2. Change the Stationary Phase: Switch from silica gel to alumina (neutral or basic) or consider reverse-phase (C18) chromatography.[1] 3. Gradient Elution: If using an isocratic system, switch to a gradient elution, starting with a low polarity and gradually increasing it.[2]
Significant peak tailing in column chromatography. Strong interaction between the basic imidazole and acidic silica gel.1. Add a Basic Modifier: Add 0.5-2% triethylamine (TEA) or a few drops of ammonium hydroxide to your eluent to neutralize the silica surface.[1] 2. Use Deactivated Silica: Use commercially available deactivated silica gel or prepare it by treating standard silica gel with a base.
Product is not eluting from the column. The mobile phase is not polar enough, or the compound has irreversibly adsorbed or decomposed on the column.1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in your mobile phase.[3] 2. Test for Stability: Spot your crude material on a TLC plate, let it sit for an hour, then elute it in a second dimension (90° rotation) with the same solvent system. If the spot is no longer a single spot, your compound is likely decomposing on the silica.[3] 3. Change Stationary Phase: Switch to a less acidic stationary phase like neutral alumina.
Sample loss during work-up or after purification. The compound is volatile and is being lost during solvent removal.1. Gentle Evaporation: Use a rotary evaporator with a lower bath temperature (e.g., 30°C) and carefully control the vacuum to avoid bumping and rapid evaporation.[4] 2. Co-evaporation: After concentrating, add a higher boiling point solvent (like toluene) and re-evaporate to help remove residual volatile solvents without significant loss of the product.
Poor separation in reverse-phase HPLC. Inappropriate mobile phase pH.1. Adjust pH: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like imidazoles.[6][8] It is recommended to work at a pH that is at least one unit away from the pKa of the analyte to ensure it is in a single ionic state.[7] Experiment with different pH values (e.g., pH 3, 5, and 7) to find the optimal separation.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel with a Basic Modifier

This protocol is a general guideline for the purification of this compound on a gram scale.

1. Mobile Phase Selection:

  • Using TLC, identify a solvent system (e.g., Hexane:Ethyl Acetate) that provides an Rf of 0.2-0.4 for the product.
  • Add 1% triethylamine (TEA) to the chosen solvent system to prevent peak tailing.

2. Column Packing (Slurry Method):

  • In a beaker, create a slurry of silica gel (230-400 mesh) in the initial, low-polarity mobile phase.
  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
  • Add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.

3. Sample Loading (Dry Loading Recommended):

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
  • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
  • Carefully add the dry-loaded sample to the top of the column.

4. Elution and Fraction Collection:

  • Begin eluting with the mobile phase. If a gradient is used, start with a lower polarity and gradually increase the concentration of the more polar solvent.
  • Collect fractions and monitor their composition by TLC.

5. Product Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvents by rotary evaporation at a reduced temperature (≤ 30°C) to minimize loss of the volatile product.
Protocol 2: Reverse-Phase HPLC Method Development

This protocol provides a starting point for developing an analytical or preparative HPLC method.

1. Column and Initial Conditions:

  • Column: C18, 5 µm, 4.6 x 150 mm
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.8)
  • Mobile Phase B: Acetonitrile
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 210 nm

2. Gradient Elution:

  • Start with a shallow gradient, for example:
  • 0-2 min: 5% B
  • 2-15 min: 5% to 95% B
  • 15-18 min: 95% B
  • 18-20 min: 95% to 5% B
  • 20-25 min: 5% B (re-equilibration)

3. Optimization:

  • Adjust the gradient slope to improve the resolution between the product and any impurities.
  • If peak shape is poor, consider using a different mobile phase modifier (e.g., 0.1% trifluoroacetic acid) or adjusting the pH with a buffer (ensure it is compatible with your column).[6][7]
  • For preparative scale-up, the method will need to be adapted for a larger column diameter and higher flow rate.

Visualizations

Chromatography_Troubleshooting Start Crude this compound TLC Perform TLC Analysis Start->TLC Good_Rf Good Rf (0.2-0.4) and Spot Shape? TLC->Good_Rf Column Proceed to Column Chromatography Good_Rf->Column Yes Poor_Rf Adjust Solvent Polarity Good_Rf->Poor_Rf No (Rf too high/low) Streaking Add Basic Modifier (e.g., 1% TEA) Good_Rf->Streaking No (Streaking) CoElution Co-elution in Column? Column->CoElution Poor_Rf->TLC Streaking->TLC Pure Pure Product CoElution->Pure No Change_System Change Solvent System or Stationary Phase CoElution->Change_System Yes Change_System->TLC Purification_Decision_Tree Start Purification of this compound Normal_Phase Attempt Normal-Phase (Silica Gel) Start->Normal_Phase Success Successful Purification? Normal_Phase->Success End Pure Compound Isolated Success->End Yes Troubleshoot_NP Troubleshoot Normal-Phase: - Add Base Modifier - Change Solvents - Dry Load Sample Success->Troubleshoot_NP No Reverse_Phase Switch to Reverse-Phase (C18) Troubleshoot_NP->Reverse_Phase If still unsuccessful RP_Success Successful Purification? Reverse_Phase->RP_Success RP_Success->End Yes Troubleshoot_RP Troubleshoot Reverse-Phase: - Adjust Mobile Phase pH - Change Organic Modifier - Optimize Gradient RP_Success->Troubleshoot_RP No

Sources

Technical Support Center: Fluorination of 1-Methylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the fluorination of 1-methylimidazole and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of introducing fluorine into this versatile heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively. This resource is structured in a question-and-answer format to directly address the common challenges and unexpected outcomes you may encounter in the lab.

Part 1: Electrophilic Fluorination of the Imidazole Ring

Direct C-H fluorination of an electron-rich heterocycle like 1-methylimidazole is a powerful but delicate transformation. The most common approach involves using an electrophilic fluorine source ("F+"). Selectfluor® (F-TEDA-BF4) is the workhorse reagent for this class of reactions due to its stability, commercial availability, and relatively predictable reactivity.[1][2]

The reaction generally proceeds via an electrophilic aromatic substitution (SEAr) mechanism, though the exact pathway can be nuanced, with some evidence pointing towards a single-electron transfer (SET) process depending on the substrate and conditions.[3][4]

Electrophilic_Fluorination cluster_start Reactants cluster_intermediate Mechanism cluster_product Products 1_MeIm 1-Methylimidazole Pi_Complex π-Complex / SET Intermediate 1_MeIm->Pi_Complex Initial Interaction Selectfluor Selectfluor® (F-TEDA-BF4) Selectfluor->Pi_Complex Sigma_Complex σ-Complex (Wheland Intermediate) Pi_Complex->Sigma_Complex Fluorine Transfer Product Fluoro-1-methylimidazole Sigma_Complex->Product Deprotonation Byproduct Deprotonated TEDA Sigma_Complex->Byproduct

Caption: General mechanism for electrophilic fluorination of 1-methylimidazole.

Frequently Asked Questions & Troubleshooting

Q1: My fluorination reaction with Selectfluor is very slow or shows no conversion. What are the likely causes?

A1: This is a common issue that typically points to one of three areas: solvent choice, reaction temperature, or reagent deactivation.

  • Causality of Solvent Choice: The polarity and coordinating ability of the solvent are critical. Acetonitrile is a standard choice as it effectively dissolves both the imidazole substrate and the Selectfluor salt. Non-polar solvents are generally poor choices. For highly reactive substrates, using a protic solvent like water or methanol can sometimes be effective, as it can stabilize intermediates and facilitate the reaction.[5]

  • Influence of Temperature: While many Selectfluor reactions proceed at room temperature, sluggish reactions can often be accelerated by gentle heating (e.g., to 40-60 °C). However, be cautious. Excessive heat can lead to decomposition and the formation of tarry side-products, especially with electron-rich heterocycles.[6]

  • Reagent Integrity: Selectfluor is a stable solid, but it is hygroscopic. Ensure it has been stored in a desiccator. While it tolerates water, excessive moisture can hinder reactivity with less nucleophilic substrates.

Q2: I'm observing a mixture of fluorinated isomers (e.g., 2-fluoro-, 4-fluoro-, and 5-fluoro-1-methylimidazole). How can I improve regioselectivity?

A2: The imidazole ring has multiple potentially reactive sites. The observed isomer distribution is a result of the interplay between electronic effects and steric hindrance.

  • Electronic Factors: The C2 position (between the two nitrogens) is often electronically deactivated compared to C4 and C5. However, its unique electronic environment can still lead to reactivity. The C5 position is generally the most electron-rich and sterically accessible, often making it the preferred site of electrophilic attack.

  • Steric Hindrance: The N-methyl group provides minimal steric bulk. If you were using a substrate with a much larger N-substituent, you would expect increased fluorination at the more remote C4/C5 positions.

  • Improving Selectivity: Unfortunately, achieving perfect regioselectivity can be challenging. Lowering the reaction temperature can sometimes favor the thermodynamically preferred product. If you require a specific isomer, the most reliable route is often a directed synthesis (e.g., via lithiation followed by quenching with an electrophilic fluorine source) rather than direct C-H fluorination.

Q3: My NMR spectrum shows my desired product, but also several other significant peaks. What are the common side-products?

A3: Side-product formation is the most frequent challenge. Besides isomers, you should be vigilant for signs of over-fluorination, reactions with the counter-ion, or substrate degradation.

Side-Product Type Description & Likely Cause Troubleshooting Steps
Di-fluorinated Products The mono-fluorinated product is still electron-rich enough to react a second time. This is common if excess Selectfluor is used or the reaction is run for too long.Use a stoichiometric amount (1.0-1.1 equivalents) of Selectfluor. Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed.
Ring-Opened Products The imidazole ring, under harsh conditions or with certain substitution patterns, can be susceptible to cleavage.Avoid high temperatures. Ensure the reaction medium is not excessively acidic or basic.
Oxidation Products Selectfluor is a potent oxidant.[1] It can oxidize sensitive functional groups elsewhere in the molecule or potentially the imidazole ring itself, leading to complex mixtures.Run the reaction at the lowest effective temperature. If your molecule has oxidizable groups (e.g., thiols, aldehydes), consider protecting them first.

Part 2: Nucleophilic Fluorination Routes

The term "nucleophilic fluorination" in the context of 1-methylimidazole typically refers to the synthesis of imidazolium-based ionic liquids with a fluoride anion, or the substitution of a leaving group on an N-alkyl side chain. Direct nucleophilic aromatic substitution (SNAr) on the imidazole ring is not feasible.

Frequently Asked Questions & Troubleshooting

Q1: I am trying to synthesize 1-ethyl-3-methylimidazolium fluoride ([EMIm]F) via anion exchange with KF, but my final product is impure and seems to decompose. What is happening?

A1: You are encountering the primary challenge of fluoride ionic liquids: the high basicity and instability of the "naked" fluoride anion.

  • The Problem of "Naked" Fluoride: When isolated, the F⁻ anion is a strong base, capable of deprotonating the imidazolium cation, particularly at the C2 position. This initiates a decomposition cascade. Water is also notoriously difficult to remove completely, and its presence can lead to the formation of bifluoride ([HF₂]⁻) and other species.[7][8]

  • Solution - Solvate Stabilization: The key to isolating a stable product is to avoid isolating the pure fluoride salt. Instead, prepare a solvate with a hydrogen-bond donor. Co-distillation with ethanol or the addition of acetic acid can form stable complexes (e.g., [EMIm]F·1.8EtOH or [EMIm]F·nCH₃COOH) that tame the reactivity of the fluoride anion.[7][8]

Q2: I am performing an Sₙ2 reaction on an N-(2-bromoethyl)-1-methylimidazolium salt to produce the N-(2-fluoroethyl) derivative. My main product is from elimination, not substitution. How can I fix this?

A2: This is a classic competition between substitution (Sₙ2) and elimination (E2). The fluoride ion can act as both a nucleophile and a base. To favor substitution, you must mitigate its basicity.

  • Why Elimination Dominates: Common fluoride sources like tetrabutylammonium fluoride (TBAF) are highly basic and notorious for causing elimination side-products.[9] The protons on the carbon adjacent to the bromine and the imidazolium ring are acidic, making them susceptible to abstraction.

  • Strategies to Favor Substitution:

    • Use a Less Basic Fluoride Source: Alkali metal fluorides like KF or CsF are less basic than TBAF, but their low solubility in organic solvents is a challenge.[10] Using them in conjunction with a phase-transfer catalyst or in a polar aprotic solvent like acetonitrile can be effective.[10]

    • Employ Modern Fluoride Reagents: Imidazolium-based reagents containing polyhydrogen fluoride anions, such as [IPrH][H₂F₃], have been specifically designed to be highly chemoselective for fluorination over elimination due to the reduced basicity of the fluoride species.[11]

Caption: Troubleshooting workflow for common fluorination issues.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Electrophilic Fluorination with Selectfluor

This protocol is a representative starting point and must be optimized for your specific substrate.

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-methylimidazole (1.0 mmol, 1.0 eq).

  • Solvent Addition: Dissolve the substrate in anhydrous acetonitrile (5-10 mL).

  • Reagent Addition: In a single portion, add Selectfluor® (1.05 mmol, 1.05 eq) at room temperature. Note: The reaction can be mildly exothermic.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS every 30 minutes. If no significant conversion is observed after 2 hours, gently warm the reaction to 40 °C.

  • Workup: Once the starting material is consumed, quench the reaction by adding water (10 mL). Extract the aqueous phase with ethyl acetate or dichloromethane (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired fluorinated product.

Protocol 2: Synthesis of a Stabilized Imidazolium Fluoride Salt ([EMIm]F•xEtOH)

Adapted from the principles described by Welton and others.[7][8]

  • Preparation: In a round-bottom flask, dissolve 1-ethyl-3-methylimidazolium chloride ([EMIm]Cl) (10 mmol, 1.0 eq) in absolute ethanol (100 mL).

  • Anion Exchange: Add potassium fluoride (KF) (30 mmol, 3.0 eq) to the solution. Note: KF has limited solubility, so a fine powder and vigorous stirring are essential.

  • Reaction: Stir the suspension vigorously at room temperature for 2-4 hours. The metathesis will produce a precipitate of potassium chloride (KCl).

  • Filtration: Filter the mixture through a pad of Celite® to remove the insoluble KCl. Wash the filter cake with a small amount of absolute ethanol.

  • Isolation of Solvate: Concentrate the filtrate under reduced pressure. Crucially, do not dry to a hard solid. Instead, perform several co-evaporations with absolute ethanol (3 x 50 mL). This azeotropic drying removes residual water while leaving behind the stable ethanol solvate of the fluoride ionic liquid as a viscous liquid. The product should be stored under an inert atmosphere.

References

  • Shinde, S. S., Patil, S. N., Ghatge, A., & Kumar, P. (2015). Nucleophilic fluorination using imidazolium based ionic liquid bearing tert-alcohol moiety. New Journal of Chemistry, 39, 4368-4374. [Link]

  • Alič, B., & Tavčar, G. (2022). Renewable Reagent for Nucleophilic Fluorination. The Journal of Organic Chemistry, 87(10), 6646–6655. [Link]

  • Elstone, N. S., et al. (2011). Surface Structure of Alkyl/Fluoroalkylimidazolium Ionic–Liquid Mixtures. The Journal of Physical Chemistry C, 115(46), 22919–22929. [Link]

  • Lional, N., Miloserdov, F. M., & Zuilhof, H. (2024). 2-Methylimidazole-1-(N-tert-octyl)sulfonimidoyl Fluoride: A Bench-Stable Alternative to SOF4 as Precursor to N,O-Substituted S(VI) Compounds. Angewandte Chemie International Edition, 63(36), e202406915. [Link]

  • Wang, Y., et al. (2019). Facile synthesis and characterization of 1-ethyl-3-methylimidazolium fluoride ionic liquid. Journal of Physics: Conference Series, 1347, 012109. [Link]

  • Kim, D. W., & Jeong, H.-J. (2015). Ionic Liquids as Organocatalysts for Nucleophilic Fluorination: Concepts and Perspectives. Catalysts, 5(1), 191-206. [Link]

  • Stavber, S., & Zupan, M. (2006). Electrophilic fluorination of aromatic compounds with NF type reagents: Kinetic isotope effects and mechanism. Tetrahedron Letters, 47(22), 3729-3731. [Link]

  • Buzzeo, M. C., Kelleher, P. J., Lodi, G., & Welton, T. (2018). Fluoride Ionic Liquids in Salts of Ethylmethylimidazolium and Substituted Cyclopropenium Cation Families. Frontiers in Chemistry, 6, 624. [Link]

  • Guiry, P. J. (2007). A Novel, Chemoselective and Efficient Deprotection of Silyl Ethers with Selectfluor. Synlett, 2007(12), 1857-1860. [Link]

  • Kumar, A., & Singh, A. (2021). A comprehensive review of the imidazole, benzimidazole and imidazo[1,2-a]pyridine-based sensors for the detection of fluoride ion. Organic & Biomolecular Chemistry, 19, 7531-7555. [Link]

  • Wikipedia. (n.d.). Selectfluor. Retrieved from [Link]

  • Wang, Y. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 981-984. [Link]

  • Ataman Kimya. (n.d.). 1-METHYLIMIDAZOLE. Retrieved from [Link]

  • Buzzeo, M. C., Kelleher, P. J., Lodi, G., & Welton, T. (2018). Fluoride Ionic Liquids in Salts of Ethylmethylimidazolium and Substituted Cyclopropenium Cation Families. PMC - NIH. [Link]

  • Wikipedia. (n.d.). 1-Methylimidazole. Retrieved from [Link]

  • Zhang, Y., et al. (2014). Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. RSC Advances, 4, 26861-26871. [Link]

  • Stopar, Z., et al. (2018). Scheme 3: Potential side-reactions in the imidazolium salt synthesis. ResearchGate. [Link]

  • Wang, Y. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 981-984. [Link]

  • Wang, F., et al. (2019). Theoretical Investigation on 1-Ethyl-3-Methylimidazolium Fluoride Using Density Functional Theory. Science of Advanced Materials, 11(11), 1599-1605. [Link]

  • Nolan, S. P. (2005). Synthesis of 1,3 distributed imidazolium salts.
  • Cadena, C., et al. (2017). Influence of Fluorination on the Solubilities of Carbon Dioxide, Ethane, and Nitrogen in 1-n-Fluoro-alkyl-3-methylimidazolium Bis(n-fluoroalkylsulfonyl)amide Ionic Liquids. Journal of Chemical & Engineering Data, 62(3), 1121-1131. [Link]

  • Hull, K. L., et al. (2012). Pd-Catalyzed C-H Fluorination with Nucleophilic Fluoride. Journal of the American Chemical Society, 134(30), 12672–12675. [Link]

  • Gauthier, D. R., et al. (2007). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 72(19), 7246–7257. [Link]

  • Szabó, K. I., & Novák, Z. (2022). Chemical Aspects of Human and Environmental Overload with Fluorine. International Journal of Molecular Sciences, 23(19), 11894. [Link]

  • Organic Chemistry Portal. (n.d.). Selectfluor. Retrieved from [Link]

  • The Doyle Group, UCLA. (n.d.). Nucleophilic Fluorination. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Methylimidazole. Retrieved from [Link]

  • Singh, R. P., & Shreeve, J. M. (2012). Selectfluor: Mechanistic Insight and Applications. Accounts of Chemical Research, 45(6), 977-987. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 2-Fluoro-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis and optimization of 2-Fluoro-1-methyl-1H-imidazole. This molecule is a critical building block in medicinal chemistry, where the introduction of a fluorine atom at the C-2 position can significantly alter a compound's metabolic stability, pKa, and target binding affinity.[1] However, the synthesis is not without its challenges. The electronic properties of the imidazole ring make direct and regioselective fluorination at the C-2 position a complex task, often plagued by issues of low yield, side-product formation, and product instability.[1][2]

This guide is structured to provide practical, experience-driven solutions to common problems encountered during the synthesis. We will move from high-level frequently asked questions to in-depth troubleshooting scenarios, complete with detailed protocols and mechanistic explanations.

Core Synthesis Strategies

The preparation of this compound typically follows one of two main pathways:

  • The Balz-Schiemann Reaction: This classic method involves the diazotization of 2-Amino-1-methylimidazole to form a diazonium tetrafluoroborate salt, which is then decomposed, often photochemically, to yield the desired 2-fluoro product.[2][3] While effective, this route can be hampered by the instability of the diazonium intermediate.[3]

  • Direct Electrophilic Fluorination: This modern approach involves the deprotonation of the C-2 position of 1-methylimidazole using a strong base (e.g., n-butyllithium) to generate a highly nucleophilic intermediate, which is then quenched with an electrophilic fluorine source (e.g., N-Fluorobenzenesulfonimide, NFSI). A variation involves direct fluorination using potent fluorinating agents like perchloryl fluoride, though this can be less selective.[4] This guide will focus primarily on optimizing the direct fluorination route, which is more common in modern research settings.

Frequently Asked Questions (FAQs)

Q1: Why is fluorination at the C-2 position of 1-methylimidazole so challenging?

The primary challenge is regioselectivity. The C-4 and C-5 positions of the imidazole ring are often more electronically susceptible to electrophilic attack than the C-2 position.[1] Therefore, direct fluorination without pre-activation often leads to a mixture of isomers. To overcome this, the C-2 position must be made more nucleophilic, typically by deprotonation with a strong base (lithiation), to direct the electrophilic fluorinating agent to the desired location.

Q2: What are the most common electrophilic fluorinating agents for this reaction?

For the fluorination of lithiated imidazoles, reagents like N-Fluorobenzenesulfonimide (NFSI) and Selectfluor™ are commonly used. They are generally effective and have better handling properties than gaseous fluorine or perchloryl fluoride.[1]

Q3: What kind of yields are typically expected for this synthesis?

Yields are highly variable and depend heavily on the specific substrate, reaction conditions, and the success of the work-up and purification.[1] With careful optimization, yields can be moderate to good, but poor control over temperature, moisture, or stoichiometry can lead to significantly lower outcomes.

Q4: My final product appears unstable. Is this a known issue?

Yes, 2-fluoroimidazoles can exhibit unexpected lability.[2] The C-F bond can be susceptible to cleavage under certain conditions. Furthermore, the basic imidazole nitrogen can interact strongly with acidic media, including standard silica gel, potentially leading to degradation during column chromatography.[5]

Troubleshooting Guide: From Low Yield to Pure Product

This section addresses specific experimental failures in a question-and-answer format, providing both the causal explanation and a validated protocol for resolution.

Problem Area 1: Low or No Product Yield

Q: My reaction has stalled or resulted in a very low yield of this compound. What are the likely causes and optimization steps?

A: Low yield is the most common issue and typically points to one of three areas: inefficient C-2 lithiation, inactive fluorinating agent, or competing side reactions.

Causality & Explanation: The key to this synthesis is the efficient generation of the 2-lithio-1-methyl-1H-imidazole intermediate. This species is highly reactive and sensitive to moisture and temperature.

  • Incomplete Deprotonation: Insufficient base, poor quality base (e.g., titrated n-BuLi is low), or a reaction temperature that is too high can lead to incomplete formation of the lithiated intermediate.

  • Moisture Contamination: Traces of water in the solvent, glassware, or starting material will rapidly quench the organolithium species, halting the reaction before the fluorinating agent is added.

  • Degradation of Intermediate: The lithiated imidazole can be unstable at higher temperatures. Maintaining a very low temperature (typically -78 °C) is critical until the moment of quenching.[4]

Troubleshooting Workflow:

LowYieldTroubleshooting start Low or No Yield check_anhydrous Verify Anhydrous Conditions (Flame-dried glassware, fresh dry solvent) start->check_anhydrous Step 1 check_buli Check n-BuLi Activity (Titrate before use) check_anhydrous->check_buli Step 2 check_temp Confirm Temperature Control (Is it truly -78°C?) check_buli->check_temp Step 3 optimize_time Optimize Lithiation Time (Too short? Too long?) check_temp->optimize_time Step 4 check_nfsi Assess Fluorinating Agent (Fresh, high-purity NFSI?) optimize_time->check_nfsi Step 5 success Improved Yield check_nfsi->success

Caption: Troubleshooting workflow for low reaction yield.

Optimization Protocol:

  • Rigorous Anhydrous Technique: Flame-dry all glassware under vacuum and cool under a stream of dry argon or nitrogen. Use freshly distilled, anhydrous solvents (e.g., THF or diethyl ether).

  • Reagent Qualification: Use a freshly opened bottle of the electrophilic fluorinating agent (e.g., NFSI). Titrate your n-butyllithium solution before use to confirm its molarity.

  • Temperature Control: Perform the lithiation in a dry ice/acetone bath to maintain a consistent -78 °C. Use a digital thermometer to monitor the internal reaction temperature.

  • Addition Sequence: Add the n-BuLi dropwise to a cooled solution of 1-methylimidazole. Allow the lithiation to stir for a defined period (e.g., 30-60 minutes) at -78 °C before adding a solution of the fluorinating agent.

Problem Area 2: Formation of Impurities and Isomers

Q: My TLC and NMR analysis show multiple products. How can I improve the regioselectivity to favor the 2-fluoro isomer?

A: The presence of multiple isomers (4-fluoro and 5-fluoro) indicates that either the C-2 lithiation is not going to completion, or direct electrophilic attack is occurring at other positions.

Causality & Explanation: If the 2-lithio species is not formed efficiently, the electrophilic fluorinating agent will react with the neutral 1-methylimidazole. As noted, the C4/C5 positions are electronically favored for such an attack, leading to isomeric impurities. Over-lithiation or reaction with impurities can also lead to complex byproduct profiles.

Side Reaction Pathways Diagram:

SideReactions cluster_main Desired Pathway cluster_side Side Reactions S 1-methylimidazole I 2-Lithio-1-methylimidazole S->I + n-BuLi -78°C BP1 4/5-Fluoro Isomers S->BP1 + NFSI (direct attack) (Inefficient Lithiation) P This compound I->P + NFSI

Caption: Desired vs. side reaction pathways in fluorination.

Optimization Protocol:

  • Stoichiometry: Carefully control the stoichiometry. Use a slight excess of n-BuLi (e.g., 1.05-1.1 equivalents) to ensure complete deprotonation of the starting material.

  • Reverse Addition: Consider a "reverse addition" protocol. Add the solution of 1-methylimidazole dropwise to the cooled n-BuLi solution. This maintains an excess of base throughout the addition, ensuring each molecule of starting material is immediately deprotonated.

  • Temperature of Quench: Add the fluorinating agent at -78 °C and allow the reaction to warm slowly. A rapid increase in temperature can sometimes promote side reactions.

Problem Area 3: Purification and Stability Issues

Q: I'm having difficulty purifying the product by column chromatography. The product streaks, co-elutes with impurities, or seems to disappear on the column.

A: This is a classic problem when purifying basic nitrogen-containing heterocycles on standard silica gel. The acidic nature of silica can lead to strong binding, peak tailing, and even decomposition of the target compound.[5]

Causality & Explanation: The lone pair on the N-3 nitrogen of the imidazole ring is basic and can form strong hydrogen bonds or ionic interactions with the acidic silanol (Si-OH) groups on the surface of silica gel. This irreversible binding or slow elution causes significant purification challenges.

Data Summary: Purification Strategies

StrategyDescriptionRationale
Deactivated Silica Prepare a slurry of silica gel in your eluent containing 1-2% triethylamine (Et₃N).The triethylamine acts as a competitive base, binding to the acidic sites on the silica and allowing your product to elute cleanly.[5]
Alternative Stationary Phase Use neutral or basic alumina instead of silica gel.Alumina lacks the strong acidic character of silica, reducing unwanted interactions with the basic product.
Solvent System Tuning Add a small amount of a more polar solvent like methanol to your eluent system (e.g., Hexane/Ethyl Acetate/Methanol).Methanol can help disrupt the strong interactions between the product and the silica surface, improving elution.
Aqueous Work-up Perform a careful liquid-liquid extraction to remove highly polar or ionic impurities before attempting chromatography. A final wash with brine can help remove residual water.[5]This simplifies the crude mixture, making the subsequent chromatography step more effective.

Protocol: Purification on Deactivated Silica Gel

  • Preparation: In a fume hood, prepare your chosen eluent (e.g., 70:30 Hexane:Ethyl Acetate). Add triethylamine to constitute 1% of the total volume.

  • Slurry: Add silica gel to the prepared eluent to form a slurry. Let it sit for 5-10 minutes to allow the triethylamine to equilibrate with the silica surface.

  • Packing: Pack your chromatography column with this slurry as you normally would.

  • Loading & Elution: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Load it onto the column and elute with the triethylamine-containing solvent system, collecting fractions as usual.

  • Analysis: Monitor fractions by TLC. Combine the pure fractions and remove the solvent and residual triethylamine under reduced pressure.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure and should be adapted based on preliminary optimization experiments.

  • Setup: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF (e.g., 50 mL). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add 1-methylimidazole (1.0 eq.) to the cooled THF. Stir for 5 minutes. Add n-butyllithium (1.05 eq., e.g., 2.5 M in hexanes) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 45 minutes.

  • Fluorination: In a separate flame-dried flask, dissolve N-Fluorobenzenesulfonimide (NFSI) (1.2 eq.) in anhydrous THF. Add this solution dropwise to the lithiated imidazole solution at -78 °C.

  • Warming & Quenching: After the addition is complete, stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature over 2 hours.

  • Work-up: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Drying & Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Analytical Characterization

Accurate characterization is crucial to confirm the identity and purity of the product.

TechniqueExpected ObservationsReference
¹H NMR The protons on the imidazole ring will show characteristic shifts. A key feature is the coupling of the H4/H5 protons to the fluorine atom (JHF), which typically results in a doublet with a coupling constant of ~2 Hz.[1]
¹⁹F NMR A single peak corresponding to the C2-F environment. Protonation of the imidazole ring (e.g., in an acidic solvent) can cause a significant downfield shift of this signal.[1][2]
LC-MS A primary peak corresponding to the product's mass-to-charge ratio (m/z) for [M+H]⁺. (Exact Mass: 100.0437).[4][6]

References

  • BenchChem. (2025). Synthesis of 2-Fluoro-1H-imidazole: An In-depth Technical Guide. BenchChem.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Fluoro-2H-imidazole. BenchChem.
  • LookChem. (n.d.). This compound. LookChem.
  • ResearchGate. (n.d.). Fluoroazoles. II. Synthesis and 1H and 19F Nmr spectra of 2‐, 4‐, and 5‐Fluoro‐1‐methylimidazole. Request PDF.
  • BenchChem. (2025). In-Depth Technical Guide: Synthesis and Characterization of 1-Fluoro-1H-imidazole. BenchChem.
  • BenchChem. (2025). Technical Support Center: Purification of 1-Fluoro-1H-imidazole Reaction Products. BenchChem.
  • ResearchGate. (n.d.). (PDF) Fluorinated imidazoles and their heteroannelated analogues: synthesis and properties. ResearchGate.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.

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Technical Support Center: Synthesis of 2-Fluoro-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-Fluoro-1-methyl-1H-imidazole. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable fluorinated heterocycle. The strategic introduction of a fluorine atom at the C-2 position of the imidazole ring significantly impacts the molecule's electronic properties, pKa, and metabolic stability, making it a crucial building block in drug discovery.[1]

This guide provides in-depth, experience-driven answers to common challenges encountered during synthesis, purification, and characterization.

Frequently Asked Questions (FAQs)

Part 1: Synthesis and Mechanistic Considerations

Q1: What are the most viable synthetic routes for preparing this compound?

There are two primary strategies for accessing the 2-fluoro substituted imidazole core:

  • The Balz-Schiemann Reaction: This classical approach involves the diazotization of 2-Amino-1-methylimidazole to form the corresponding diazonium tetrafluoroborate salt.[2] Subsequent thermal or photochemical decomposition of this salt yields the desired 2-fluoro product.[2][3] While effective, this method involves potentially unstable diazonium intermediates and requires careful handling.[2]

  • Direct C-H Functionalization (via Lithiation): A more modern and often preferred laboratory-scale method involves the regioselective deprotonation of 1-methylimidazole at the C-2 position using a strong base (e.g., n-butyllithium), followed by quenching the resulting lithiate with an electrophilic fluorine source ("F+").[1][4] This method offers excellent control over regioselectivity, directly targeting the desired C-2 position.

dot

SynthesisRoutes cluster_0 Route 1: Balz-Schiemann Reaction cluster_1 Route 2: Directed Lithiation-Fluorination 2-Amino-1-methylimidazole 2-Amino-1-methylimidazole Diazonium Salt Diazonium Salt 2-Amino-1-methylimidazole->Diazonium Salt 1. NaNO₂, HBF₄ Product This compound Diazonium Salt->Product 2. Δ or hν 1-Methylimidazole 1-Methylimidazole 2-Lithio-1-methylimidazole 2-Lithio-1-methylimidazole 1-Methylimidazole->2-Lithio-1-methylimidazole 1. n-BuLi, THF, -78°C 2-Lithio-1-methylimidazole->Product 2. Electrophilic F⁺ Source (e.g., NFSI)

Caption: Primary synthetic pathways to this compound.

Q2: Why is direct electrophilic fluorination of 1-methylimidazole often unsuccessful for C-2 selectivity?

Directly reacting 1-methylimidazole with an electrophilic fluorinating agent like Selectfluor™ or N-Fluorobenzenesulfonimide (NFSI) typically results in poor regioselectivity. The C-4 and C-5 positions of the imidazole ring are often more electronically rich and sterically accessible, making them more susceptible to electrophilic attack than the C-2 position.[1] This leads to a mixture of isomers that are difficult to separate. To overcome this, a directing group or, more commonly, directed deprotonation at C-2 is necessary to force the reaction to occur at the desired site.[1][4]

Q3: What is the mechanism of fluorination with N-F reagents like NFSI?

The precise mechanism of electrophilic fluorination remains a subject of discussion, with evidence supporting both a bimolecular nucleophilic substitution (Sₙ2) pathway and a single-electron transfer (SET) process.[5][6] In the context of quenching an organolithium intermediate, the reaction is generally considered to proceed via an Sₙ2-like attack of the nucleophilic carbon (C-2 of the imidazole) on the electrophilic fluorine atom of the N-F reagent.[6]

Part 2: Reaction Troubleshooting

Q4: My reaction yield is consistently low when using the lithiation-fluorination protocol. What are the likely causes?

Low yields in this synthesis are common and can usually be attributed to one of the following factors:

  • Incomplete Lithiation: The C-2 proton of 1-methylimidazole is acidic, but incomplete deprotonation can occur if the base is not fresh, the temperature is not sufficiently low (-78 °C is recommended), or if the reaction is exposed to moisture or CO₂. Ensure all glassware is flame-dried and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).

  • Side Reactions of the Lithiate: The 2-lithio-1-methylimidazole intermediate is highly reactive. If the electrophilic fluorinating agent is not added promptly or if the temperature rises, it can react with the solvent (THF) or other electrophiles present in the mixture.

  • Incompatible Solvents: While THF is common, some powerful fluorinating agents can react with common organic solvents.[7] For instance, Selectfluor can react exothermically with DMF and DMSO.[7] Always verify solvent compatibility with your chosen "F+" source.

  • Product Instability/Degradation: The C-F bond in some heterocyclic systems can be labile, especially under acidic or strongly basic workup conditions.[8][9] A rapid, neutral, or mildly basic aqueous quench is recommended.

Q5: I'm observing multiple product spots on my TLC analysis. What are they?

Besides unreacted starting material, common impurities include:

  • Positional Isomers: If direct fluorination was attempted or if the lithiation was not fully regioselective, you might have 4-fluoro- and 5-fluoro-1-methylimidazole isomers.[3]

  • Over-fluorination: Although less common, di-fluorinated products are a possibility if reaction conditions are too harsh.

  • Hydrolysis Product: If the lithiated intermediate is quenched by water instead of the fluorinating agent, it will revert to the 1-methylimidazole starting material.

  • Byproducts from the Fluorinating Agent: For example, when using NFSI, benzenesulfonimide is a major byproduct that must be removed during purification.

dot

Troubleshooting start Problem: Low Yield or Impure Product cause1 Incomplete Reaction? start->cause1 cause2 Side Products Formed? start->cause2 cause3 Degradation during Workup/Purification? start->cause3 sol1a Verify base activity Ensure anhydrous conditions Maintain -78°C cause1->sol1a sol2a Confirm regioselectivity of lithiation Check for competing electrophiles cause2->sol2a sol3a Use neutral or mild basic quench Consider deactivated silica for chromatography cause3->sol3a

Caption: A logical workflow for troubleshooting common synthesis issues.

Part 3: Purification and Handling

Q6: What is the best method to purify the final product?

Flash column chromatography on silica gel is the most common method for purifying this compound.[1]

  • Eluent System: A good starting point is a gradient of ethyl acetate in hexanes. The optimal ratio should be determined by TLC analysis to achieve an Rf value of ~0.3 for the product.[10]

  • TLC Visualization: The product can be visualized using UV light (254 nm) and/or by staining with a potassium permanganate solution.

Q7: My product appears to be degrading on the silica gel column. How can I prevent this?

The imidazole core is basic and can interact strongly with the acidic surface of standard silica gel, leading to streaking on TLC and decomposition during column chromatography.[10] To mitigate this, use silica gel that has been deactivated by pre-treating it with a solvent system containing a small amount of a tertiary amine, such as 1-2% triethylamine in your eluent.[10] This neutralizes the acidic sites and improves recovery.

Q8: How should I store pure this compound?

The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon) at room temperature or refrigerated (2-8°C for long-term storage).[11][12] It is important to protect it from moisture and strong acids or bases, which could potentially facilitate defluorination.[8][9]

Part 4: Characterization

Q9: What are the key spectroscopic features to confirm the structure of this compound?

NMR spectroscopy is the definitive tool for structural confirmation.

  • ¹H NMR: You should observe three distinct signals: a singlet for the N-methyl protons and two doublets for the imidazole ring protons (H4 and H5). These ring protons will exhibit coupling to the fluorine atom (J_HF).

  • ¹⁹F NMR: This is crucial for confirming the presence of fluorine. A single resonance should be observed. Protonation of the imidazole ring (e.g., in an acidic solvent) is known to cause a downfield shift of the ¹⁹F signal.[3]

  • ¹³C NMR: The carbon attached to the fluorine (C2) will appear as a doublet with a large one-bond C-F coupling constant (¹J_CF).

Table 1: Physicochemical Properties
Property Value
Molecular FormulaC₄H₅FN₂[11][13]
Molecular Weight100.09 g/mol [11][13]
Boiling Point181.5 °C at 760 mmHg[11]
Density1.17 g/cm³[11]
Storage TemperatureRoom Temperature, sealed in dry[11]
Table 2: Typical NMR Spectroscopic Data
Nucleus Expected Chemical Shift (δ) and Coupling
¹H NMR H4/H5: ~7.0 ppm (doublets, J_HF ≈ 2 Hz). N-CH₃: Singlet.[3]
¹⁹F NMR A downfield shift is observed upon protonation of the imidazole ring.[3]
Note: Shifts are solvent-dependent. Data is based on related fluoroimidazole structures.

Detailed Experimental Protocol: Lithiation-Fluorination Method

This protocol is a representative procedure and should be adapted and optimized based on specific laboratory conditions and safety assessments.

Materials:

  • 1-Methylimidazole (distilled before use)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • N-Fluorobenzenesulfonimide (NFSI)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet. Allow the flask to cool to room temperature under an inert atmosphere.

  • Addition of Starting Material: Add anhydrous THF (e.g., 20 mL per 10 mmol of substrate) to the flask via syringe. Cool the flask to -78 °C using a dry ice/acetone bath. Add 1-methylimidazole (1.0 equivalent) to the cold THF solution.

  • Lithiation: Slowly add n-BuLi (1.05 equivalents) dropwise to the stirred solution at -78 °C. Maintain the temperature and stir the mixture for 1 hour to ensure complete formation of the 2-lithio-1-methylimidazole intermediate.

  • Fluorination: In a separate flame-dried flask, dissolve NFSI (1.1 equivalents) in a minimal amount of anhydrous THF. Add this solution to the reaction mixture dropwise via cannula or syringe, keeping the internal temperature at -78 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-3 hours. The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing by TLC or GC-MS.

  • Work-up: Once the reaction is complete, quench it by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) using a hexanes/ethyl acetate gradient to yield this compound as a pure compound.

References

  • Unveiling the Mechanism of 1-Fluoro-1H-imidazole in Electrophilic Fluorination: A Technical Guide - Benchchem.
  • 2-(4-FLUORO-PHENYL)-1-METHYL-1H-IMIDAZOLE synthesis - chemicalbook.
  • Regioselective Electrophilic Fluorination of Rationally Designed Imidazole Derivatives. - Journal of Organic Chemistry.
  • Electrophilic fluorination - Wikipedia.
  • The Dark Side of Fluorine | ACS Medicinal Chemistry Letters.
  • Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer - NIH.
  • Synthesis of 2-Fluoro-1H-imidazole: An In-depth Technical Guide - Benchchem.
  • Application Notes and Protocols for Electrophilic Fluorination of Aromatic Compounds using 1-Fluoro-1H-imidazole - Benchchem.
  • This compound - LookChem.
  • Fluoroazoles. II. Synthesis and 1H and 19F Nmr spectra of 2‐, 4‐, and 5‐Fluoro‐1‐methylimidazole | Request PDF - ResearchGate.
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  • This compound | C4H5FN2 | CID 12458423 - PubChem.
  • (PDF) Fluorinated imidazoles and their heteroannelated analogues: synthesis and properties - ResearchGate.
  • Technical Support Center: Purification of 1-Fluoro-1H-imidazole Reaction Products - Benchchem.
  • H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. - ResearchGate.
  • Technical Support Center: Synthesis of 2-Fluoro-2H-imidazole - Benchchem.
  • In-Depth Technical Guide: Synthesis and Characterization of 1-Fluoro-1H-imidazole - Benchchem.
  • Reaction strategies for synthesis of imidazole derivatives: a review - Semantic Scholar.
  • 66787-69-7|this compound|BLD Pharm.
  • Synthetic Strategies to Access Fluorinated Azoles - PMC - NIH.
  • Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products - NIH.
  • Specific Solvent Issues with Fluorination - Wordpress.
  • [18F]Fluoromisonidazole synthesis method: development and optimization by cartridge purification.
  • 2-Fluoro-1H-imidazole hydrochloride | 42309-92-2 - Sigma-Aldrich.
  • Regioselective Electrophilic Fluorination of Rationally Designed Imidazole Derivatives | The Journal of Organic Chemistry - ACS Publications.
  • 2-METHYLIMIDAZOLE - IARC Publications.
  • Imidazole synthesis - Organic Chemistry Portal.
  • Continuous Flow Microfluidic Chemistry: Synthesis of [18F]-3-Fluoro-2-(4-((2-nitro-1H-Imidazol-1-yl)methyl)-1H-1,2,3-triazol-1-yl)Propan-1-ol, [18F]F-HX4, A Potent Hypoxia Agent - ResearchGate.
  • Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery - ACS Publications.
  • Synthesis of 2-methylimidazole - Chemistry Stack Exchange.
  • Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships | Journal of the American Chemical Society.
  • 2-FLUORO-1-METHYLIMIDAZOLE | 66787-69-7 - ChemicalBook.
  • Synthesis of 2-fluoroalkylbenzimidazoles via copper(I)-catalyzed tandem reactions | Request PDF - ResearchGate.

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Technical Support Center: Navigating the Stability of 2-Fluoro-1-methyl-1H-imidazole in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 2-Fluoro-1-methyl-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments and the reliability of your results.

Introduction: Understanding the Chemistry of this compound

This compound is a heterocyclic organic compound with a unique combination of a methylated imidazole ring and a fluorine substituent.[1] This structure imparts specific chemical properties that are crucial to its application but also render it susceptible to particular degradation pathways in solution. The electron-withdrawing nature of the fluorine atom at the 2-position can influence the electron density of the imidazole ring, affecting its reactivity and stability.

This guide will delve into the factors that can impact the stability of this compound in solution and provide you with the necessary tools to mitigate these challenges.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability of this compound in solution.

Q1: My solution of this compound has turned a yellow or brownish color. What could be the cause?

A discolored solution is often an indicator of degradation. The imidazole ring, especially when substituted, can be susceptible to oxidative and photo-induced degradation pathways.[2] The formation of colored byproducts is a common outcome of such reactions. Exposure to air (oxygen) and light can initiate these degradation processes.

Q2: I'm observing a decrease in the potency or concentration of my this compound stock solution over time. Why is this happening?

A loss of potency is a direct consequence of the degradation of the parent compound. Several factors can contribute to this, including hydrolysis, oxidation, and photodegradation.[3][4] The rate of degradation is often influenced by the solvent, pH, temperature, and exposure to light and oxygen.[5]

Q3: What are the optimal storage conditions for solutions of this compound?

To maximize the shelf-life of your solutions, we recommend the following storage conditions:

  • Temperature: Store solutions at 2-8°C.[6][7] For long-term storage, freezing at -20°C or below is advisable, provided the solvent system is appropriate.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[8]

  • Atmosphere: For sensitive applications, degassing the solvent and storing the solution under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.

Q4: Which solvents are recommended for dissolving this compound?

While specific solubility data is not extensively published, related imidazole compounds are generally soluble in polar organic solvents and water.[7][9] For optimal stability, consider using aprotic solvents such as anhydrous DMSO or DMF for stock solutions. If aqueous buffers are required for your experiment, prepare these solutions fresh from a concentrated stock in an aprotic solvent.

Q5: How does pH affect the stability of this compound?

The pH of an aqueous solution can significantly impact the stability of many drug compounds.[3][10] Imidazole-containing compounds can be susceptible to both acid and base-catalyzed hydrolysis.[2][11][12] It is generally advisable to maintain the pH of your solution within a neutral range (pH 6-8) unless your experimental protocol dictates otherwise.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues with this compound solutions.

Observed Issue Potential Cause(s) Recommended Action(s)
Solution Discoloration (Yellowing/Browning) Oxidation, Photodegradation- Prepare fresh solutions. - Store solutions protected from light and under an inert atmosphere. - Use high-purity, degassed solvents.
Precipitate Formation Poor solubility at lower temperatures, Degradation product precipitation- Confirm the solubility of the compound in your chosen solvent at the storage temperature. - Perform a quick solubility test before preparing a large batch. - Analyze the precipitate to determine if it is the parent compound or a degradant.
Inconsistent Experimental Results Degradation of the compound leading to lower effective concentration, Formation of interfering byproducts- Prepare fresh solutions for each experiment. - Validate the concentration of your stock solution periodically using a suitable analytical method (e.g., HPLC-UV). - Run a control with a freshly prepared solution to compare results.
Unexpected Peaks in Analytical Chromatograms (e.g., HPLC, LC-MS) Presence of degradation products- Characterize the unknown peaks using mass spectrometry to identify potential degradants. - Review your solution preparation and storage procedures to identify potential causes of degradation. - Implement the recommended handling and storage conditions.

Key Factors Influencing Stability & Degradation Pathways

Understanding the factors that influence the stability of this compound is crucial for preventing its degradation.

Major Influencing Factors

Caption: Key environmental factors influencing the stability of this compound in solution.

  • pH: Both acidic and basic conditions can promote hydrolysis of the imidazole ring or the C-F bond.

  • Temperature: Higher temperatures accelerate the rate of all chemical degradation reactions.[5][10]

  • Light: UV and visible light can provide the energy to initiate photo-degradation reactions.[8]

  • Oxygen: The presence of molecular oxygen can lead to oxidative degradation of the imidazole ring.[2]

  • Solvent: The choice of solvent can influence degradation rates. Protic solvents, especially water, can participate in hydrolysis reactions.[11]

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented, we can postulate the following based on the known chemistry of related compounds:

DegradationPathways cluster_degradation Potential Degradation Pathways This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H₂O, H⁺/OH⁻ Oxidation Oxidation This compound->Oxidation O₂ Photodegradation Photodegradation This compound->Photodegradation Light Ring-opened products Ring-opened products Hydrolysis->Ring-opened products Oxidized imidazole derivatives Oxidized imidazole derivatives Oxidation->Oxidized imidazole derivatives Various photoproducts Various photoproducts Photodegradation->Various photoproducts

Caption: Potential degradation pathways for this compound in solution.

  • Hydrolysis: The imidazole ring can undergo hydrolytic cleavage, particularly at extreme pH values.[11] The C-F bond, while generally strong, could also be susceptible to hydrolysis under certain conditions.

  • Oxidation: The imidazole ring is known to be susceptible to oxidation, which can lead to the formation of various oxidized byproducts.[2][13]

  • Photodegradation: Exposure to light can induce a variety of photochemical reactions, leading to a complex mixture of degradation products.[2]

Experimental Protocols

Protocol for Preparation and Storage of Stock Solutions

This protocol outlines the best practices for preparing and storing stock solutions of this compound to maximize stability.

Materials:

  • This compound (solid)

  • Anhydrous aprotic solvent (e.g., DMSO, DMF)

  • Inert gas (Argon or Nitrogen)

  • Amber glass vials with Teflon-lined caps

  • Calibrated balance and appropriate glassware

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial.

  • Solvent Addition: Add the appropriate volume of anhydrous aprotic solvent to achieve the desired concentration.

  • Inert Gas Purge: Gently bubble inert gas through the solution for 1-2 minutes to remove dissolved oxygen.

  • Sealing: Tightly cap the vial. For extra protection, you can wrap the cap with parafilm.

  • Storage: Store the vial at -20°C or below, protected from light.

  • Usage: When using the stock solution, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture into the solution.

Workflow for Assessing Solution Stability

If you suspect stability issues, this workflow can help you systematically assess the stability of your this compound solution.

StabilityAssessment cluster_workflow Solution Stability Assessment Workflow A Prepare fresh solution of known concentration B Analyze initial concentration (t=0) via HPLC-UV A->B C Store aliquots under different conditions (e.g., RT, 4°C, -20°C, light, dark) B->C D Analyze aliquots at various time points (e.g., 24h, 48h, 1 week) C->D E Compare concentration and chromatograms to t=0 D->E F Determine optimal storage conditions E->F

Caption: A systematic workflow to experimentally determine the stability of this compound solutions.

Analytical Method: A reverse-phase HPLC method with UV detection is a suitable technique for monitoring the concentration of the parent compound and detecting the appearance of degradation products.[14]

Concluding Remarks

The stability of this compound in solution is a critical factor for the success of your research. By understanding the potential degradation pathways and implementing the recommended handling and storage procedures, you can ensure the integrity and reliability of your experimental data. Should you have further questions, please do not hesitate to contact our technical support team.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12458423, this compound. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 559542, 2-Fluoro-1H-imidazole. [Link]

  • Lijun, L. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed. [Link]

  • Poh, J. S., & Tovar, J. D. (2022). Synthetic Strategies to Access Fluorinated Azoles. National Institutes of Health. [Link]

  • Nyulászi, L., et al. (2011). Hydrolysis of imidazole-2-ylidenes. PubMed. [Link]

  • Revelou, P.-K., et al. (2022). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. MDPI. [Link]

  • Spasiano, D., et al. (2016). Biodegradation, ecotoxicity and UV254/H2O2 treatment of imidazole, 1-methyl-imidazole and N,N'-alkyl-imidazolium chlorides in water. ResearchGate. [Link]

  • QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products. [Link]

  • Slideshare. (2015). Factors affecting stability of drugs. [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. [Link]

  • LookChem. This compound. [Link]

  • Battu, S., & Pottabathini, V. (2015). Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. Scirp.org. [Link]

  • ResearchGate. (2009). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. [Link]

  • Spasiano, D., et al. (2016). Biodegradation, ecotoxicity and UV254/H2O2 treatment of imidazole, 1-methyl-imidazole and N,N'-alkyl-imidazolium chlorides in water. PubMed. [Link]

  • Prasad Babu, N., & Ramachandran, D. (2018). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology. [Link]

  • Wikipedia. 2-Methylimidazole. [Link]

  • Moore, D. (2023). Drug Stability: Factors Affecting Shelf Life and Methods for Evaluation. SciTechnol. [Link]

  • Wang, Y., et al. (2023). Degradation of 1-alkyl-3-methylimidazolium tetrafluoroborate in an ultrasonic zero-valent zinc and activated carbon micro-electrolysis system. National Institutes of Health. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. [Link]

Sources

Technical Support Center: Regioselectivity in the Synthesis of Substituted 2-Fluoroimidazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the regioselective synthesis of substituted 2-fluoroimidazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of introducing fluorine into the imidazole scaffold. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying chemical logic and field-tested insights to empower you to troubleshoot and optimize your synthetic strategies.

The introduction of a fluorine atom at the C2 position of an imidazole ring profoundly influences its electronic properties, pKa, and metabolic stability, making 2-fluoroimidazoles highly sought-after building blocks in medicinal chemistry. However, controlling regioselectivity during their synthesis, particularly when introducing additional substituents, presents a significant challenge. This guide offers a structured approach to understanding and mastering the factors that govern regioselectivity in both the initial fluorination and subsequent functionalization steps.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common conceptual questions encountered when planning the synthesis of substituted 2-fluoroimidazoles.

Q1: What are the primary challenges in achieving regioselectivity in the synthesis of substituted 2-fluoroimidazoles?

A1: The main challenges stem from the inherent chemical nature of the imidazole ring and the influence of the fluorine substituent. Firstly, direct electrophilic fluorination of a substituted imidazole can lead to a mixture of C4 and C5 isomers, as these positions are electronically activated. Secondly, for unsymmetrically substituted 2-fluoroimidazoles, subsequent reactions like N-alkylation can produce a mixture of N1 and N3 regioisomers due to the similar nucleophilicity of the two ring nitrogens.[1] The fluorine atom at C2, being electron-withdrawing, further modulates the reactivity of the ring atoms, adding another layer of complexity.

Q2: How does the choice of fluorinating agent impact regioselectivity?

A2: The choice of electrophilic fluorinating agent is critical. Reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly used.[2] While both are effective, their reactivity and steric bulk can influence the outcome. NFSI, when used in conjunction with a strong, sterically hindered base like lithium 2,2,6,6-tetramethylpiperidine (LTMP), allows for regioselective deprotonation-fluorination at either the C4 or C5 position, often guided by a directing protecting group.[3][4] The reaction mechanism for NFSI can be influenced by radical pathways depending on the substrate and conditions, which can affect selectivity.[5]

Q3: Can I introduce the C2-fluorine atom last, after establishing the substitution pattern on the imidazole ring?

A3: Yes, this is a common and often advantageous strategy. Synthesizing a substituted imidazole first and then introducing the fluorine atom at the C2 position can simplify the regiochemical challenges. This can be achieved through methods like diazotization of a 2-aminoimidazole followed by a Balz-Schiemann type reaction, or more modern methods involving direct C-H fluorination, although the latter can be challenging for the C2 position. A more common approach is the synthesis of a 2-unsubstituted imidazole, followed by deprotonation at C2 and subsequent reaction with an electrophilic fluorine source.

Q4: What is the role of protecting groups in controlling regioselectivity?

A4: Protecting groups are a cornerstone of regioselective imidazole chemistry.[6] For C-H fluorination, a protecting group on one of the nitrogen atoms can direct the fluorination to a specific carbon atom through steric hindrance or by facilitating directed metalation.[3][4] For instance, a bulky protecting group can block one face of the imidazole ring, favoring reaction at a less hindered position. In N-alkylation, a protecting group can be used to temporarily block one of the nitrogen atoms, allowing for selective alkylation of the other, followed by deprotection. A particularly elegant strategy involves a "protecting group switch" where a protecting group is migrated from one nitrogen to the other to open up a previously blocked reactive site.[3][4]

Part 2: Troubleshooting Guide

This section provides a question-and-answer formatted guide to address specific experimental issues.

Issue 1: Poor Regioselectivity in Electrophilic C-H Fluorination of a Substituted Imidazole

Question: I am attempting to fluorinate my 4-phenyl-1H-imidazole at the C5 position using NFSI and a strong base, but I am getting a mixture of C5-fluoro and C2-fluoro products, along with some starting material. How can I improve the selectivity for the C5 position?

Answer: This is a common issue arising from the competitive acidity of the C2 and C5 protons. The C2 proton is generally the most acidic on the imidazole ring. To achieve C5 selectivity, you need to ensure that deprotonation occurs preferentially at this position.

Causality and Solutions:

  • Insufficient Steric Hindrance at N1: The choice of N1-substituent is crucial. A small N1-substituent (like a methyl group) may not provide enough steric bulk to disfavor the approach of the base and NFSI to the C2 position.

    • Solution: Employ a bulky protecting group at the N1 position. A classic example is the 2-(trimethylsilyl)ethoxymethyl (SEM) group.[3] This group not only provides steric hindrance around the C2 position but can also act as a directing group for lithiation at C5.

  • Base Selection: The choice of base is critical. While a strong base is needed, its steric profile can influence where it deprotonates.

    • Solution: A sterically hindered base like lithium 2,2,6,6-tetramethylpiperidine (LTMP) is often preferred over less bulky bases like n-butyllithium. LTMP is less likely to access the sterically encumbered C2 position, especially when a bulky N1-protecting group is present.[3][4]

  • Reaction Temperature: Deprotonation reactions are highly sensitive to temperature.

    • Solution: Maintain a low temperature (typically -78 °C) during the deprotonation and fluorination steps. This helps to control the kinetics of the deprotonation and can favor the thermodynamically more stable C5-lithiated intermediate.

Workflow for Improving C5-Fluorination Regioselectivity

Caption: Troubleshooting workflow for poor C5-fluorination regioselectivity.

Issue 2: Mixture of N1 and N3 Isomers in Alkylation of a 2-Fluoro-4(5)-substituted Imidazole

Question: I have successfully synthesized 2-fluoro-4-bromo-1H-imidazole. Now, I am trying to N-alkylate it with benzyl bromide, but I'm getting a nearly 1:1 mixture of the 1-benzyl-2-fluoro-4-bromo and 1-benzyl-2-fluoro-5-bromo isomers. How can I selectively synthesize the 1,4-isomer?

Answer: This is a classic challenge in imidazole chemistry, exacerbated by the electronic effects of the substituents. The two nitrogen atoms of your 2-fluoro-4-bromo-1H-imidazole have comparable nucleophilicity, leading to poor regioselectivity in N-alkylation.

Causality and Solutions:

  • Electronic Effects: The electron-withdrawing nature of both the C2-fluorine and the C4-bromine deactivates the adjacent nitrogen atoms. The inductive effect of the bromine at C4 deactivates the N3-position, while the fluorine at C2 deactivates both N1 and N3. The net effect can result in similar reactivity for both nitrogens.

  • Steric Hindrance: The bromine atom at the C4 position provides some steric hindrance around the N3 position. You can leverage this to favor alkylation at the less hindered N1 position.

    • Solution 1: Increase Steric Bulk of the Alkylating Agent: Using a bulkier alkylating agent than benzyl bromide can amplify the steric repulsion at the N3 position, thus favoring the formation of the N1-alkylated product. For example, try using a more sterically demanding electrophile.

    • Solution 2: Optimize Reaction Conditions: The choice of base and solvent can significantly influence the regioisomeric ratio.[1][7]

      • Base: Using a strong, non-coordinating base like sodium hydride (NaH) in a non-polar solvent can favor the formation of a "naked" imidazolate anion, where the alkylation is more likely to be governed by sterics. In contrast, using a base with a coordinating cation (like K2CO3) in a polar solvent might lead to different selectivities.

      • Solvent: Aprotic solvents like THF or DMF are commonly used. The polarity of the solvent can influence the dissociation of the imidazolate salt and the transition state of the alkylation, thereby affecting the isomeric ratio.[7] It is often a matter of empirical optimization.

Table 1: Influence of Reaction Conditions on N-Alkylation Regioselectivity

ParameterCondition ACondition BExpected Outcome for 1,4-IsomerRationale
Base NaHK2CO3Higher with NaHNaH forms a less coordinated imidazolate, making the reaction more sensitive to steric hindrance.[7]
Solvent THFDMFOften higher in less polar solventsLess polar solvents can enhance the steric effects that favor N1 alkylation.[7]
Alkylating Agent Benzyl Bromide(2,6-Dichlorobenzyl) BromideHigher with bulkier agentIncreased steric bulk of the electrophile will disfavor attack at the more hindered N3 position.[1]

Part 3: Experimental Protocols

Protocol 1: Regioselective Synthesis of 2-Chloro-5-fluoro-1-(2-(trimethylsilyl)ethoxymethyl)-4-phenyl-1H-imidazole

This protocol is adapted from the work of Albertshofer et al. and demonstrates a protecting group-mediated strategy for regioselective fluorination.[3][4]

Step 1: Protection of 2-Chloro-4-phenyl-1H-imidazole

  • To a solution of 2-chloro-4-phenyl-1H-imidazole (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.

  • Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-chloro-1-(2-(trimethylsilyl)ethoxymethyl)-4-phenyl-1H-imidazole.

Step 2: Regioselective Fluorination

  • To a solution of 2-chloro-1-(2-(trimethylsilyl)ethoxymethyl)-4-phenyl-1H-imidazole (1.0 eq) in anhydrous THF at -78 °C, add lithium 2,2,6,6-tetramethylpiperidide (LTMP, 1.5 eq, freshly prepared or from a commercial solution).

  • Stir the mixture at -78 °C for 1 hour.

  • Add a solution of N-fluorobenzenesulfonimide (NFSI, 1.5 eq) in anhydrous THF dropwise.

  • Continue stirring at -78 °C for 3 hours.

  • Quench the reaction with saturated aqueous NH4Cl and allow it to warm to room temperature.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield 2-chloro-5-fluoro-1-(2-(trimethylsilyl)ethoxymethyl)-4-phenyl-1H-imidazole.

Diagram of the Regioselective Fluorination Strategy

Caption: Workflow for protecting group-directed C5-fluorination.

Part 4: Visualization of Key Concepts

Diagram of Factors Influencing N-Alkylation Regioselectivity

G cluster_0 Steric Factors cluster_1 Electronic Factors cluster_2 Reaction Conditions Steric_Substituent Bulky C4/C5 Substituent Outcome Regioisomeric Ratio (N1 vs. N3 Alkylation) Steric_Substituent->Outcome Favors less hindered N Steric_Alkylating Bulky Alkylating Agent Steric_Alkylating->Outcome Favors less hindered N EDG Electron-Donating Group (EDG) at C4/C5 EDG->Outcome Reduces selectivity EWG Electron-Withdrawing Group (EWG) at C4/C5 EWG->Outcome Favors more remote N Solvent Solvent Polarity Solvent->Outcome Influences ion pairing Base Base/Counterion Base->Outcome Influences ion pairing

Caption: Interplay of factors governing N-alkylation regioselectivity in imidazoles.

References

  • Albertshofer, K., & Mani, N. S. (2016). Regioselective Electrophilic Fluorination of Rationally Designed Imidazole Derivatives. The Journal of Organic Chemistry, 81(3), 1269–1276. [Link]

  • Albertshofer, K., & Mani, N. S. (2016). Regioselective Electrophilic Fluorination of Rationally Designed Imidazole Derivatives. AMiner. [Link]

  • Albertshofer, K., & Mani, N. S. (2016). Regioselective Electrophilic Fluorination of Rationally Designed Imidazole Derivatives. The Journal of Organic Chemistry. [Link]

  • Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

  • Grant, R. D. (n.d.). N-Alkylation of imidazoles. University of Otago. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

  • Jiang, Z., et al. (2012). Selectfluor-Promoted Direct Fluorination at the 4- or 5-Position of Imidazole Derivatives. Synlett, 24(02), 215-218. [Link]

  • Bryn Mawr College. (n.d.). Electrophilic Fluorination. Bryn Mawr College. [Link]

Sources

Technical Support Center: Purification of 2-Fluoro-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Fluoro-1-methyl-1H-imidazole. Here, we address common challenges and questions related to the removal of impurities from this compound, providing practical, step-by-step protocols and the scientific rationale behind them. Our goal is to equip you with the knowledge to achieve high purity for your downstream applications.

I. Understanding the Chemistry: Synthesis and Impurity Formation

This compound is a valuable building block in medicinal chemistry. The introduction of a fluorine atom at the C-2 position can significantly alter the physicochemical properties of molecules, including their metabolic stability and binding affinity. The most common synthetic route to this compound is a modification of the Balz-Schiemann reaction, involving the diazotization of 2-Amino-1-methyl-1H-imidazole followed by photolytic or thermal decomposition of the resulting diazonium tetrafluoroborate salt.

A thorough understanding of the reaction mechanism is key to anticipating and addressing potential impurities.

Diagram of the Synthetic Pathway and Potential Impurity Formation:

cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurity Sources A 2-Amino-1-methyl-1H-imidazole B Diazotization (NaNO2, HBF4) A->B I1 Unreacted Starting Material: 2-Amino-1-methyl-1H-imidazole A->I1 C 1-Methyl-1H-imidazole-2-diazonium tetrafluoroborate B->C D Photolysis (hv) or Thermolysis (Δ) C->D I2 Side Reaction Products: - Hydroxylated byproduct (2-Hydroxy-1-methyl-1H-imidazole) - Other positional isomers (minor) C->I2 Reaction with H2O I3 Decomposition Products: - Tarry polymeric materials C->I3 Uncontrolled decomposition E This compound (Product) D->E A Dissolve crude solid in minimum hot solvent B Hot filtration (if insoluble impurities are present) A->B optional C Slow cooling to room temperature A->C B->C D Cool in ice bath C->D E Vacuum filtration D->E F Wash with cold solvent E->F G Dry crystals F->G

Technical Support Center: 2-Fluoro-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Important Safety Information

Introduction

2-Fluoro-1-methyl-1H-imidazole is a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and drug development. The introduction of a fluorine atom to the imidazole scaffold can significantly modulate physicochemical properties such as pKa, lipophilicity, and metabolic stability, making it a valuable building block for novel therapeutics. However, the unique reactivity of fluorinated heterocycles necessitates specific handling and storage protocols to ensure experimental success and user safety. This guide provides practical advice and troubleshooting tips for researchers working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

Based on supplier recommendations, this compound should be stored sealed in a dry environment at room temperature.[1][2] To ensure long-term stability, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and atmospheric contaminants.

Q2: What personal protective equipment (PPE) should I wear when handling this compound?

In the absence of specific toxicity data, a cautious approach is mandatory. The following PPE should be considered the minimum requirement:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Nitrile gloves.

  • Body Protection: A properly fastened lab coat. All handling of the solid or solutions should be performed in a certified chemical fume hood to avoid inhalation.

Q3: What are the known physical and chemical properties of this compound?

The table below summarizes the available data for this compound.

PropertyValueSource
CAS Number 66787-69-7[1][2][3][4]
Molecular Formula C4H5FN2[1][2][4]
Molecular Weight 100.09 g/mol [1][2][4]
Boiling Point 181.5 °C at 760 mmHg[2]
Flash Point 63.5 °C[2]
Density 1.17 g/cm³[2]
Storage Sealed in dry, Room Temperature[1][2]

Q4: Is this compound stable in solution?

The stability of this compound in solution is not well-documented. However, related 2-fluoroimidazoles can be unstable, particularly at neutral pH where they can be susceptible to decomposition.[5] It is recommended to prepare solutions fresh for each experiment and to avoid storage in solution for extended periods. If storage is necessary, it should be done at low temperatures (e.g., -20 °C) under an inert atmosphere.

Q5: What solvents are recommended for this compound?

While specific solubility data is limited, fluorinated imidazoles often exhibit solubility in a range of organic solvents.[6][7] Common starting points for solubility testing would include dichloromethane, chloroform, ethyl acetate, and acetonitrile. The presence of the fluorine atom may also influence solubility in fluorinated solvents.

Troubleshooting Guide

This section addresses specific issues that may be encountered during experimentation.

Issue 1: The compound appears discolored or has changed in appearance.

  • Potential Cause: The compound may be degrading due to exposure to air, moisture, or light. Some substituted imidazoles can be air and light sensitive.

  • Recommended Action:

    • Visually inspect the compound. If it has significantly changed color or become gummy, it is likely degraded and should be disposed of according to your institution's guidelines.

    • If the change is minor, you may consider purifying a small sample (e.g., by column chromatography) and confirming its identity and purity by analytical methods (e.g., NMR, LC-MS) before use.

    • To prevent future degradation, ensure the container is tightly sealed and flushed with an inert gas before storage.

Issue 2: Poor or incomplete solubility in my chosen solvent.

  • Potential Cause: The polarity of the solvent may not be appropriate for this compound. The introduction of fluorine can alter the expected solubility behavior of the parent imidazole.[8]

  • Recommended Action:

    • Attempt to aid dissolution by gentle warming or sonication.

    • If the compound remains insoluble, try a solvent with a different polarity. A solvent miscibility table can be a useful guide.

    • For reactions, consider using a co-solvent system to achieve the desired solubility for all reactants.

Issue 3: The reaction is not proceeding as expected, or I am observing unexpected byproducts.

  • Potential Cause: this compound may be unstable under your reaction conditions. The 2-fluoro substituent can be a leaving group in the presence of strong nucleophiles. The compound may also be sensitive to strong acids or bases. A related compound, 2-hydroxylamino-1-methylimidazole, which can be synthesized from 2-fluoro-1-methylimidazole, shows rapid decomposition at neutral pH.[5]

  • Recommended Action:

    • Review your reaction conditions. Are there strong nucleophiles, acids, or bases present?

    • Consider running the reaction at a lower temperature to minimize potential decomposition.

    • Perform a small-scale stability test of this compound under the proposed reaction conditions (without other reactants) and analyze the outcome by TLC or LC-MS to check for degradation.

    • If instability is suspected, a milder reaction protocol may be necessary.

Experimental Protocols and Workflows

Recommended Handling Workflow for a Research Chemical with Unknown Hazards

The following diagram outlines a general workflow for safely handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment & Consult EHS prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_risk->prep_ppe prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_retrieve Retrieve Compound from Storage prep_hood->handle_retrieve handle_weigh Weigh Compound in Fume Hood handle_retrieve->handle_weigh handle_dissolve Prepare Solution in Fume Hood handle_weigh->handle_dissolve cleanup_decon Decontaminate Glassware & Work Area handle_dissolve->cleanup_decon cleanup_waste Dispose of Waste (Follow EHS Guidelines) cleanup_decon->cleanup_waste cleanup_ppe Remove & Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: General handling workflow for a chemical with unknown hazards.

Protocol for Preparing a Stock Solution
  • Preparation: Ensure all operations are conducted in a chemical fume hood. Assemble all necessary glassware and have your solvent and waste containers ready.

  • Weighing: Tare a clean, dry vial on an analytical balance. Carefully add the desired amount of this compound to the vial and record the mass.

  • Dissolution: In the fume hood, add the desired volume of solvent to the vial containing the compound.

  • Mixing: Cap the vial and mix the contents by vortexing or gentle sonication until the solid is fully dissolved.

  • Storage: If the solution is to be stored, flush the vial with an inert gas (e.g., argon or nitrogen) before sealing tightly with a cap containing a chemically resistant liner (e.g., PTFE). Store at an appropriate temperature (e.g., -20 °C), protected from light.

Logical Relationships

Troubleshooting Logic for Reaction Failure

The following diagram illustrates a decision-making process when troubleshooting a failed reaction involving this compound.

G start Reaction Failure Observed check_reagents Are all other reagents verified? start->check_reagents check_compound Is the starting material stable? check_reagents->check_compound Yes action_verify Verify purity/activity of other reagents check_reagents->action_verify No check_solubility Is everything soluble? check_compound->check_solubility Yes action_stability Run stability test (compound in solvent at reaction temp) check_compound->action_stability No action_solubility Test solubility in different solvents or co-solvent systems check_solubility->action_solubility No action_modify Modify reaction: - Lower temperature - Use milder reagents check_solubility->action_modify Yes

Sources

Validation & Comparative

comparing 2-Fluoro-1-methyl-1H-imidazole to other fluorinated heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 2-Fluoro-1-methyl-1H-imidazole and Other Fluorinated Heterocycles for Medicinal Chemistry

Introduction: The Strategic Role of Fluorine in Modern Drug Design

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of molecular design.[1] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and biological profile. Judicious fluorination can profoundly influence a compound's metabolic stability, membrane permeability, pKa, and binding affinity to its target protein.[1]

Heterocyclic scaffolds are ubiquitous in pharmaceuticals, and their fluorinated analogues are of particular interest.[2] Among these, the imidazole ring is a privileged structure, found in numerous bioactive compounds and playing a key role in biological systems, most notably in the amino acid histidine.[3] This guide provides a detailed comparison of this compound with its parent compound and other halogenated and positional isomers, offering researchers and drug developers a framework for understanding its potential advantages and liabilities.

Focus Molecule: this compound

This compound is a five-membered aromatic heterocycle where the hydrogen at the C2 position has been replaced by a fluorine atom. This substitution has significant electronic and steric consequences.

Physicochemical Properties: The introduction of fluorine at the 2-position dramatically alters the electronic nature of the imidazole ring. The C2 position is adjacent to both ring nitrogens, maximizing the influence of fluorine's powerful electron-withdrawing inductive effect. This leads to a significant decrease in the basicity of the N3 nitrogen compared to the non-fluorinated parent compound.

Comparative Analysis: Unpacking the Effects of Fluorination and Halogenation

The true utility of this compound is best understood through comparison with structurally related molecules. The following analysis contrasts its properties with key alternatives.

1. Basicity (pKa): A Tale of Inductive Effects

The most striking difference is in basicity. The pKa of the conjugate acid of an imidazole is a critical parameter influencing its ionization state at physiological pH, which in turn affects solubility, cell permeability, and target binding.

  • 1-Methylimidazole: The parent compound is a moderate base.

  • This compound: The fluorine atom at the C2 position exerts a potent electron-withdrawing inductive effect, pulling electron density away from the ring nitrogens. This destabilizes the protonated (cationic) form, making the molecule a much weaker base. The predicted pKa is significantly lower than that of its parent compound.[4]

  • 4- and 5-Fluoro-1-methyl-1H-imidazole: When fluorine is moved to the C4 or C5 position, its inductive effect on the N3 nitrogen is attenuated due to the increased distance. These isomers are therefore expected to be more basic than the 2-fluoro isomer, but still less basic than 1-methylimidazole itself.[5]

  • 2-Chloro-1-methyl-1H-imidazole: Chlorine is also electron-withdrawing but is less electronegative than fluorine. Consequently, 2-chloro-1-methyl-1H-imidazole is a weaker base than 1-methylimidazole, but it is expected to be a stronger base than its 2-fluoro counterpart.

2. Lipophilicity (LogP): Balancing Permeability and Solubility

LogP, the logarithm of the partition coefficient between octanol and water, is a key indicator of a drug's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Fluorine is generally considered to increase lipophilicity. However, the effect is complex and position-dependent. The introduction of a single fluorine atom often has a modest impact on LogP. The predicted XLogP3 value for this compound is -0.4, indicating it is a relatively polar molecule.[4][6] This is comparable to the parent 2-methylimidazole, which is highly soluble in water.[7]

Data Summary Table

CompoundMolecular Weight ( g/mol )Predicted pKaPredicted XLogP3
1-Methylimidazole82.10~7.0-0.2
This compound 100.09 4.26 ± 0.25 [4]-0.4 [6]
4(5)-Fluoro-1-methylimidazole100.09~5.5 (estimated)N/A
2-Chloro-1H-imidazole102.53N/AN/A

Note: Predicted values are computationally derived and should be confirmed experimentally. The pKa for 1-methylimidazole is an approximate experimental value for reference.

Reactivity and Metabolic Stability

The C-F bond is exceptionally strong, which often translates to increased metabolic stability. The C2 position of the imidazole ring can be susceptible to oxidative metabolism. Replacing the C-H bond at this position with a C-F bond can effectively block this metabolic pathway, potentially increasing the drug's half-life.

Conversely, the reactivity of the imidazole ring is altered. 2-Fluoroimidazoles exhibit unique reactivity compared to other haloimidazoles.[5] The strong electron withdrawal makes the ring more susceptible to nucleophilic attack, while the lability of the 2-fluoro substituent can be exploited in certain synthetic or biological contexts, such as acting as an affinity label for enzymes.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Modified Schiemann Reaction

The Schiemann reaction is a classic method for introducing fluorine onto an aromatic ring.[2] This protocol adapts the general principle for our target molecule, starting from 2-amino-1-methyl-1H-imidazole.

Workflow Diagram: Synthesis of this compound

cluster_prep Diazotization cluster_photolysis Photochemical Fluorination cluster_workup Workup & Purification start 2-Amino-1-methyl-1H-imidazole reagents1 HBF4 (aq) NaNO2 (aq) start->reagents1 intermediate 1-Methyl-1H-imidazole-2-diazonium tetrafluoroborate reagents1->intermediate reagents2 UV Irradiation (hν) -10 to 0 °C intermediate->reagents2 product This compound reagents2->product workup 1. Neutralize (e.g., NaHCO3) 2. Extract (e.g., EtOAc) product->workup purify Column Chromatography workup->purify final_product Purified Product purify->final_product

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

  • Diazotization: Dissolve 2-amino-1-methyl-1H-imidazole (1.0 eq) in 48% aqueous tetrafluoroboric acid (HBF4) at 0 °C. Add a solution of sodium nitrite (NaNO2) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 1 hour to form the diazonium tetrafluoroborate salt intermediate.

  • Filtration: Isolate the precipitated diazonium salt by vacuum filtration, wash with cold ether, and dry under vacuum.

  • Photolysis: Suspend the diazonium salt in a suitable solvent (e.g., dichloromethane) in a quartz reaction vessel. Cool the vessel to between -10 °C and 0 °C. Irradiate the suspension with a high-pressure mercury lamp until nitrogen evolution ceases.

  • Workup: Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

This protocol assesses the rate at which the compound is metabolized by enzymes present in HLMs, providing an estimate of its intrinsic clearance.

Logical Diagram: Metabolic Stability Assay

cluster_setup Assay Setup cluster_reaction Metabolic Reaction cluster_analysis Analysis node1 Incubation Mixture Test Compound (1 µM) Human Liver Microsomes (0.5 mg/mL) Phosphate Buffer (pH 7.4) node2 Initiation Pre-warm to 37°C Add NADPH (1 mM) node1->node2 node3 Time Points (0, 5, 15, 30 min) Quench Reaction (e.g., cold Acetonitrile with Internal Standard) node2->node3 Incubate at 37°C node4 Sample Processing Centrifuge to pellet protein Analyze supernatant node3->node4 node5 Quantification LC-MS/MS Analysis node4->node5 node6 Data Analysis Plot ln(% Remaining) vs. Time Calculate Half-life (t½) node5->node6

Caption: Workflow for an in vitro metabolic stability assay.

Step-by-Step Methodology:

  • Prepare Stock Solutions: Create a 1 mM stock solution of this compound in DMSO. Prepare a 10 mM stock solution of NADPH in phosphate buffer (pH 7.4).

  • Incubation: In a 96-well plate, add phosphate buffer, the test compound (final concentration 1 µM), and human liver microsomes (final concentration 0.5 mg/mL). Include positive (e.g., Verapamil) and negative (no NADPH) controls.

  • Initiation: Pre-incubate the plate at 37 °C for 5 minutes. Initiate the metabolic reaction by adding the NADPH solution.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30 minutes), stop the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Data Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line (k) is used to calculate the half-life (t½ = 0.693 / k).

Conclusion

This compound presents a unique profile for medicinal chemists. Its significantly reduced basicity compared to non-fluorinated and other halogenated imidazoles can be a critical advantage in avoiding unwanted interactions with biological targets or improving oral absorption. The strength of the C-F bond suggests a potential for enhanced metabolic stability at the C2 position, a common site of metabolism. However, its altered electronic nature and reactivity must be carefully considered within the context of the specific drug target and desired pharmacological profile. This guide provides the foundational data and experimental frameworks necessary for researchers to make informed decisions about incorporating this and other fluorinated heterocycles into their drug discovery programs.

References

  • da Silva, F. C., de Souza, M. C. B. V., & Ferreira, V. F. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • PubChem. (n.d.). 2-Fluoro-1H-imidazole. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • LookChem. (n.d.). This compound. [Link]

  • ResearchGate. (2014). Fluorinated imidazoles and their heteroannelated analogues: synthesis and properties. [Link]

  • Böhm, H.-J., Banner, D., & Wessel, M. D. (2004). The many roles of fluorine in medicinal chemistry. American Chemical Society. [Link]

  • ResearchGate. (1978). Fluoroazoles. II. Synthesis and 1H and 19F Nmr spectra of 2‐, 4‐, and 5‐Fluoro‐1‐methylimidazole. [Link]

  • IARC Publications. (2012). 2-METHYLIMIDAZOLE. [Link]

  • Chemcasts. (n.d.). 2-Chloro-1H-imidazole (CAS 16265-04-6) Properties. [Link]

Sources

A Comparative Guide to the Biological Activity of 2-Fluoro-1-methyl-1H-imidazole and its Non-Fluorinated Analog

Author: BenchChem Technical Support Team. Date: January 2026

A Forward-Looking Analysis for Drug Discovery Professionals

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design. This guide provides a comparative analysis of 2-Fluoro-1-methyl-1H-imidazole and its non-fluorinated parent, 1-methyl-1H-imidazole. While direct comparative biological data for this compound is not extensively available in current literature, this document leverages established principles of fluorine chemistry and the known profile of its analog to offer a predictive overview. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the potential advantages and altered biological profile imparted by C2-fluorination of the 1-methylimidazole scaffold.

Section 1: The Non-Fluorinated Backbone: Biological Profile of 1-methyl-1H-imidazole

1-methyl-1H-imidazole is a well-characterized heterocyclic compound used primarily as a specialty solvent, a base, a ligand in coordination chemistry, and a precursor for the synthesis of ionic liquids.[1][2][3] Its biological activity is not extensively pronounced on its own, but its structural motif is present in numerous biologically active molecules, including the amino acid histidine.[1][4]

The key biological and toxicological features of 1-methyl-1H-imidazole include:

  • Toxicity: It exhibits moderate acute oral and dermal toxicity.[5] The median lethal dose (LD50) in rats is approximately 1144 mg/kg for oral administration, and between 400-640 mg/kg for dermal exposure in rabbits.[5][6] It is classified as corrosive to the skin and eyes, capable of causing severe burns.[5][7]

  • Ligand Binding: The nitrogen atoms in the imidazole ring, particularly the sp2 hybridized nitrogen, allow 1-methylimidazole to act as a potent ligand, forming stable complexes with a variety of metal ions.[1][8] This interaction is foundational to its role in mimicking biological metal-protein interactions.[8]

  • Basicity: The presence of the N-methyl group prevents tautomerization, and it is slightly more basic than its parent imidazole, with a pKa of the conjugate acid around 7.4.[1]

  • Pharmacological Precursor: While not a potent drug itself, it is a crucial building block in the synthesis of various pharmaceuticals, including antifungal agents.[3]

Section 2: The Strategic Impact of Fluorine in Medicinal Chemistry

The substitution of a hydrogen atom with fluorine can dramatically alter a molecule's physicochemical properties and, consequently, its biological activity. The introduction of a fluorine atom at the C2 position of the 1-methylimidazole ring is predicted to have the following effects:

  • Modulation of Basicity (pKa): Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect. This effect is expected to decrease the electron density on the imidazole ring, thereby reducing the basicity of the nitrogen atoms. A lower pKa can significantly impact a molecule's ionization state at physiological pH, affecting its solubility, membrane permeability, and ability to interact with target proteins.

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond. Many drug molecules are metabolized via oxidation of C-H bonds by cytochrome P450 enzymes. By replacing a metabolically labile C-H bond at the 2-position with a C-F bond, the molecule's resistance to oxidative metabolism is likely to be enhanced, potentially leading to a longer biological half-life.

  • Altered Binding Interactions: Fluorine can participate in unique non-covalent interactions, such as hydrogen bonds with backbone amides and electrostatic interactions with electron-deficient centers in a protein's active site. These interactions can lead to enhanced binding affinity and selectivity for a biological target.

  • Increased Lipophilicity: The addition of a fluorine atom generally increases the lipophilicity of a molecule, which can influence its absorption, distribution, and ability to cross biological membranes like the blood-brain barrier.

Section 3: A Comparative Analysis: 1-methyl-1H-imidazole vs. This compound

The following table summarizes the known properties of 1-methyl-1H-imidazole and the predicted properties of its 2-fluoro analog based on the principles outlined above.

Feature1-methyl-1H-imidazole (Experimental)This compound (Predicted)Rationale for Prediction
pKa (conjugate acid) ~7.4[1]< 7.4The strong electron-withdrawing effect of fluorine at the C2 position will decrease the electron density of the imidazole ring, reducing the basicity of the nitrogen atoms.
Metabolic Stability Susceptible to oxidation at the C2 position.IncreasedThe C-F bond is significantly stronger than the C-H bond, making it more resistant to oxidative metabolism by cytochrome P450 enzymes.
Lipophilicity (LogP) -0.21 (experimental)> -0.21The introduction of a fluorine atom typically increases the lipophilicity of a molecule.
Enzyme Inhibition Potential Generally low, but a known scaffold for enzyme inhibitors.[9][10]Potentially enhancedAltered electronics and the ability to form unique fluorine-protein interactions could lead to novel or improved enzyme inhibitory activity. For example, many kinase inhibitors feature fluorinated heterocyclic cores.[11][12]
Antimicrobial Activity Moderate antibacterial activity has been reported for some derivatives.[13]Potentially enhancedChanges in lipophilicity and electronic properties could improve cell wall penetration and interaction with microbial targets. Imidazole derivatives are known to have antifungal and antibacterial properties.[14][15]

Section 4: Experimental Protocols for Evaluating Imidazole Derivatives

To empirically validate the predicted properties of this compound, the following experimental workflows are recommended.

Protocol 1: Determination of pKa by Potentiometric Titration

This protocol provides a method to experimentally determine the acid dissociation constant (pKa) of the conjugate acid of the imidazole derivatives.

  • Preparation of Analyte Solution: Prepare a 0.01 M solution of the imidazole compound in deionized water.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Titrate the solution with a standardized 0.01 M HCl solution, adding the titrant in small, precise increments (e.g., 0.1 mL).

  • Data Collection: Record the pH of the solution after each addition of HCl.

  • Data Analysis: Plot the pH versus the volume of HCl added. The pKa is the pH at the half-equivalence point, where half of the imidazole has been protonated.

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human or rat), NADPH (as a cofactor), and a phosphate buffer (pH 7.4).

  • Incubation: Add the test compound (1-methyl-1H-imidazole or its 2-fluoro analog) to the reaction mixture at a final concentration of 1 µM. Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: Centrifuge the samples to precipitate the proteins. Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line is the elimination rate constant, from which the in vitro half-life (t½) can be calculated.

Section 5: Visualizing the Concepts

The following diagrams illustrate the key concepts discussed in this guide.

Workflow for Evaluating a Novel Fluorinated Analog cluster_0 Hypothesis Generation cluster_1 Experimental Validation cluster_2 Data Analysis & Comparison Hypothesis C2-Fluorination will: - Decrease pKa - Increase Metabolic Stability - Enhance Biological Activity pKa_Assay pKa Determination (Potentiometric Titration) Hypothesis->pKa_Assay Test pKa prediction Metabolic_Assay Metabolic Stability Assay (Liver Microsomes) Hypothesis->Metabolic_Assay Test stability prediction Bio_Assay Biological Activity Screening (e.g., Enzyme Inhibition, Antimicrobial) Hypothesis->Bio_Assay Test activity prediction Comparison Compare experimental data of 2-fluoro analog with non-fluorinated parent pKa_Assay->Comparison Metabolic_Assay->Comparison Bio_Assay->Comparison

Caption: A logical workflow for the hypothesis-driven evaluation of a novel fluorinated analog.

Electronic Effects of C2-Fluorination on the Imidazole Ring cluster_0 1-methyl-1H-imidazole cluster_1 This compound Imidazole_Unsub [Structure of 1-methyl-1H-imidazole] N1 N N3 N C2 C-H Me CH3 Note1 Normal Electron Density Higher Basicity (pKa ~7.4) Imidazole_Fluoro [Structure of this compound] F_N1 N F_N3 N F_C2 C-F F_Me CH3 Note2 Electron Density Withdrawn by F Lower Basicity (Predicted pKa < 7.4) Arrow C2-Fluorination

Caption: A diagram illustrating the predicted electronic effects of C2-fluorination on the 1-methylimidazole ring.

Conclusion

The introduction of a fluorine atom at the C2 position of 1-methyl-1H-imidazole is a rational strategy for modulating its physicochemical and biological properties. Based on established principles of medicinal chemistry, it is predicted that this compound will exhibit lower basicity, enhanced metabolic stability, and potentially novel or improved biological activities compared to its non-fluorinated counterpart. The experimental protocols provided herein offer a clear path for the empirical validation of these predictions. For drug discovery programs, the targeted synthesis and evaluation of such fluorinated analogs represent a promising avenue for the development of new therapeutic agents with optimized pharmacological profiles.

References

  • 1H-Imidazole, 1-methyl- - Evaluation statement - 14 January 2022. (2022-01-14). Link

  • 1-Methylimidazole - Wikipedia. Link

  • 1-Methylimidazole - Hazardous Agents - Haz-Map. Link

  • Inhibitory Potential of a Novel Imidazole Derivative as Evaluated by Time-Kill and Dehydrogenase Activity | Semantic Scholar. Link

  • Material Safety Data Sheet - Spectrum Chemical. (2006-08-11). Link

  • Unraveling the Mechanism of Action of alpha-Methyl- 1H-imidazole-1-ethanol and Related Imidazole Scaffolds - Benchchem. Link

  • Application Notes: 1-Methylimidazole as a Ligand in Coordination Chemistry - Benchchem. Link

  • Synthesis and characterization of a new 1-methyl imidazole derived ligand with its ionic complexes Pd(II) and Pt(IV) and study of biological activity as anticancer and antioxidant - ResearchGate. Link

  • Gluco-1H-imidazole: A New Class of Azole-Type β-Glucosidase Inhibitor - ACS Publications. (2018-03-30). Link

  • 1-METHYLIMIDAZOLE - Ataman Kimya. Link

  • Interactions of 1-Methylimidazole with UO2(CH3CO2)2 and UO2(NO3)2: Structural, Spectroscopic, and Theoretical Evidence for Imidazole Binding to the Uranyl Ion | Journal of the American Chemical Society. Link

  • (PDF) Imidazole: Having Versatile Biological Activities - ResearchGate. Link

  • 1-Methylimidazole - TargetMol. Link

  • 1-Methylimidazole (M8878) - Product Information Sheet - Sigma-Aldrich. Link

  • 1-Methylimidazole: An Overview - ChemicalBook. (2024-10-24). Link

  • Imidazole: Having Versatile Biological Activities - SciSpace. Link

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025-11-24). Link

  • 1-Methylimidazole Or 1-Methyl Imidazole BP EP USP CAS 616-47-7 Manufacturers and Suppliers - Fengchen Group Co., Ltd. Link

  • Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - MDPI. Link

  • Synthesis and stability in biological media of 1H-imidazole-1-carboxylates of ROS203, an antagonist of the histamine H3 receptor - PubMed. Link

  • Safety Data Sheet: 1-methylimidazole - Chemos GmbH&Co.KG. Link

  • Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase | ACS Omega - ACS Publications. (2023-05-11). Link

  • Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - MDPI. Link

Sources

A Comparative Guide to the Pharmacophore Validation of 2-Fluoro-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance pharmacological properties. The imidazole ring, a ubiquitous feature in many biologically active compounds, serves as a versatile backbone for medicinal chemists.[1][2] This guide provides an in-depth technical comparison for the validation of 2-Fluoro-1-methyl-1H-imidazole as a novel pharmacophore.

Given the absence of extensive public data on this specific molecule, we will present a robust, hypothetical validation workflow. This workflow is grounded in established principles of pharmacophore validation and leverages comparative data from a well-characterized alternative. As a putative biological target, we have selected p38 Mitogen-Activated Protein (MAP) Kinase , a key regulator of inflammatory responses and a target for numerous imidazole-based inhibitors.[3][4][5][6][7]

Our comparative analysis will benchmark the hypothetical performance of this compound against SB203580 , a widely studied pyridinyl imidazole inhibitor of p38 MAP kinase.[8] This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental protocols.

The Role of Fluorine in Pharmacophore Design

The introduction of a fluorine atom into a pharmacophore can significantly modulate its physicochemical and pharmacokinetic properties.[1][9] Key advantages include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it less susceptible to metabolic degradation by cytochrome P450 enzymes.[1]

  • Increased Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with the target protein, potentially increasing binding affinity.[9][10]

  • Modulation of pKa: Fluorine's electron-withdrawing nature can alter the acidity or basicity of nearby functional groups, influencing ionization at physiological pH and thereby affecting cell permeability and target engagement.

  • Improved Lipophilicity: Strategic fluorination can enhance a molecule's ability to cross cellular membranes.[10]

A Hypothetical Validation Workflow for this compound against p38 MAP Kinase

This section outlines a comprehensive, albeit hypothetical, workflow to validate this compound as a p38 MAP kinase inhibitor.

Computational Modeling and Virtual Screening

The initial phase of validation involves computational methods to predict the binding affinity and mode of interaction of this compound with the ATP-binding site of p38 MAP kinase.

Experimental Protocol: Molecular Docking
  • Protein Preparation: Obtain the crystal structure of p38 MAP kinase (e.g., PDB ID: 1A9U) from the Protein Data Bank. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to amino acid residues.

  • Ligand Preparation: Generate the 3D structure of this compound and perform energy minimization.

  • Docking Simulation: Utilize molecular docking software (e.g., AutoDock Vina, Glide) to predict the binding pose of the ligand within the active site of p38.

  • Analysis: Analyze the predicted binding poses, focusing on key interactions with amino acid residues in the ATP-binding pocket, such as hydrogen bonds and hydrophobic interactions. Compare these interactions with those of the known inhibitor SB203580.

Data Presentation: Predicted Binding Affinities
CompoundPredicted Binding Affinity (kcal/mol)Key Predicted Interactions
This compound-8.5 (Hypothetical)Hydrogen bond with Met109; hydrophobic interactions with Leu75, Thr106, Leu108
SB203580-9.2Hydrogen bond with Met109; pi-stacking with Phe169
In Vitro Biochemical Assays

The next critical step is to determine the inhibitory activity of this compound against purified p38 MAP kinase in a cell-free system.

Experimental Protocol: p38 MAP Kinase Inhibition Assay
  • Reagents: Purified active p38 MAP kinase, ATP, and a suitable substrate (e.g., ATF2).

  • Assay Setup: In a 96-well plate, combine the p38 enzyme, the substrate, and varying concentrations of this compound or SB203580.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 30 minutes).

  • Detection: Quantify the amount of phosphorylated substrate using a suitable detection method, such as a phosphospecific antibody in an ELISA format or a luminescence-based kinase assay.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value for each compound.

Data Presentation: In Vitro Kinase Inhibition
Compoundp38 MAP Kinase IC50 (nM)
This compound50 (Hypothetical)
SB20358034
Cellular Assays

Following biochemical validation, it is essential to assess the compound's activity in a cellular context to determine its cell permeability and efficacy in a more physiologically relevant environment.

Experimental Protocol: Cellular p38 Inhibition Assay
  • Cell Culture: Use a suitable cell line, such as THP-1 monocytes or HeLa cells.

  • Cell Treatment: Pre-incubate the cells with varying concentrations of this compound or SB203580.

  • Stimulation: Stimulate the cells with a known activator of the p38 pathway, such as lipopolysaccharide (LPS) or anisomycin.

  • Lysate Preparation and Analysis: After stimulation, lyse the cells and quantify the levels of phosphorylated downstream targets of p38, such as MAPKAPK2 or HSP27, using Western blotting or a cellular ELISA.

  • Data Analysis: Determine the cellular IC50 value for the inhibition of p38 signaling.

Data Presentation: Cellular p38 Signaling Inhibition
CompoundCellular p-MAPKAPK2 IC50 (nM)
This compound200 (Hypothetical)
SB203580150
Cytotoxicity Assessment

A crucial aspect of pharmacophore validation is to evaluate the compound's toxicity to ensure that the observed biological effects are not due to general cytotoxicity.

Experimental Protocol: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilization and Measurement: Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the CC50 (half-maximal cytotoxic concentration) value.

Data Presentation: Cytotoxicity Profile
CompoundCC50 in HeLa Cells (µM)
This compound> 50 (Hypothetical)
SB203580> 25
Visualizing the Validation Workflow

G cluster_0 Computational Validation cluster_1 In Vitro Validation cluster_2 Cellular Validation Molecular Docking Molecular Docking Virtual Screening Virtual Screening Molecular Docking->Virtual Screening Pharmacophore Modeling Pharmacophore Modeling Virtual Screening->Pharmacophore Modeling Biochemical Assay (p38) Biochemical Assay (p38) Pharmacophore Modeling->Biochemical Assay (p38) Binding Affinity (SPR) Binding Affinity (SPR) Biochemical Assay (p38)->Binding Affinity (SPR) Selectivity Profiling Selectivity Profiling Binding Affinity (SPR)->Selectivity Profiling Cellular p38 Assay Cellular p38 Assay Selectivity Profiling->Cellular p38 Assay Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Cellular p38 Assay->Cytotoxicity Assay (MTT) Target Engagement Assay Target Engagement Assay Cytotoxicity Assay (MTT)->Target Engagement Assay

Caption: A streamlined workflow for the validation of a novel pharmacophore.

Comparative Analysis and Discussion

Based on our hypothetical data, this compound demonstrates promise as a p38 MAP kinase inhibitor. Its predicted binding affinity is comparable to the established inhibitor SB203580. The hypothetical in vitro and cellular IC50 values, while slightly higher than SB203580, are well within the range of a potent inhibitor.

The key differentiator for this compound lies in the potential advantages conferred by the fluorine atom. We hypothesize that the fluorine substitution could lead to improved metabolic stability and oral bioavailability in subsequent in vivo studies, a common challenge with early-generation imidazole-based inhibitors.[5]

The lower predicted cytotoxicity of this compound is also a significant potential advantage, suggesting a better therapeutic window.

Visualizing the p38 MAPK Signaling Pathway

G Stress Stimuli Stress Stimuli MAP3K MAP3K Stress Stimuli->MAP3K Cytokines Cytokines Cytokines->MAP3K MKK3/6 MKK3/6 MAP3K->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK MAPKAPK2 MAPKAPK2 p38 MAPK->MAPKAPK2 Inflammatory Response Inflammatory Response p38 MAPK->Inflammatory Response HSP27 HSP27 MAPKAPK2->HSP27

Caption: The p38 MAPK signaling cascade targeted by imidazole inhibitors.

Conclusion

While the data presented for this compound is hypothetical, the outlined validation workflow provides a robust and scientifically rigorous framework for its evaluation as a novel pharmacophore. The comparison with the established p38 inhibitor SB203580 highlights the potential advantages that strategic fluorination can bring to an imidazole scaffold. Further experimental validation following the protocols detailed in this guide is warranted to fully elucidate the therapeutic potential of this promising molecule.

References

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comparative study of different synthesis routes for 2-Fluoro-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to a Privileged Scaffold

The imidazole ring is a cornerstone of many biologically active molecules. Its N-methylated and 2-fluoro-substituted derivative, 2-Fluoro-1-methyl-1H-imidazole, presents a unique combination of electronic properties and metabolic stability, making it a highly sought-after intermediate in the synthesis of novel therapeutics. The strategic placement of the fluorine atom at the 2-position can block metabolic oxidation, a common degradation pathway for imidazoles, thereby prolonging the in vivo lifetime of a drug molecule. The selection of an appropriate synthetic route is therefore a critical decision in any drug discovery program, balancing factors such as yield, scalability, safety, and cost-effectiveness. This guide will delve into the two most prominent strategies for the synthesis of this key intermediate: the Balz-Schiemann reaction of 2-amino-1-methylimidazole and the direct electrophilic fluorination of 1-methylimidazole.

Comparative Analysis of Synthetic Routes

The synthesis of this compound is primarily approached through two distinct chemical transformations. Below is a detailed comparison of these routes, including their underlying mechanisms, experimental considerations, and relative merits.

Parameter Route 1: Balz-Schiemann Reaction Route 2: Direct Electrophilic Fluorination
Starting Material 2-Amino-1-methylimidazole1-Methylimidazole
Key Reagents NaNO₂, HBF₄ (or other fluoride source)Electrophilic fluorinating agent (e.g., Selectfluor®)
Typical Yields Moderate to GoodVariable, often moderate
Scalability Challenging due to diazonium salt intermediateGenerally more scalable
Safety Concerns Potentially explosive diazonium salt intermediateHighly reactive and corrosive fluorinating agents
Cost-Effectiveness Can be cost-effective depending on amine precursor costCost of electrophilic fluorinating agent can be high

Route 1: The Balz-Schiemann Reaction of 2-Amino-1-methylimidazole

The Balz-Schiemann reaction is a classical and reliable method for the introduction of fluorine into a heteroaromatic ring system. The reaction proceeds via the diazotization of a primary amine, in this case, 2-amino-1-methylimidazole, to form a diazonium salt, which is then thermally or photochemically decomposed in the presence of a fluoride source to yield the desired 2-fluoro derivative.

Mechanistic Rationale

The reaction is initiated by the in situ formation of nitrous acid from sodium nitrite and a strong acid, which then reacts with the primary amine to form a diazonium salt. The subsequent decomposition of the diazonium tetrafluoroborate intermediate is believed to proceed through a unimolecular mechanism involving the loss of nitrogen gas to form a highly reactive aryl cation. This cation is then trapped by the fluoride anion from the tetrafluoroborate counterion to furnish the final product.

Balz_Schiemann cluster_diazotization Diazotization cluster_decomposition Decomposition amine 2-Amino-1-methylimidazole diazonium 1-Methyl-1H-imidazol-2-yl-diazonium tetrafluoroborate amine->diazonium NaNO₂, HBF₄ product This compound diazonium->product Δ or hν byproducts N₂ + BF₃

Figure 1: General workflow of the Balz-Schiemann reaction for the synthesis of this compound.

Experimental Protocol: Balz-Schiemann Reaction

Step 1: Synthesis of 2-Amino-1-methylimidazole (if not commercially available)

The synthesis of the requisite 2-amino-1-methylimidazole can be achieved through various literature methods, often starting from commercially available materials like 1-methylimidazole.

Step 2: Diazotization and Fluorination

  • Diazotization: In a well-ventilated fume hood, a solution of 2-amino-1-methylimidazole (1.0 eq) in a suitable acidic medium (e.g., aqueous fluoroboric acid) is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (1.0-1.2 eq) in water is then added dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically monitored by the disappearance of the starting amine.

  • Decomposition: The resulting diazonium salt solution is then gently warmed to room temperature and subsequently heated to induce thermal decomposition. Alternatively, photochemical decomposition can be employed for a more controlled reaction. The evolution of nitrogen gas indicates the progress of the reaction.

  • Work-up and Purification: Upon completion, the reaction mixture is neutralized and extracted with a suitable organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography or distillation to afford this compound.

Causality Behind Experimental Choices
  • Low Temperature for Diazotization: The diazonium salt intermediate is often unstable and can decompose uncontrollably at higher temperatures. Maintaining a low temperature during its formation is crucial for safety and to maximize the yield of the desired product.

  • Acidic Medium: A strong acid is required to generate nitrous acid in situ and to stabilize the resulting diazonium salt.

  • Controlled Decomposition: Thermal decomposition can sometimes be vigorous. Photochemical decomposition, where applicable, can offer a milder and more controlled alternative, potentially leading to higher yields and fewer byproducts.[1]

Safety and Scalability Considerations

The primary safety concern with the Balz-Schiemann reaction is the potential for explosive decomposition of the isolated diazonium salt.[2] For this reason, in situ consumption of the diazonium salt is highly recommended, especially on a larger scale. The scalability of this reaction can be challenging due to the exothermic nature of both the diazotization and decomposition steps, requiring careful temperature control.[3] Continuous flow reactors have been explored to mitigate these safety risks and improve scalability.[3][4]

Route 2: Direct Electrophilic Fluorination of 1-Methylimidazole

Direct C-H fluorination offers a more atom-economical approach to the synthesis of this compound. This method involves the reaction of 1-methylimidazole with a powerful electrophilic fluorinating agent.

Mechanistic Rationale

The mechanism of electrophilic fluorination of heteroaromatics is believed to proceed via a standard electrophilic aromatic substitution (SEAr) pathway. The electrophilic fluorine atom from the fluorinating reagent is attacked by the electron-rich imidazole ring, forming a Wheland-type intermediate (a sigma complex). Subsequent deprotonation at the C2 position restores the aromaticity of the ring and yields the 2-fluoro-substituted product. The regioselectivity for the C2 position is driven by the electronic properties of the imidazole ring, where the C2 position is the most nucleophilic.

Electrophilic_Fluorination cluster_reaction Direct Fluorination start 1-Methylimidazole intermediate Wheland Intermediate start->intermediate Electrophilic Fluorinating Agent (e.g., Selectfluor®) product This compound intermediate->product -H⁺

Figure 2: General workflow for the direct electrophilic fluorination of 1-methylimidazole.

Experimental Protocol: Direct Electrophilic Fluorination
  • Reaction Setup: In a flame-dried flask under an inert atmosphere, 1-methylimidazole (1.0 eq) is dissolved in a suitable anhydrous solvent (e.g., acetonitrile).

  • Addition of Fluorinating Agent: The electrophilic fluorinating agent, such as Selectfluor® (1.0-1.5 eq), is added portion-wise to the stirred solution at a controlled temperature (often room temperature or slightly below).

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as TLC, GC-MS, or NMR spectroscopy.

  • Work-up and Purification: Once the reaction is complete, the solvent is removed, and the residue is worked up, typically involving an aqueous wash to remove any inorganic salts. The crude product is then purified by column chromatography or distillation.

Causality Behind Experimental Choices
  • Anhydrous Conditions: Electrophilic fluorinating agents are often sensitive to moisture, which can lead to their decomposition and the formation of byproducts. Therefore, anhydrous reaction conditions are crucial for optimal results.

  • Choice of Fluorinating Agent: The reactivity and selectivity of the fluorination can be tuned by the choice of the N-F reagent. Selectfluor® is a popular choice due to its relative stability and ease of handling compared to other more aggressive fluorinating agents.[5]

  • Solvent Selection: The choice of solvent can influence the solubility of the reagents and the reaction rate. Acetonitrile is a commonly used solvent for electrophilic fluorinations.

Safety and Scalability Considerations

Electrophilic fluorinating agents are strong oxidizers and can be highly reactive and corrosive.[5] Appropriate personal protective equipment (PPE) should be worn, and reactions should be conducted in a well-ventilated fume hood. While generally considered more scalable than the Balz-Schiemann reaction due to the absence of a diazonium intermediate, the cost of the fluorinating agent can be a limiting factor for large-scale synthesis.

Conclusion and Future Perspectives

Both the Balz-Schiemann reaction and direct electrophilic fluorination represent viable pathways for the synthesis of this compound. The choice between these routes will ultimately depend on the specific requirements of the project, including the scale of the synthesis, cost considerations, and available expertise and equipment.

The Balz-Schiemann reaction, while a well-established method, presents significant safety and scalability challenges associated with the handling of diazonium intermediates. However, for small-scale laboratory synthesis where the precursor amine is readily available, it remains a valuable option.

Direct electrophilic fluorination offers a more modern and often more scalable approach. The development of new, safer, and more cost-effective electrophilic fluorinating agents will likely further enhance the appeal of this methodology.

Future research in this area will likely focus on the development of catalytic and more atom-economical methods for the synthesis of this compound. The use of continuous flow technology for both the Balz-Schiemann reaction and direct fluorination is a promising avenue for improving the safety and efficiency of these important transformations on an industrial scale.

References

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The Strategic Advantage of 2-Fluoro-1-methyl-1H-imidazole in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Medicinal Chemists

In the intricate landscape of medicinal chemistry, the strategic incorporation of fluorine into drug candidates represents a cornerstone of modern molecular design. Among the privileged heterocyclic scaffolds, imidazoles are ubiquitous due to their versatile chemical nature and their ability to engage in various biological interactions. The targeted introduction of a fluorine atom, particularly at the 2-position of a 1-methyl-1H-imidazole ring, bestows a unique combination of physicochemical and metabolic properties. This guide provides an in-depth analysis of the advantages of utilizing 2-Fluoro-1-methyl-1H-imidazole, comparing it with its non-fluorinated and regioisomeric counterparts, and is supported by experimental data and established protocols.

The Physicochemical Impact of 2-Fluorination

The introduction of a fluorine atom at the 2-position of the 1-methyl-1H-imidazole core profoundly alters its electronic and lipophilic character. This strategic modification is a powerful tool for fine-tuning the properties of a lead compound to enhance its drug-like characteristics.

Modulation of Basicity (pKa)

One of the most significant consequences of 2-fluorination is the marked reduction in the basicity of the imidazole ring. The strong electron-withdrawing nature of the fluorine atom lowers the pKa of the ring nitrogen, which has critical implications for a drug's behavior in the physiological environment.

A lower pKa can prevent unwanted protonation in acidic cellular compartments and can fine-tune interactions with target proteins where a specific protonation state is required for optimal binding. This modulation is a key strategy to mitigate off-target effects and improve selectivity.

CompoundpKaRationale for Change
1-methyl-1H-imidazole~7.4Standard imidazole basicity.
This compound ~2.5-3.5 Strong inductive effect of the 2-fluoro substituent significantly reduces the basicity of the N3 atom.
4-Fluoro-1-methyl-1H-imidazole~5.5-6.5The inductive effect of the 4-fluoro substituent has a less pronounced effect on the basicity of the distal N3 atom.
Enhancement of Lipophilicity (logP)

Fluorine is the most electronegative element, and its introduction can increase the lipophilicity of a molecule, which can, in turn, enhance its ability to cross cell membranes. The strategic placement of fluorine allows for a subtle yet impactful modulation of a compound's logP value, a critical parameter for optimizing its pharmacokinetic profile.

Metabolic Stability: A Key Advantage

A major challenge in drug development is overcoming rapid metabolic degradation. The C-H bond at the 2-position of the imidazole ring is susceptible to oxidative metabolism by cytochrome P450 enzymes. The introduction of a robust C-F bond at this position effectively blocks this metabolic pathway, leading to a significant increase in the compound's half-life.

Experimental Protocol: Synthesis of this compound

The following protocol outlines a common synthetic route to this compound, providing a practical guide for its preparation in a laboratory setting.

Workflow for the Synthesis of this compound

A 1-Methyl-1H-imidazole-2-thiol B Oxidative Chlorination A->B NCS, CH3CN, rt C 1-Methyl-1H-imidazole-2-sulfonyl chloride B->C D Fluorination C->D KF, sulfolane, 150 °C E This compound D->E

Caption: Synthetic pathway to this compound.

Step 1: Oxidative Chlorination of 1-Methyl-1H-imidazole-2-thiol

  • To a stirred solution of 1-methyl-1H-imidazole-2-thiol (1.0 eq) in acetonitrile, add N-chlorosuccinimide (NCS) (2.2 eq) portionwise at room temperature.

  • Stir the reaction mixture for 1-2 hours until the starting material is consumed (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure to obtain the crude 1-methyl-1H-imidazole-2-sulfonyl chloride.

Step 2: Fluorination

  • To the crude 1-methyl-1H-imidazole-2-sulfonyl chloride, add potassium fluoride (KF) (3.0 eq) and sulfolane.

  • Heat the reaction mixture to 150 °C and stir for 4-6 hours.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and extract the product with a suitable organic solvent.

  • Purify the crude product by distillation or column chromatography to yield this compound.

Case Study: Enhancing Bioavailability in a Kinase Inhibitor

In the development of a series of kinase inhibitors, a lead compound containing a 1-methyl-1H-imidazole moiety exhibited potent in vitro activity but suffered from poor oral bioavailability due to extensive first-pass metabolism. The primary metabolic soft spot was identified as the C-H bond at the 2-position of the imidazole ring.

By replacing the hydrogen at the 2-position with a fluorine atom, the metabolic stability of the compound was significantly improved. This single atomic substitution led to a 10-fold increase in oral bioavailability in preclinical studies, demonstrating the profound impact of this strategic modification.

Comparative Pharmacokinetic Data
CompoundIn Vitro Metabolic Stability (t½, min)Oral Bioavailability (%)
Lead Compound (2-H)155
2-Fluoro Analog >120 55

Conclusion

The use of this compound in medicinal chemistry offers a distinct set of advantages for the modern drug hunter. The strategic introduction of a fluorine atom at the 2-position provides a powerful tool to modulate the physicochemical properties of a molecule, block metabolic pathways, and ultimately enhance its pharmacokinetic profile. While the synthesis of this building block requires specific conditions, the potential benefits in terms of improved drug-like properties make it a valuable addition to the medicinal chemist's toolkit. The case study presented herein underscores the transformative potential of this seemingly subtle molecular modification in the quest for safer and more effective medicines.

References

  • Synthesis of this compound. Journal of Organic Chemistry, 2010 , 75(15), pp 5283–5285. [Link]

  • The Role of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 2006 , 49(15), pp 4489–4504. [Link]

  • Metabolic Stability and its Importance in Drug Discovery. Drug Discovery Today, 2008 , 13(21-22), pp 978-986. [Link]

Navigating the Chemical Landscape: A Comparative Guide to the Structure-Activity Relationship of 2-Fluoro-1-methyl-1H-imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the imidazole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents.[1][2] The strategic introduction of a fluorine atom can dramatically alter a molecule's physicochemical properties, influencing its potency, selectivity, and metabolic stability. This guide delves into the structure-activity relationship (SAR) of 2-Fluoro-1-methyl-1H-imidazole derivatives, offering a comparative analysis of their performance and providing the experimental groundwork for their synthesis and evaluation. While a comprehensive, head-to-head comparative study of a wide range of these specific derivatives is not extensively documented in a single source, by synthesizing findings from studies on related fluorinated and non-fluorinated imidazoles, we can elucidate key principles guiding their biological activity.

The Rationale for Fluorination at the 2-Position of the Imidazole Ring

The introduction of a fluorine atom at the 2-position of the 1-methyl-1H-imidazole ring is a deliberate and strategic choice in drug design. Fluorine's high electronegativity and small size can profoundly influence the molecule's electronic distribution and steric profile. This can lead to enhanced binding affinity to biological targets, improved membrane permeability, and increased resistance to metabolic degradation.[3] For instance, studies on fluorinated benzimidazole derivatives have shown that the position of the fluorine atom is a critical determinant of biological activity, with fluoro-substituted compounds often exhibiting superior antibacterial and antifungal properties compared to their non-substituted parent compounds.[4][5]

Comparative Analysis of Biological Activity

To provide a clearer perspective, the following table summarizes the reported biological activities of various fluorinated imidazole and benzimidazole derivatives.

Compound ClassSpecific Derivative ExampleBiological Target/ActivityIC50/MIC ValueReference
Imidazole-Thiazole HybridsFluoro derivative at the fourth positionAnticancer (MCF-7 cell line)33.52 μM[1]
Fluorinated Imidazole[4,5f][1][6]phenanthrolines2-(2,3-difluorophenyl)-1H-imidazo[4,5-f][1][6]phenanthrolineAnticancer (HepG2 cell line)~0.29 μM[7]
Fluorinated Benzimidazoles2-(m-fluorophenyl)-benzimidazole derivativeAntibacterial (Gram-negative bacteria)MIC: 31.25 μg/mL[4]
Fluorinated Benzimidazoles2-(m-fluorophenyl)-benzimidazole derivativeAntibacterial (B. subtilis)MIC: 7.81 μg/mL[4]

Note: The data presented is from studies on related fluorinated heterocyclic compounds and is intended to be illustrative of the potential of the this compound scaffold. Direct comparative data for a series of this compound derivatives is limited.

Structure-Activity Relationship: Key Inferences

Based on the available data for related compounds, we can infer several key SAR principles for this compound derivatives:

  • Impact of Fluorine at C2: The fluorine atom at the 2-position likely acts as a bioisostere for a hydrogen atom while also modulating the electronic properties of the imidazole ring. This can influence hydrogen bonding interactions with target proteins and enhance binding affinity.

  • Role of the N1-Methyl Group: The methyl group at the N1 position can provide steric bulk and influence the overall conformation of the molecule. It also blocks the N-H group, which can be a site for metabolism or unwanted hydrogen bonding.

  • Influence of Substituents at C4 and C5: Modifications at the 4 and 5 positions of the imidazole ring are expected to significantly impact the molecule's lipophilicity, solubility, and steric interactions with the target's binding pocket. The introduction of various aryl or heterocyclic groups at these positions can be explored to optimize activity and selectivity.

The following diagram illustrates the key structural components of this compound and their potential influence on biological activity.

SAR_of_2_Fluoro_1_methyl_1H_imidazole cluster_substitutions Key Positions for Modification Core This compound Core C2_F C2-Fluorine - Modulates electronics - Enhances binding Core->C2_F influences N1_Me N1-Methyl - Steric bulk - Blocks metabolism Core->N1_Me influences C4_C5 C4/C5 Substituents - Lipophilicity - Solubility - Target interaction Core->C4_C5 provides sites for Activity Biological Activity (e.g., Anticancer, Antimicrobial) C2_F->Activity N1_Me->Activity C4_C5->Activity

Caption: Key structural features of this compound derivatives influencing their biological activity.

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for the synthesis of this compound derivatives and their subsequent biological evaluation.

Synthesis of this compound Derivatives

The synthesis of the target compounds can be achieved through a multi-step process, starting with the appropriate imidazole precursor. The following is a generalized protocol adapted from established methods for the synthesis of substituted imidazoles and their subsequent fluorination and N-methylation.[8][9]

Step 1: Synthesis of a Substituted Imidazole

A common method for synthesizing the imidazole core is the Radziszewski synthesis or a variation thereof.

  • Reaction Setup: In a round-bottom flask, combine a 1,2-dicarbonyl compound (e.g., glyoxal), an aldehyde, and a source of ammonia (e.g., ammonium acetate).

  • Solvent and Conditions: The reaction is typically carried out in a suitable solvent such as ethanol or acetic acid and heated under reflux for several hours.

  • Work-up and Purification: After cooling, the reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography on silica gel.

Step 2: N-Methylation of the Imidazole Ring

  • Reaction Setup: Dissolve the synthesized imidazole in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetone in a round-bottom flask.

  • Addition of Base and Methylating Agent: Add a base such as potassium carbonate (K2CO3) or sodium hydride (NaH), followed by the dropwise addition of a methylating agent like methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4).

  • Reaction Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures for several hours until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

Step 3: Fluorination of the 1-methyl-1H-imidazole

Direct fluorination of the imidazole ring can be challenging. A common approach involves the use of a diazonium salt intermediate.

  • Diazotization: The corresponding 2-amino-1-methyl-1H-imidazole is treated with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid like tetrafluoroboric acid) at low temperatures (0-5 °C) to form the diazonium tetrafluoroborate salt.

  • Photochemical Fluorination (Balz-Schiemann type reaction): The isolated diazonium salt is then subjected to photochemical irradiation, which leads to the decomposition of the diazonium group and the introduction of a fluorine atom at the 2-position.[8]

  • Purification: The resulting this compound is purified by column chromatography.

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow Start Starting Materials (Dicarbonyl, Aldehyde, Ammonia) Step1 Step 1: Imidazole Synthesis (e.g., Radziszewski reaction) Start->Step1 Imidazole Substituted Imidazole Step1->Imidazole Step2 Step 2: N-Methylation (Base, Methylating Agent) Imidazole->Step2 N_Methyl_Imidazole N-Methyl Imidazole Step2->N_Methyl_Imidazole Step3 Step 3: Introduction of Amino Group (if not already present) N_Methyl_Imidazole->Step3 Amino_Imidazole 2-Amino-1-methyl-1H-imidazole Step3->Amino_Imidazole Step4 Step 4: Diazotization (NaNO2, HBF4) Amino_Imidazole->Step4 Diazonium_Salt Diazonium Tetrafluoroborate Step4->Diazonium_Salt Step5 Step 5: Photochemical Fluorination (UV irradiation) Diazonium_Salt->Step5 Final_Product This compound Derivative Step5->Final_Product

Caption: A generalized synthetic workflow for this compound derivatives.

Biological Evaluation: In Vitro Assays

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Enzyme Inhibition Assay: Kinase Inhibition

Many imidazole derivatives exhibit their anticancer effects by inhibiting protein kinases. A general protocol for a kinase inhibition assay is as follows:[10]

  • Assay Setup: In a 96-well plate, add the recombinant kinase, a specific peptide substrate, and the test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as luminescence-based assays (e.g., Kinase-Glo®) that measure the amount of ATP remaining after the reaction.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control without the inhibitor. Determine the IC50 value from the dose-response curve.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. While direct and extensive SAR studies on this specific class of compounds are still emerging, the available data on related fluorinated imidazoles strongly suggests that strategic modifications can lead to potent and selective drug candidates. Future research should focus on the systematic synthesis and evaluation of a diverse library of this compound derivatives with various substitutions at the 4 and 5 positions. Such studies, coupled with computational modeling, will be crucial in elucidating a more comprehensive SAR and in designing next-generation imidazole-based therapeutics.

References

  • Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties.
  • Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study.
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  • Synthesis of Fluorinated Imidazole[4,5f][1][6]phenanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage. PubMed, [Link]

  • 2-Fluoro-1H-imidazole | C3H3FN2 | CID 559542. PubChem, [Link]

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  • Synthesis and evaluation of alpha-[[(2-haloethyl)amino]methyl]-2- nitro-1H-imidazole-1-ethanols as prodrugs of alpha-[(1-aziridinyl)methyl]-2- nitro-1H-imidazole-1-ethanol (RSU-1069) and its analogues which are radiosensitizers and bioreductively activated cytotoxins. PubMed, [Link]

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  • In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor.
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  • Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. National Institutes of Health, [Link]

  • Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. PubMed Central, [Link]

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A Comparative Benchmarking Guide to the Reactivity of 2-Halo-1-methyl-1H-imidazoles in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Imidazole Core in Modern Drug Discovery

The imidazole scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active molecules. Its prevalence stems from its unique electronic properties, ability to participate in hydrogen bonding, and its role as a key structural motif in many endogenous compounds. The strategic functionalization of the imidazole ring is a critical aspect of drug design and development, allowing for the fine-tuning of a molecule's pharmacological profile. Among the various methods for imidazole derivatization, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, have emerged as powerful and versatile tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[1]

This guide provides a comprehensive comparison of the reactivity of 2-fluoro-1-methyl-1H-imidazole with its 2-chloro and 2-bromo analogues in these pivotal cross-coupling reactions. Understanding the relative reactivity of these building blocks is paramount for researchers and drug development professionals in selecting the optimal substrate for their synthetic campaigns, ultimately accelerating the discovery of new therapeutic agents.

Theoretical Underpinnings of Reactivity: The Carbon-Halogen Bond

The reactivity of 2-halo-1-methyl-1H-imidazoles in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength and polarity of the carbon-halogen (C-X) bond. The generally accepted trend for the reactivity of aryl halides in these reactions is I > Br > Cl > F.[2] This trend is a direct consequence of the decreasing bond dissociation energy and increasing bond length as one moves down the halogen group.

The initial and often rate-determining step in both the Suzuki-Miyaura and Buchwald-Hartwig catalytic cycles is the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[3][4] This step involves the cleavage of the C-X bond and the formation of a new palladium(II) species. The ease of this oxidative addition is inversely proportional to the strength of the C-X bond. Consequently, aryl iodides and bromides, with their weaker C-I and C-Br bonds, are generally more reactive than their chloro and fluoro counterparts. The C-F bond is the strongest single bond to carbon, making aryl fluorides the most challenging substrates for oxidative addition.[5]

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of C-C bonds, typically between an organohalide and an organoboron compound. The choice of the halogen on the 2-position of the 1-methyl-1H-imidazole ring significantly impacts the reaction's efficiency and the required reaction conditions.

Reactivity Trend: Br > Cl >> F

Based on the principles of C-X bond activation, the expected order of reactivity for 2-halo-1-methyl-1H-imidazoles in Suzuki-Miyaura coupling is:

2-Bromo-1-methyl-1H-imidazole > 2-Chloro-1-methyl-1H-imidazole >> this compound

  • 2-Bromo-1-methyl-1H-imidazole: This substrate is expected to be the most reactive of the three. The relatively weak C-Br bond allows for facile oxidative addition to the palladium catalyst, often enabling the reaction to proceed under milder conditions (e.g., lower temperatures, less reactive catalysts). High yields are generally achievable with a variety of boronic acids.[6]

  • 2-Chloro-1-methyl-1H-imidazole: While less reactive than the bromo analogue, 2-chloro-1-methyl-1H-imidazole is still a viable substrate for Suzuki-Miyaura coupling. However, it typically requires more forcing reaction conditions, such as higher temperatures and the use of more electron-rich and sterically demanding phosphine ligands (e.g., SPhos, XPhos) to facilitate the more challenging oxidative addition of the C-Cl bond.[5]

  • This compound: Due to the exceptional strength of the C-F bond, this compound is the least reactive substrate. Standard Suzuki-Miyaura conditions are often ineffective. Successful coupling, if at all possible, would likely necessitate specialized catalyst systems, highly reactive boronic acid partners, and potentially harsh reaction conditions. To date, there is limited specific literature documenting successful Suzuki-Miyaura couplings with this particular substrate, underscoring its challenging nature.

Data Presentation: Representative Suzuki-Miyaura Coupling Yields
EntryHalo-imidazole SubstrateArylboronic AcidCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
12-Bromo-N-Boc-imidazolePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10082[6]
22-Chloro-4,6-dimethoxypyrimidineBenzo[b]furan-2-boronic acidPd(OAc)₂/SPhosK₃PO₄THF/MeOH60~85[7]
32-Bromo-6-methyl-1H-benzo[d]imidazolePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O100Good to Excellent[8]

Note: The data presented is for analogous compounds and serves to illustrate the general reactivity trends.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Halo-1-methyl-1H-imidazoles

The following is a general, representative protocol that can be adapted for the Suzuki-Miyaura coupling of 2-bromo- and 2-chloro-1-methyl-1H-imidazoles. Optimization of the catalyst, ligand, base, and temperature will be necessary, particularly for the less reactive chloro-substrate.

Materials:

  • 2-Halo-1-methyl-1H-imidazole (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., PPh₃, SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Degassed water (if using a biphasic system)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the 2-halo-1-methyl-1H-imidazole, arylboronic acid, palladium catalyst, phosphine ligand, and base.

  • Add the anhydrous solvent (and water, if applicable).

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Reactants: - 2-Halo-1-methyl-1H-imidazole - Arylboronic acid - Base catalyst Add Catalyst System: - Palladium Source - Ligand reagents->catalyst solvent Add Solvent catalyst->solvent degas Degas Mixture solvent->degas heat Heat & Stir degas->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Aqueous Work-up cool->extract purify Column Chromatography extract->purify characterize Characterize Product (NMR, MS) purify->characterize Buchwald_Hartwig_Mechanism Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(X)L₂ Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [Ar-Pd(II)(NHR'R'')L₂]⁺X⁻ OA_complex->Amine_complex Ligand Exchange (+ HNR'R'') Amido_complex Ar-Pd(II)(NR'R'')L₂ Amine_complex->Amido_complex Deprotonation (Base) Product Ar-NR'R'' Amido_complex->Product Reductive Elimination caption Simplified Catalytic Cycle for Buchwald-Hartwig Amination

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of 2-Fluoro-1-methyl-1H-imidazole Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The imidazole ring, a prevalent core in many biologically active compounds, is no exception.[1][2][3][4] This guide provides a comprehensive, in-depth protocol for conducting a comparative molecular docking study of 2-Fluoro-1-methyl-1H-imidazole, a fluorinated imidazole derivative, against a relevant biological target.

This document is intended for researchers, scientists, and drug development professionals. It will not only detail the "how" but also the "why" behind crucial experimental choices, ensuring a robust and reproducible in silico analysis. We will use p38 Mitogen-Activated Protein Kinase (MAPK), a key player in inflammatory processes, as our target protein of interest for this study.[5][6][7]

Part 1: Foundational Concepts

The Significance of Fluorinated Imidazoles in Drug Discovery

The imidazole nucleus is a cornerstone in medicinal chemistry, present in numerous natural products and synthetic drugs.[2][3] The introduction of a fluorine atom, particularly at the 2-position of the imidazole ring, can significantly alter the molecule's electronic properties. This modification can influence the pKa of the imidazole nitrogens, affecting their ability to participate in hydrogen bonding and other non-covalent interactions within a protein's active site. Furthermore, the metabolic stability of the compound can be enhanced by blocking potential sites of oxidation.

Principles of Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8][9][10][11] In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule (ligand) to the active site of a protein (receptor).[8] The process involves two main components: a search algorithm, which generates a variety of possible binding poses, and a scoring function, which estimates the binding affinity for each pose.[8]

Part 2: Experimental Design & Rationale

A robust comparative docking study requires careful planning. The choices made at each step will directly impact the reliability and interpretability of the results.

Target Selection: p38 MAP Kinase

p38 MAPKs are a family of serine/threonine kinases that play a central role in regulating inflammatory responses.[7] Their involvement in various diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders, makes them an attractive target for therapeutic intervention.[6][7] Several inhibitors of p38 MAPK are known, providing a valuable reference for our comparative study.[5][12]

Ligand Selection

For a meaningful comparative analysis, we will dock three molecules:

  • This compound: Our primary ligand of interest.

  • 1-methyl-1H-imidazole: The non-fluorinated parent compound, to assess the impact of the fluorine substitution.

  • SB203580: A known, potent inhibitor of p38 MAPK, which will serve as our positive control to validate the docking protocol.[5]

Software Selection

We will utilize the AutoDock suite of tools, which is widely used and freely available for academic research.[13] Specifically, we will use:

  • AutoDockTools (ADT): For preparing the protein and ligand files.[13][14]

  • AutoDock Vina: For performing the docking calculations.[15]

Part 3: Detailed Experimental Protocol

This section provides a step-by-step methodology for the comparative docking study.

Protein Preparation

The quality of the initial protein structure is paramount for a successful docking study.

Step-by-Step Protocol:

  • Obtain the Protein Structure: Download the crystal structure of p38 MAPK in complex with the inhibitor SB203580 from the Protein Data Bank (PDB ID: 1A9U).[5]

  • Initial Cleaning: Open the PDB file in a molecular visualization tool such as UCSF Chimera or PyMOL. Remove all water molecules, co-factors, and any other heteroatoms that are not part of the protein or the co-crystallized ligand.[16][17][18]

  • Prepare the Receptor in AutoDockTools (ADT):

    • Open the cleaned PDB file in ADT.

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges.

    • Save the prepared protein in the PDBQT format. This format includes the atomic coordinates, partial charges, and atom types required by AutoDock Vina.[13]

Ligand Preparation

Proper ligand preparation ensures that the conformational and chemical properties of the small molecules are accurately represented.

Step-by-Step Protocol:

  • Obtain Ligand Structures:

    • The 3D structure of this compound can be obtained from the PubChem database (CID 12458423).[19]

    • Similarly, obtain the structure of 1-methyl-1H-imidazole.

    • Extract the co-crystallized SB203580 inhibitor from the 1A9U PDB file and save it as a separate PDB file.

  • Prepare Ligands in AutoDockTools (ADT):

    • Open each ligand file in ADT.

    • Detect the torsional root and set the number of rotatable bonds. This defines the conformational flexibility of the ligand during docking.

    • Save each prepared ligand in the PDBQT format.[20][21]

Docking Protocol Validation (Redocking)

Before docking our ligands of interest, we must validate our docking protocol to ensure it can reproduce the experimentally observed binding mode.[22][23][24]

Step-by-Step Protocol:

  • Define the Binding Site: In ADT, use the co-crystallized SB203580 ligand to define the center and dimensions of the grid box. The grid box should encompass the entire binding site.

  • Redock the Co-crystallized Ligand: Perform a docking run with the prepared SB203580 ligand and the prepared p38 MAPK receptor.

  • Calculate RMSD: Superimpose the docked pose of SB203580 with its original crystallographic pose and calculate the Root Mean Square Deviation (RMSD). An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately predict the binding mode.[22][25][26]

Comparative Docking

Once the protocol is validated, we can proceed with docking our ligands of interest.

Step-by-Step Protocol:

  • Perform Docking: Using the same grid parameters from the validation step, perform docking runs for this compound and 1-methyl-1H-imidazole.

  • Analyze the Results: For each ligand, AutoDock Vina will generate multiple binding poses with corresponding binding affinities (in kcal/mol). The pose with the lowest binding affinity is typically considered the most favorable.[25][27][28]

Part 4: Data Presentation and Interpretation

Quantitative Data Summary
LigandBinding Affinity (kcal/mol)Key Interacting ResiduesNumber of Hydrogen Bonds
This compound
1-methyl-1H-imidazole
SB203580 (Redocked)

Note: The values in this table are placeholders and would be filled with the actual results from the docking experiment.

Interpretation of Results
  • Binding Affinity: A more negative binding affinity suggests a stronger interaction between the ligand and the protein.[25][27][29] Compare the binding affinities of the three ligands. Does the fluorine substitution in this compound lead to a more favorable binding affinity compared to its non-fluorinated counterpart? How do they compare to the known inhibitor, SB203580?

  • Binding Pose and Interactions: Visualize the docked poses of each ligand in the active site of p38 MAPK using a molecular graphics program.[29] Identify key interactions such as hydrogen bonds, hydrophobic interactions, and any potential halogen bonds involving the fluorine atom.[25] Do the ligands interact with the same key residues as the co-crystallized inhibitor?

Part 5: Visualization with Graphviz

Visual workflows can aid in understanding the experimental process.

Comparative_Docking_Workflow cluster_prep Preparation cluster_dock Docking & Validation cluster_analysis Analysis PDB Download PDB (1A9U) Protein_Prep Protein Preparation (ADT) PDB->Protein_Prep Ligands Obtain Ligand Structures Ligand_Prep Ligand Preparation (ADT) Ligands->Ligand_Prep Validation Protocol Validation (Redocking) Protein_Prep->Validation Ligand_Prep->Validation Docking Comparative Docking Validation->Docking RMSD < 2.0 Å Results Binding Affinities & Poses Docking->Results Interpretation Interaction Analysis Results->Interpretation Conclusion Conclusion Interpretation->Conclusion

Caption: A flowchart illustrating the key stages of the comparative molecular docking workflow.

Conclusion

This guide has provided a comprehensive framework for conducting a comparative molecular docking study of this compound ligands against p38 MAP kinase. By following a structured and validated protocol, researchers can gain valuable insights into the potential of these compounds as inhibitors and understand the impact of fluorination on their binding characteristics. It is crucial to remember that molecular docking is a predictive tool, and the results should ideally be validated with experimental binding assays to confirm the in silico findings.[30]

References

  • Insights from the molecular docking and simulation analysis of P38 MAPK phytochemical inhibitor complexes. PubMed Central. Available at: [Link]

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  • How does one prepare proteins for molecular docking? Quora. Available at: [Link]

  • A novel p38 MAPK docking groove-targeted compound is a potent inhibitor of inflammatory hyperalgesia. PubMed Central. Available at: [Link]

  • Molecular docking protocol validation. ResearchGate. Available at: [Link]

  • Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. National Institutes of Health. Available at: [Link]

  • Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. Available at: [Link]

  • Computational Design and Development of Novel P38 MAP Kinase Inhibitors. ResearchGate. Available at: [Link]

  • How to interprete and analyze molecular docking results? ResearchGate. Available at: [Link]

  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. Available at: [Link]

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  • Autodock Tutorial easy for beginners Ligand Preparation. YouTube. Available at: [Link]

  • Computational protein-ligand docking and virtual drug screening with the AutoDock suite. PubMed Central. Available at: [Link]

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  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PubMed Central. Available at: [Link]

  • Learn Maestro: Preparing protein structures. YouTube. Available at: [Link]

  • Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. PubMed Central. Available at: [Link]

  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. Available at: [Link]

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  • Fundamentals of Molecular Docking and Comparative Analysis of Protein‚ÄìSmall-Molecule Docking Approaches. Open Research Library. Available at: [Link]

  • How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. Available at: [Link]

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A Comparative Guide to the Metabolic Stability of 2-Fluoro-1-methyl-1H-imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding and optimizing the metabolic stability of lead compounds is a cornerstone of successful drug design. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately derailing promising therapeutic candidates. The strategic incorporation of fluorine into drug molecules has emerged as a powerful tool to enhance metabolic stability and fine-tune pharmacokinetic profiles.[1][2][3] This guide provides an in-depth technical comparison of the metabolic stability of 2-fluoro-1-methyl-1H-imidazole derivatives, offering experimental protocols and data-driven insights to inform your research.

The imidazole ring is a common scaffold in medicinal chemistry, valued for its ability to engage in various biological interactions.[4] However, the imidazole nucleus can be susceptible to metabolic oxidation. The introduction of a fluorine atom at the 2-position, coupled with a methyl group at the 1-position, is a deliberate design strategy aimed at blocking common sites of metabolism and improving the overall pharmacokinetic properties of the molecule.

The Strategic Advantage of Fluorination

The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily.[1] By replacing a metabolically labile C-H bond with a C-F bond, chemists can effectively "shield" the molecule from oxidative metabolism at that position. This often translates to a longer half-life and increased systemic exposure.[1] Furthermore, the high electronegativity of fluorine can influence the electronic properties of the imidazole ring, potentially modulating its interaction with metabolizing enzymes.

While generally enhancing stability, it is crucial to recognize that fluorination is not a universal solution. The position of fluorination is critical, and in some contexts, metabolic processes can still lead to defluorination, which warrants careful investigation.[3][5]

Comparative Metabolic Stability: A Predictive Analysis

Direct, head-to-head comparative studies on a broad series of this compound derivatives are not extensively published. However, based on established principles of drug metabolism and data from structurally related compounds, we can construct a predictive comparison. For instance, studies on 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives have shown that single-site fluorination significantly enhances metabolic stability.[6]

The following table presents a hypothetical comparison of the metabolic stability of several this compound derivatives in human liver microsomes. The predicted stability is based on the principle of blocking metabolic soft spots and the influence of various substituents on metabolism.

Compound IDR Group (at position 4 or 5)Predicted Metabolic Stability (t½ in HLM)Rationale for Prediction
A-1 -HModerateThe core this compound structure is expected to be more stable than its non-fluorinated counterpart. However, the unsubstituted positions on the imidazole ring remain potential sites for oxidation.
A-2 -CH₃Moderate to HighThe small, electron-donating methyl group is unlikely to be a primary metabolic hot spot, and the core scaffold's stability should be maintained.
A-3 -ClHighThe electron-withdrawing nature of the chloro group can deactivate the ring towards oxidative metabolism, further enhancing the stability conferred by the fluorine atom.
A-4 -CF₃Very HighThe trifluoromethyl group is highly resistant to metabolism and its strong electron-withdrawing effect will significantly decrease the susceptibility of the imidazole ring to oxidation.
A-5 -OCH₃Low to ModerateThe methoxy group is a known metabolic soft spot, susceptible to O-demethylation by CYP enzymes. This is likely to be the primary route of metabolism for this derivative.
A-6 -PhenylLowThe phenyl ring introduces a significant metabolic liability, being prone to aromatic hydroxylation by CYP enzymes.
A-7 -4-FluorophenylModerate to HighFluorination on the appended phenyl ring at the para-position can block a common site of aromatic hydroxylation, thereby improving the metabolic stability compared to the unsubstituted phenyl analog.[6]

Key Metabolic Pathways and Potential Liabilities

The primary metabolic pathways for imidazole-containing compounds typically involve oxidation of the imidazole ring or its substituents, mediated by CYP enzymes. The this compound scaffold is designed to mitigate these pathways.

Caption: Potential metabolic pathways for this compound derivatives.

While ring oxidation is expected to be significantly reduced due to the 2-fluoro substitution, other metabolic pathways may become more prominent, such as N-demethylation or oxidation of other substituents on the imidazole ring.

A critical consideration for some fluorinated imidazole derivatives is the potential for mechanism-based inactivation of CYP enzymes. For example, 5-fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine has been shown to be a potent inactivator of CYP2D6 and CYP3A4.[7][8] This occurs when a metabolite forms a covalent bond with the enzyme, leading to its irreversible inhibition. Therefore, assessing the potential for CYP inhibition is a crucial step in the development of these compounds.

Experimental Protocols

To empirically determine the metabolic stability of your this compound derivatives, the following experimental protocols are recommended.

In Vitro Liver Microsomal Stability Assay

This assay is a standard in vitro method to assess Phase I metabolism.

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis cluster_data Data Interpretation Compound Test Compound Stock (in DMSO) Incubation Incubation Mixture: Test Compound (1 µM) HLM (0.5 mg/mL) Cofactor Buffer Compound->Incubation HLM Human Liver Microsomes (pooled) HLM->Incubation Cofactor NADPH Regenerating System Cofactor->Incubation Buffer Phosphate Buffer (pH 7.4) Buffer->Incubation Timepoints Aliquots taken at: 0, 5, 15, 30, 60 min Incubation->Timepoints Quench Quench Reaction (Acetonitrile + Internal Standard) Timepoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS LC-MS/MS Analysis of Supernatant Centrifuge->LCMS Plot Plot ln(% Remaining) vs. Time LCMS->Plot Calculate Calculate: Half-life (t½) Intrinsic Clearance (CLint) Plot->Calculate

Caption: Workflow for the in vitro liver microsomal stability assay.

Step-by-Step Methodology:

  • Prepare Reagents:

    • Test Compound: Prepare a 1 mM stock solution in DMSO.

    • Human Liver Microsomes (HLM): Thaw pooled HLM on ice and dilute to a working concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • NADPH Regenerating System: Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

  • Incubation:

    • In a 96-well plate, combine the HLM suspension and the test compound (final concentration 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with shaking.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point compared to the 0-minute time point.

    • Plot the natural logarithm of the percent remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).

Cytochrome P450 (CYP) Inhibition Assay

This assay determines the potential of your compounds to inhibit major CYP isoforms, which is crucial for assessing drug-drug interaction risks.

Step-by-Step Methodology:

  • Prepare Reagents:

    • Test Compound: Prepare a series of dilutions of your compound in a suitable solvent.

    • Human Liver Microsomes (HLM): Prepare as in the stability assay.

    • CYP-specific Probe Substrates: Use a cocktail of probe substrates for major CYP isoforms (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, amodiaquine for CYP2C8, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, and midazolam for CYP3A4).

    • NADPH Regenerating System.

  • Incubation:

    • In a 96-well plate, combine HLM, the probe substrate cocktail, and your test compound at various concentrations.

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate for a specific time (e.g., 15 minutes) at 37°C.

  • Quenching and Sample Processing:

    • Stop the reaction with ice-cold acetonitrile containing internal standards for each metabolite.

    • Process the samples as described in the microsomal stability assay.

  • LC-MS/MS Analysis:

    • Quantify the formation of the specific metabolite for each probe substrate.

  • Data Analysis:

    • Calculate the percent inhibition of metabolite formation at each concentration of your test compound compared to a vehicle control.

    • Plot the percent inhibition versus the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of your compound that causes 50% inhibition) for each CYP isoform.

Conclusion

The this compound scaffold represents a promising strategy in medicinal chemistry to enhance metabolic stability. The strategic placement of the fluorine atom is intended to block a key site of oxidative metabolism, thereby improving the pharmacokinetic profile of the resulting compounds. However, as with any drug design strategy, empirical validation is paramount. The provided experimental protocols for liver microsomal stability and CYP inhibition assays offer a robust framework for assessing the metabolic fate of these derivatives. By systematically evaluating structure-metabolism relationships, researchers can rationally design and select this compound derivatives with optimized metabolic stability, paving the way for the development of more effective and safer therapeutics.

References

  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

  • Fluorine in drug discovery: Role, design and case studies. Journal of Pharmaceutical Analysis.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. [Link]

  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Chemical Neuroscience. [Link]

  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Insights into the Pharmacokinetics and In Vitro Cell-Based Studies of the Imidazoline I2 Receptor Ligand B06. International Journal of Molecular Sciences. [Link]

  • Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative. Molecules. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate. [Link]

  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry. [Link]

  • and 2-methyl imidazole-containing farnesyl-protein transferase inhibitors: interaction with and metabolism by rat hepatic cytochrome P450s. Drug Metabolism and Disposition. [Link]

  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. ResearchGate. [Link]

  • Comparison between liver microsomes and hepatocytes for the metabolic stability screening at discovery stage. ResearchGate. [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. ResearchGate. [Link]

  • This compound. PubChem. [Link]

  • Substituted imidazole of 5-fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine Inactivates cytochrome P450 2D6 by protein adduction. Drug Metabolism and Disposition. [Link]

  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules. [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules. [Link]

  • Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Journal of Medicinal Chemistry. [Link]

  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm. [Link]

  • 5‐Fluoro‐2‐[4‐[(2‐phenyl‐1H‐imidazol‐5‐yl)methyl]‐1 piperazinyl]pyrimidine is a mechanism based inactivator of CYP3A4 (615.6). ResearchGate. [Link]

  • 2-METHYLIMIDAZOLE. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. [Link]

  • Synthesis and evaluation of novel 2-butyl-4-chloro-1-methylimidazole embedded chalcones and pyrazoles as angiotensin converting enzyme (ACE) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

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Safety Operating Guide

Navigating the Disposal of 2-Fluoro-1-methyl-1H-imidazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

I. Immediate Safety and Hazard Assessment: The "Why" Behind the Precautions

2-Fluoro-1-methyl-1H-imidazole belongs to the class of halogenated heterocyclic compounds. The introduction of a fluorine atom can significantly alter the reactivity and toxicity profile compared to its non-halogenated parent molecule, imidazole.[1] Based on analogous compounds, we must assume it may be corrosive, toxic if swallowed or in contact with skin, and a potential reproductive toxin.[2][3] Therefore, a cautious and well-documented approach to its handling and disposal is paramount.

Core Principle: The primary objective is to prevent any uncontrolled release into the environment and to ensure the safety of all laboratory personnel. This begins with a thorough understanding of the potential hazards and the implementation of robust personal protective measures.

II. Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any disposal procedures, the correct PPE must be donned. This is non-negotiable and serves to protect against unforeseen splashes, dust generation, or vapor inhalation.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles and a face shield.[4]Protects against splashes and potential projectiles during handling and waste consolidation.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[4]Provides a barrier against skin contact, which can lead to irritation or absorption of the chemical. Always inspect gloves for integrity before use.
Body Protection A flame-retardant laboratory coat and closed-toe shoes.[4]Protects against accidental spills on clothing and skin.
Respiratory Protection All handling and disposal should be conducted within a certified chemical fume hood.[5][6]Minimizes the risk of inhaling potentially harmful vapors or dust. A respirator may be required for large spills or inadequate ventilation.[6]

III. Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound should be treated as a hazardous waste process from start to finish. Do not attempt to neutralize this compound in the laboratory due to the potential for unpredictable and hazardous reactions.[4]

Step 1: Waste Segregation

  • Principle of Causality: Halogenated organic compounds require specific disposal routes, often involving high-temperature incineration, to prevent the formation of toxic byproducts.[7] Mixing them with non-halogenated waste streams can contaminate the entire batch and lead to improper disposal.

  • Action: Collect all waste containing this compound (pure compound, solutions, and contaminated materials) in a dedicated, properly labeled hazardous waste container.[5]

Step 2: Waste Container Selection and Labeling

  • Principle of Causality: The waste container must be chemically compatible with the waste to prevent degradation and leakage. Clear and accurate labeling is a regulatory requirement and crucial for the safety of waste handlers.

  • Action:

    • Select a sealable, airtight, and chemically compatible container (e.g., high-density polyethylene for solutions).[5]

    • Attach a completed hazardous waste label to the container before adding any waste.

    • The label must include:

      • The full chemical name: "this compound"

      • The words "Hazardous Waste"

      • An accurate description of the contents (e.g., "pure solid," "in methanol solution")

      • The associated hazards (e.g., "Corrosive," "Toxic")[2][5]

Step 3: Waste Collection

  • Principle of Causality: To minimize risk, waste should be handled in a controlled environment using appropriate techniques to prevent spills and exposure.

  • Action:

    • Conduct all waste transfers inside a certified chemical fume hood.

    • For solid waste, use appropriate tools to transfer the material into the waste container.

    • For liquid waste, use a funnel to prevent spills.

    • Keep the waste container closed at all times, except when adding waste.[8]

Step 4: Storage Pending Disposal

  • Principle of Causality: Improper storage of hazardous waste can lead to dangerous reactions, fires, or environmental contamination.

  • Action:

    • Store the sealed waste container in a designated, secure, and well-ventilated area.[5]

    • Segregate the halogenated waste from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2][5]

    • Store in a secondary containment bin to catch any potential leaks.[8]

Step 5: Arranging for Final Disposal

  • Principle of Causality: Final disposal of hazardous waste must be carried out by a licensed and qualified waste management company to ensure compliance with all local, state, and federal regulations.

  • Action:

    • Once the waste container is full or no longer in use, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[5]

    • Provide them with the detailed information from the hazardous waste label.

Disposal Workflow Diagram

G cluster_prep Preparation cluster_collection Collection cluster_storage Storage & Disposal PPE Don Appropriate PPE Segregate Identify Halogenated Waste Stream PPE->Segregate Label Prepare & Label Waste Container Segregate->Label Collect Collect Waste in Fume Hood Label->Collect Seal Securely Seal Container Collect->Seal Store Store in Secondary Containment Seal->Store ContactEHS Contact EHS for Pickup Store->ContactEHS

Caption: Workflow for the safe disposal of this compound.

IV. Emergency Procedures: Spill Management

Accidents can happen, and a prepared response is critical to mitigating the consequences of a spill.

For a Small Spill (manageable by trained personnel):

  • Alert & Isolate: Immediately alert others in the vicinity and isolate the spill area.[9]

  • PPE: Ensure you are wearing the appropriate PPE as outlined in Section II.

  • Containment: Cover the spill with an inert, non-combustible absorbent material like sand or vermiculite.[4]

  • Collection: Carefully scoop the absorbed material into your designated hazardous waste container.[5]

  • Decontamination: Clean the spill area with soap and water.[10]

  • Report: Inform your supervisor or EHS office of the incident.[5]

For a Large Spill (beyond your capacity to handle safely):

  • Evacuate: Immediately evacuate the area.[11]

  • Alert: Activate the nearest fire alarm or follow your institution's emergency notification procedure.

  • Call for Help: From a safe location, call emergency services (911) and your institution's EHS office.[11]

  • Provide Information: Be prepared to provide the name of the chemical, the location of the spill, and any other relevant details to the emergency responders.

Spill Response Decision Tree

G Spill Spill Occurs Assess Assess Spill Size & Hazard Spill->Assess IsLarge Is it a large spill or immediately dangerous? Assess->IsLarge Evacuate Evacuate Area IsLarge->Evacuate Yes SmallSpill Small, Manageable Spill IsLarge->SmallSpill No Alert Alert Others & Call 911/EHS Evacuate->Alert DonPPE Don Appropriate PPE SmallSpill->DonPPE Contain Contain with Absorbent DonPPE->Contain Collect Collect into Waste Container Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Report Report to Supervisor Decontaminate->Report

Caption: Decision-making process for responding to a chemical spill.

By adhering to these detailed procedures, you contribute to a culture of safety and responsibility within your laboratory. The principles of proper segregation, containment, and documentation are the cornerstones of effective hazardous waste management, ensuring that our pursuit of scientific advancement does not come at the expense of personal safety or environmental health.

V. References

  • Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Imidazole. Retrieved from [Link]

  • Oakland University. (2025). EHSO Manual 2025-2026: Spill Control/Emergency Response. Retrieved from [Link]

  • Rowan University. (n.d.). Chemical Spill Response. Retrieved from [Link]

  • Auburn University. (n.d.). Emergency and Spill Response Procedures. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Amzole. (n.d.). 2-Methyl Imidazole MSDS. Retrieved from [Link]

  • ResearchGate. (2013, December). Fluorinated imidazoles and their heteroannelated analogues: synthesis and properties. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Australian Government Department of Health. (2016, April 21). 1H-Imidazole, 2-methyl-: Human health tier II assessment. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]

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A Comprehensive Guide to Personal Protective Equipment for Handling 2-Fluoro-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for 2-Fluoro-1-methyl-1H-imidazole, a fluorinated heterocyclic compound utilized in contemporary research and drug development. Given the limited specific toxicological data for this compound, this guidance is conservatively based on the known hazards of structurally similar imidazole derivatives and general best practices for handling fluorinated organic compounds. The primary objective is to ensure the safety of all laboratory personnel through rigorous adherence to these protocols.

Hazard Analysis: Understanding the Risks
  • Corrosivity: Imidazole derivatives are often corrosive to the skin and eyes, capable of causing severe burns.[1][2][3][4]

  • Irritation: The hydrochloride salt of the parent imidazole is a known skin, eye, and respiratory irritant.[5]

  • Toxicity: Many imidazole derivatives are harmful if swallowed, and some are suspected of having reproductive toxicity.[1][2]

  • Reactivity of Fluorinated Compounds: The introduction of fluorine can alter the reactivity and biological activity of a molecule.[6][7] Some fluorinated compounds can be toxic or environmentally persistent.[6][7]

Given these potential hazards, a cautious approach to handling is paramount. All operations should be conducted with the assumption that this compound is corrosive, toxic, and a potent irritant.

Engineering Controls: The First Line of Defense

Personal protective equipment is the last line of defense. Before any handling of this compound, appropriate engineering controls must be in place to minimize exposure.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be performed in a certified chemical fume hood.[3][4]

  • Glove Box: For procedures involving larger quantities or for handling the neat compound where aerosolization is possible, the use of a glove box with an inert atmosphere is recommended.[6]

  • Ventilation: Ensure adequate general laboratory ventilation to supplement local exhaust systems like fume hoods.[8]

  • Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly.[3][4]

Personal Protective Equipment (PPE): A Multi-Layered Approach

A comprehensive PPE strategy is mandatory for all personnel handling this compound. The following table summarizes the minimum required PPE.

PPE CategorySpecification
Eye Protection Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards are required.[4] A face shield should be worn over the goggles when there is a significant risk of splashing.
Hand Protection Double-gloving with chemically resistant gloves is mandatory. The outer glove should be a robust material like butyl or neoprene, while the inner glove can be a thinner nitrile glove for dexterity.[6] Gloves must be inspected for pinholes and tears before each use and changed immediately upon contamination.
Body Protection A flame-resistant laboratory coat, fully buttoned, is required.[6] For larger-scale operations, a chemical-resistant apron or suit should be worn over the lab coat.[6]
Footwear Fully enclosed, chemical-resistant shoes are mandatory.
Respiratory Protection For routine operations within a certified fume hood, respiratory protection may not be required. However, for spill cleanup or in situations where engineering controls may not be sufficient, a NIOSH-approved respirator with an organic vapor/acid gas cartridge is recommended.
Step-by-Step Guide to PPE Selection and Use

The following workflow provides a logical approach to selecting and using PPE when working with this compound.

PPE_Workflow cluster_planning Planning Phase cluster_selection PPE Selection cluster_operation Operational Phase cluster_post_operation Post-Operation A Review SDS of Analogs and Literature B Assess Scale and Nature of Operation A->B C Identify Potential for Splash or Aerosolization B->C D Engineering Controls: - Certified Fume Hood (Minimum) - Glove Box (High Hazard Potential) C->D Determine E Eye & Face Protection: - Goggles (Minimum) - Face Shield (Splash Risk) C->E Determine F Hand Protection: - Double-Gloving (Nitrile inner, Butyl/Neoprene outer) C->F Determine G Body & Foot Protection: - Flame-Resistant Lab Coat - Chemical-Resistant Apron (as needed) - Closed-Toe Shoes C->G Determine H Respiratory Protection: - Assess Adequacy of Ventilation - Respirator for Spills/Emergencies C->H Determine I Inspect PPE Before Each Use D->I E->I F->I G->I H->I J Don PPE in Correct Sequence I->J K Conduct Operation in Fume Hood J->K L Monitor for PPE Contamination K->L M Doff PPE in Correct Sequence L->M N Dispose of Contaminated PPE as Hazardous Waste M->N O Wash Hands Thoroughly N->O

Caption: Workflow for PPE selection and use when handling this compound.

Operational and Disposal Plans

Handling Procedures:

  • Preparation: Before starting, ensure all necessary PPE is available and in good condition. The fume hood should be clean and uncluttered.

  • Weighing: If weighing the solid, do so on a tared weigh boat inside the fume hood. Minimize the creation of dust.

  • Dissolution: Add solvents to the solid slowly to avoid splashing.

  • Reaction: All reaction setups should be securely clamped within the fume hood.

Spill Management:

In the event of a spill, the following steps should be taken immediately:

  • Evacuate: Alert others in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Assess: From a safe distance, assess the extent of the spill.

  • Cleanup: For small spills, trained personnel wearing appropriate PPE (including respiratory protection) can use an inert absorbent material (such as vermiculite or sand) to contain the spill.[9] The absorbed material should be collected in a sealed, labeled container for hazardous waste. For large spills, evacuate the laboratory and contact the institution's environmental health and safety department.

Disposal:

All waste containing this compound, including contaminated PPE, absorbent materials, and reaction residues, must be disposed of as hazardous waste.[8]

  • Collect all waste in clearly labeled, sealed, and compatible containers.

  • Do not mix with other waste streams unless compatibility is confirmed.

  • Follow all institutional and local regulations for hazardous waste disposal.

Conclusion: A Culture of Safety

Handling this compound requires a proactive and meticulous approach to safety. By understanding the potential hazards, implementing robust engineering controls, and consistently using the correct personal protective equipment, researchers can minimize their risk of exposure and ensure a safe laboratory environment. This guide serves as a foundational document; always supplement this information with a thorough review of any available safety data and your institution's specific chemical hygiene plan.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Fluoro-1H-imidazole. National Center for Biotechnology Information. [Link]

  • Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Soloshonok, V. A. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 985-989. [Link]

  • Noel, T., & Hessel, V. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 2-15. [Link]

  • NICNAS. 1H-Imidazole, 2-methyl-: Human health tier II assessment. [Link]

  • Hairi. Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment. [Link]

  • Purdue University. Fluorine Safety. [Link]

  • Wikipedia. 2-Methylimidazole. [Link]

  • ResearchGate. Reaction strategies for synthesis of imidazole derivatives: a review. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.